Z-Arg-OH.HBr
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.BrH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPJZYZTTBHEDE-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Critical Role of HBr: Protonation as Protection
An In-Depth Technical Guide to Nα-Cbz-L-arginine Hydrobromide (Z-Arg-OH.HBr)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protected Arginine in Synthesis
Nα-Cbz-L-arginine hydrobromide (Z-Arg-OH.HBr) is a pivotal amino acid derivative for chemists and pharmacologists engaged in the synthesis of peptides and other complex molecular architectures. As a derivative of the proteinogenic amino acid L-arginine, it provides a chemically stable and reactive building block for introducing the functionally critical guanidinium side chain into a target molecule. The strategic placement of the benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino function allows for controlled and regioselective peptide bond formation, a cornerstone of modern peptide synthesis. This guide offers a comprehensive overview of the chemical properties, structure, and practical applications of this compound, providing researchers with the necessary insights for its effective utilization in the laboratory.
Physicochemical Properties: A Quantitative and Qualitative Overview
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in synthesis, including solubility, acidity, and stability.
| Property | Value | Source(s) |
| Chemical Name | Nα-Benzyloxycarbonyl-L-arginine hydrobromide | N/A |
| Synonyms | This compound, Cbz-L-Arg-OH.HBr | |
| CAS Number | 73496-41-0 | N/A |
| Molecular Formula | C₁₄H₂₁BrN₄O₄ | N/A |
| Molecular Weight | 389.25 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 171-174 °C (decomposes) | [2] |
| Optical Activity | [α]20/D −9±1°, c = 5% in 1 M HCl | [2] |
Solubility Profile:
This compound exhibits solubility in a range of polar organic solvents, a critical consideration for its use in solution-phase and solid-phase peptide synthesis. While precise quantitative data is not extensively published, the following qualitative solubility profile is generally accepted:
-
Soluble: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol[1]
-
Sparingly Soluble: Water[1]
It is noteworthy that the hydrobromide salt of Z-arginine is reported to have higher aqueous solubility compared to its hydrochloride counterpart, which can be advantageous in certain applications.[3] For quantitative applications, it is recommended to determine the solubility in the specific solvent system to be used.
Acidity (pKa Values):
-
α-Carboxylic Acid: The pKa is expected to be in the range of 2-3.
-
α-Amino Group (as a carbamate): The Cbz group significantly reduces the basicity of the α-amino group, rendering it non-protonated under typical physiological and synthetic conditions.
-
Guanidinium Side Chain: The guanidinium group is strongly basic with a pKa of approximately 12.5-13.8, ensuring it remains protonated and positively charged over a wide pH range.[4][5]
Stability and Storage:
This compound is a stable crystalline solid under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark environment, with temperatures between 2-8°C being optimal.[1][2] It should be protected from moisture to prevent potential hydrolysis.
Structural Analysis: Unveiling the Molecular Architecture
The chemical reactivity and biological utility of this compound are intrinsically linked to its three-dimensional structure.
Two-Dimensional Structure:
Caption: 2D structure of this compound.
The molecule consists of an L-arginine core where the α-amino group is protected by a benzyloxycarbonyl (Z) group. The guanidinium side chain remains unprotected and is protonated, forming a salt with the hydrobromide counter-ion.
Key Structural Features and Reactivity:
-
The Z (Benzyloxycarbonyl) Group: This bulky aromatic group serves as a robust protecting group for the α-amino functionality. Its electron-withdrawing nature decreases the nucleophilicity of the amino group, preventing its participation in unwanted side reactions during peptide coupling. The Z-group is stable to the basic conditions used for Fmoc deprotection but can be readily cleaved under reductive conditions, most commonly through catalytic hydrogenation.[6][7]
-
The Guanidinium Side Chain: The guanidinium group is a key determinant of the biological activity of many arginine-containing peptides. Its positive charge at physiological pH allows for electrostatic interactions with negatively charged residues on proteins and other biological macromolecules.
-
The Hydrobromide Counter-ion: The presence of the hydrobromide salt enhances the compound's crystallinity and can influence its solubility characteristics.
Spectroscopic Characterization:
The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of Nα-Cbz-L-arginine would be expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.3-7.4 ppm), the benzylic protons (a singlet around 5.1 ppm), the α-proton of the arginine backbone, and the protons of the aliphatic side chain.[8][9]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon skeleton of the molecule. Expected signals include those for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the benzyl group, and the aliphatic carbons of the arginine side chain.[10][11]
-
FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the various functional groups present, including N-H stretching vibrations, C=O stretching of the carbamate and carboxylic acid, and C-N stretching vibrations.[12]
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the protonated molecule [M+H]⁺.[13]
Applications in Peptide Synthesis and Drug Development
The primary application of this compound is as a building block in the synthesis of peptides, particularly in the context of drug discovery and development.
Solid-Phase Peptide Synthesis (SPPS)
This compound can be utilized in both Boc and Fmoc solid-phase peptide synthesis strategies, although it is more commonly associated with solution-phase synthesis or as a building block in fragment condensation.
A Generalized Protocol for Coupling this compound in SPPS:
This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support.
Caption: Generalized workflow for SPPS.
Step-by-Step Methodology:
-
Resin Preparation: The solid support (e.g., Wang or Rink amide resin) with the growing peptide chain is swelled in a suitable solvent such as DMF.
-
N-terminal Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed using a solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess deprotection reagent and by-products.
-
Coupling of this compound:
-
The carboxylic acid of this compound is activated using a suitable coupling agent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization and side reactions.[14]
-
The activated this compound is then added to the resin-bound peptide, and the reaction is allowed to proceed until completion, which can be monitored using a qualitative test such as the Kaiser test.[15]
-
-
Washing: The resin is again washed extensively with DMF to remove unreacted reagents and by-products.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.
-
Cycle Repetition: The deprotection and coupling cycle is repeated for the subsequent amino acids in the peptide sequence.
Deprotection of the Z-Group:
The benzyloxycarbonyl (Z) group is typically removed at the final stage of the synthesis or at a specific step where the α-amino group needs to be liberated for further reaction. The most common method for Z-group deprotection is catalytic hydrogenation.
Protocol for Catalytic Hydrogenation:
Caption: Workflow for Z-group deprotection.
Step-by-Step Methodology:
-
Dissolution: The Z-protected peptide is dissolved in a suitable solvent, such as methanol, ethanol, or ethyl acetate.[6]
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) is added to the solution.[6]
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent such as ammonium formate or cyclohexene in a process known as catalytic transfer hydrogenation.[6][16]
-
Reaction Monitoring: The progress of the deprotection is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Filtration: Once the reaction is complete, the palladium catalyst is removed by filtration through a pad of celite.
-
Product Isolation: The solvent is removed under reduced pressure to yield the deprotected peptide, which can then be purified by chromatography if necessary.
Synthesis of Bioactive Peptides
This compound is a key building block in the synthesis of a wide array of bioactive peptides, where the arginine residue is essential for their biological function.
RGD Peptides: Peptides containing the Arg-Gly-Asp (RGD) sequence are well-known for their ability to bind to integrins, a family of cell surface receptors involved in cell adhesion and signaling.[17] Synthetic RGD peptides are valuable tools for studying integrin function and are being explored as therapeutic agents for conditions such as cancer and thrombosis. The synthesis of RGD-containing peptides often involves the use of protected arginine derivatives like this compound to ensure the correct sequence is assembled.[17][18]
Antimicrobial Peptides (AMPs): Many naturally occurring antimicrobial peptides are rich in cationic residues, particularly arginine. The positive charge of the guanidinium group is crucial for their interaction with and disruption of negatively charged bacterial membranes. The synthesis of novel AMPs with improved efficacy and reduced toxicity often relies on the incorporation of arginine using protected derivatives like this compound.
Biological Context: The L-Arginine Precursor and the Nitric Oxide Pathway
While this compound is a synthetic molecule, its core structure is derived from L-arginine, an amino acid with profound biological significance. L-arginine is the sole substrate for the nitric oxide synthases (NOS), a family of enzymes that produce nitric oxide (NO), a critical signaling molecule involved in a multitude of physiological processes.
Caption: Simplified nitric oxide signaling pathway.
The synthesis of peptides that can modulate the nitric oxide pathway, either by acting as substrates, inhibitors, or allosteric modulators of NOS, is an active area of research. This compound serves as an essential tool for the construction of such peptides, allowing for the precise placement of the critical arginine residue within the peptide sequence.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19]
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[20]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]
Conclusion
Nα-Cbz-L-arginine hydrobromide is a versatile and indispensable tool for the synthesis of arginine-containing peptides and other complex molecules. Its well-defined chemical properties, coupled with established protocols for its incorporation and deprotection, make it a reliable building block for researchers in academia and industry. A thorough understanding of its physicochemical characteristics, structural features, and reactivity is key to its successful application in the development of novel therapeutics and research tools.
References
-
AAPPTec. (n.d.). Z-Arg-OH HCl Safety Data Sheet. Retrieved from [Link]
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The Synthesis of RGD Peptides via Solid Phase Peptide Synthesis. (n.d.). Retrieved from [Link]
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Mass Spectra of Nα‐benzoyl‐l‐arginine ethyl ester hydrochloride... (n.d.). ResearchGate. Retrieved from [Link]
-
1H NMR spectroscopic and quantum chemical studies on a poly(ester amide) model compound: Nalpha-benzoyl-L-argininate ethyl ester chloride. Structural preferences for the isolated molecule and in solution. (2010). PubMed. Retrieved from [Link]
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Bio-protocol. (2025). Peptide Synthesis. Retrieved from [Link]
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Spectroscopic studies of L-arginine molecule. (2010). Indian Journal of Pure & Applied Physics. Retrieved from [Link]
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ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Retrieved from [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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Synthesis of Arg-Gly-Asp (RGD) sequence conjugated thermo-reversible gel via the PEG spacer arm as an extracellular matrix for a pheochromocytoma cell (PC12) culture. (2004). PubMed. Retrieved from [Link]
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Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). RSC Publishing. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, D2O, predicted) (NP0136470). Retrieved from [Link]
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PubChem. (n.d.). (E)-N
5-(Amino(((benzyloxy)carbonyl)amino)methylidene)-N2-((benzyloxy)carbonyl)-L-ornithine. Retrieved from [Link] -
Amino acids and peptides. XXX. Preparation of Arg-Gly-Asp (RGD) hybrids with poly(ethylene glycol) analogs and their antimetastatic effect. (n.d.). PubMed. Retrieved from [Link]
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PubChem. (n.d.). Benzoyl-L-arginine. Retrieved from [Link]
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Arginine: Its pKa value revisited. (2015). PMC. Retrieved from [Link]
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Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands. (2010). MDPI. Retrieved from [Link]
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Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. (n.d.). Digital CSIC. Retrieved from [Link]
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Preparation and Evaluation of Glycosylated ArginineGlycineAspartate (RGD) Derivatives for Integrin Targeting. (2007). Radboud Repository. Retrieved from [Link]
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Vibrational spectra of L-arginine nitrates. (2017). Elsevier. Retrieved from [Link]
-
Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2025). PubMed. Retrieved from [Link]
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Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
-
SpectraBase. (n.d.). L-arginine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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UCL Discovery. (n.d.). NMR Methods to Characterise Arginine Side-Chains in Proteins using 13C Detection. Retrieved from [Link]
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FTIR spectra of (a) pure L-arginine (orange line)... (n.d.). ResearchGate. Retrieved from [Link]
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Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Retrieved from [Link]
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NIST WebBook. (n.d.). L-arginine, hydrochloride. Retrieved from [Link]
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Synthesis, Characterization and Optical Properties of L-Arginine Stabilized Gold Nanocolloids. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
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Holston Gases. (n.d.). Hydrogen Bromide HBr Safety Data Sheet SDS P4605. Retrieved from [Link]
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Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023). FULIR. Retrieved from [Link]
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Air Liquide. (n.d.). Safety Data Sheet - Hydrogen bromide - SDS EU (Reach Annex II). Retrieved from [Link]
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Benzyloxycarbonyl-L-arginine hydrobromide applications
An In-Depth Technical Guide to the Applications of Benzyloxycarbonyl-L-arginine Hydrobromide
Abstract
Benzyloxycarbonyl-L-arginine, often supplied as its hydrobromide or hydrochloride salt, is a cornerstone reagent in the fields of peptide chemistry, biochemistry, and drug development. Its utility stems from the strategic use of the benzyloxycarbonyl (Cbz or Z) group, a foundational protecting group that allows for precise control over chemical reactions involving the multifunctional amino acid, L-arginine. This guide provides an in-depth exploration of the primary applications of Cbz-L-arginine, focusing on its indispensable role in peptide synthesis and its function as a modulator of nitric oxide synthase (NOS) activity. We will delve into the chemical principles, provide validated experimental protocols, and discuss the rationale behind its use, offering researchers and drug development professionals a comprehensive resource.
Chemical Profile and Properties
Benzyloxycarbonyl-L-arginine is an L-arginine derivative where the alpha-amino group is protected as a carbamate by the benzyloxycarbonyl group. The presence of the highly basic guanidinium side chain often necessitates the use of a salt form, such as hydrobromide, to improve handling and solubility characteristics.
-
Molecular Formula (for free base): C14H20N4O4[1]
-
Molecular Weight (for free base): 308.33 g/mol [1]
-
Appearance: Typically a white to off-white crystalline powder.[2]
-
Key Features: The Cbz group is stable under basic and mildly acidic conditions but can be readily removed by specific methods like catalytic hydrogenation or treatment with strong acids, such as hydrogen bromide in acetic acid.[3][4][5] This orthogonality is fundamental to its utility in multi-step synthesis.
The choice between different protected forms, such as Nα-Cbz-L-arginine, Nω,Nω′-di-Cbz-L-arginine, or Nα,Nω,Nω′-tri-Cbz-L-arginine, depends on the specific synthetic strategy, particularly which nitrogen atoms of the arginine residue require protection to prevent unwanted side reactions.[6][7]
Core Application: A Linchpin in Peptide Synthesis
The primary and most established application of Cbz-L-arginine is as a building block in peptide synthesis. The guanidino group of arginine is strongly nucleophilic and would interfere with peptide bond formation if left unprotected.[8] The Cbz group provides robust protection for the α-amino group, and can also be used to protect the side-chain guanidino function.
The Principle of Amine Protection
In peptide synthesis, a peptide bond is formed between the carboxyl group of one amino acid and the amino group of another. To ensure the reaction proceeds in the desired sequence, all other reactive functional groups, including the N-terminal amino group and any side-chain functionalities, must be temporarily masked or "protected."[4][5] The Cbz group, introduced by Bergmann and Zervas in 1932, was one of the first "modern" protecting groups and remains highly relevant.[3][5] It converts the nucleophilic amino group into a non-reactive carbamate, preventing it from participating in undesired coupling reactions.[3]
The Protection/Deprotection Workflow
The use of Cbz-L-arginine follows a logical cycle of protection, coupling, and deprotection to elongate a peptide chain.
Caption: Workflow for using Cbz-L-arginine in peptide synthesis.
Experimental Protocols
Protocol 2.3.1: Nα-Carbobenzoxy-L-arginine Synthesis (Schotten-Baumann Conditions)
This protocol describes the protection of the α-amino group of L-arginine. The causality behind this choice is the need to selectively block the N-terminus while leaving the carboxyl group available for activation and coupling.
-
Dissolution: Dissolve L-arginine (1 equivalent) in a 1-2 M aqueous solution of sodium hydroxide at 0-5 °C. The base converts the amino acid to its more soluble sodium salt and neutralizes the HCl that will be generated.[9]
-
Reagent Addition: While maintaining the cool temperature and vigorously stirring, add benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) and a sufficient amount of NaOH solution (e.g., 2-4 M) simultaneously or alternately, ensuring the pH of the aqueous phase is maintained between 9 and 10.[9] This pH range is a critical parameter; it keeps the amino group deprotonated and thus nucleophilic, while minimizing hydrolysis of the Cbz-Cl reagent.
-
Reaction: Continue stirring at low temperature for 1-2 hours, then allow the reaction to warm to room temperature for another 1-2 hours.
-
Workup: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.
-
Acidification & Isolation: Carefully acidify the aqueous layer with a mineral acid (e.g., HCl or H2SO4) to a pH of ~2-3 while cooling in an ice bath.[9] This protonates the carboxyl group, causing the N-Cbz-L-arginine product to precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like water or ethanol/water may be performed for higher purity.
Protocol 2.3.2: Cleavage of the Cbz Group via Catalytic Hydrogenolysis
This is the preferred method for deprotection when the peptide does not contain other reducible groups (e.g., methionine, cysteine). It is exceptionally mild and clean.
-
Setup: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst, typically 10-20% by weight relative to the peptide.
-
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed. The reaction is self-validating as the disappearance of the UV-active Cbz-peptide and the appearance of the ninhydrin-positive free amine product can be clearly tracked.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: the catalyst can be pyrophoric and should not be allowed to dry in air.
-
Final Product: Evaporate the solvent under reduced pressure to yield the deprotected peptide.[4]
Core Application: Modulation of Nitric Oxide Synthase (NOS)
L-arginine is the sole endogenous substrate for the family of nitric oxide synthase (NOS) enzymes, which produce the critical signaling molecule nitric oxide (NO).[10][11] Derivatives of L-arginine, including those with bulky substituents like the Cbz group, can act as competitive inhibitors by binding to the active site of NOS without being turned over.
Mechanism of NOS Inhibition
The three main isoforms of NOS—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—all recognize the characteristic guanidinium group of L-arginine.[11][12][13] Arginine analogs can compete with the natural substrate for binding, thereby reducing or blocking the synthesis of NO.[14] This inhibitory activity is of significant therapeutic interest, as dysregulation of NO production is implicated in various pathological conditions, including septic shock, inflammation, and neurodegenerative diseases.[10][12]
Caption: Competitive inhibition of Nitric Oxide Synthase by Cbz-L-arginine.
Quantitative Data on NOS Inhibitors
The potency of NOS inhibitors is typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). While specific data for Cbz-L-arginine hydrobromide is not always prominent in comparative studies, the table below illustrates typical values for well-known arginine-based inhibitors to provide context for researchers.
| Inhibitor | Target NOS Isoform(s) | Typical K_i / IC50 Range (µM) | Reference Type |
| L-NMMA | Non-specific | 10 - 100 | Biochemical Assay[14] |
| L-NNA (L-Nω-Nitroarginine) | nNOS/eNOS selective | 0.1 - 10 | Biochemical Assay[12] |
| L-NAME (L-NNA Methyl Ester) | Non-specific | 1 - 70 | Biochemical Assay[11] |
| L-Thiocitrulline | nNOS selective | 0.1 - 5 | Biochemical Assay[12] |
Experimental Protocol: In Vitro NOS Inhibition Assay (Griess Assay)
This protocol provides a framework for measuring the inhibitory effect of a compound like Cbz-L-arginine on NOS activity by quantifying nitrite, a stable breakdown product of NO.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as 50 mM HEPES, pH 7.4, containing necessary cofactors like NADPH (1 mM), FAD (5 µM), FMN (5 µM), and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4, 10 µM).
-
Substrate: Prepare a stock solution of L-arginine.
-
Inhibitor: Prepare a stock solution of Cbz-L-arginine hydrobromide in a suitable solvent (e.g., water or DMSO) and create a series of dilutions.
-
Enzyme: Use purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS).
-
Griess Reagent: Prepare a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the NOS enzyme, and varying concentrations of the inhibitor (Cbz-L-arginine). Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37 °C to allow for binding.
-
Initiate the reaction by adding L-arginine (at a concentration near its Km, e.g., 10-20 µM).
-
Incubate for a fixed time (e.g., 30-60 minutes) at 37 °C.
-
-
Quantification:
-
Stop the reaction (e.g., by adding a reagent that precipitates the enzyme or by depleting NADPH).
-
Add the Griess Reagent to each well. This reagent reacts with nitrite to form a magenta-colored azo compound.
-
Measure the absorbance at ~540 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The self-validating nature of this protocol relies on the clear dose-dependent reduction in signal compared to the uninhibited positive control.
-
Other Notable Applications
Beyond its two primary roles, Cbz-L-arginine and its derivatives are valuable intermediates in the synthesis of various biologically active molecules.
-
Synthesis of Bioactive Peptides: It has been used to synthesize peptides with potential antibiotic activity, where the Nω-Z-L-Arg residue was found to be crucial for the biological effect.[15]
-
Drug Delivery Systems: The cationic nature of the arginine residue is exploited in drug delivery to enhance cellular uptake.[16] Cbz-L-arginine can serve as a starting material for creating more complex, functionalized arginine derivatives for incorporation into nanocarriers for gene or drug delivery.[17]
-
Synthesis of Renin Inhibitors: Z-L-Arginine has been utilized in the synthesis of renin inhibitors, which are important in the management of hypertension.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Benzyloxycarbonyl-L-arginine hydrobromide is essential.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[18][19] Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[18][19] Recommended storage temperatures are often refrigerated (2-8 °C) to ensure long-term stability.[18]
-
Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties may not be fully investigated.[18][19] Refer to the specific Safety Data Sheet (SDS) for detailed information.[18][20]
Conclusion
Benzyloxycarbonyl-L-arginine hydrobromide is a testament to the enduring power of fundamental chemical tools in modern science. Its strategic value lies in the robust yet reversibly protective nature of the Cbz group, which grants chemists precise control over the synthesis of complex arginine-containing peptides. Furthermore, its structural similarity to the natural NOS substrate makes it a valuable tool for researchers investigating the nitric oxide pathway and developing potential therapeutic agents. This guide has outlined the core principles and provided actionable protocols, underscoring the versatility of this compound as a critical reagent for professionals in chemistry, biology, and drug development.
References
- MSDS - Safety Data Sheet. (n.d.). AAPPTec.
- Understanding Arginine Derivatives in Peptide Chemistry. (n.d.). Biosynth.
- Nalpha-Cbz-L-Arginine | 1234-35-1. (2026, January 13). ChemicalBook.
- The Synthesis of Poly-l-arginine Hydrobromide and Copolymers of l-Arginine and Other Amino Acids. (n.d.). Scilit.
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (n.d.). Benchchem.
- SAFETY DATA SHEET - L(+)-Arginine hydrochloride. (2011, January 13). Fisher Scientific.
- Cbz-Arg-OH·HCl | 56672-63-0. (n.d.). Sigma-Aldrich.
- Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. (n.d.). Hindawi.
- MSDS for L-Arginine Hydrochloride. (2005, October 3). Fisher Scientific.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester. (n.d.). Organic Syntheses Procedure.
- The Involvement of l-Arginine-Nitric Oxide-cGMP-ATP-Sensitive K+ Channel Pathway in Antinociception. (2021, December 8). MDPI.
- Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023, November 25). FULIR.
- Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023, November 25). PMC.
- Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. (n.d.). ResearchGate.
- Methods for the synthesis of arginine-containing peptides. (n.d.). Google Patents.
- Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality. (n.d.). Google Patents.
- N-CBZ-Glycyl-glycyl-L-arginine 7-amido-4- methylcoumarin hydrochloride Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Selective removal of the Nω-nitro protecting group from arginine in the presence of a benzyloxycarbonyl-group. (2016). Tetrahedron Letters, 57, 546-548.
- Peptide Synthesis. (n.d.). ResearchGate.
- Studies on Arginine Peptides. II. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. (n.d.). Physical Chemistry Laboratory Server.
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- [Identification and biological activity of peptides containing a partially benzyloxycarbonylated L-arginine on their amino terminus (author's transl)]. (1975). Hoppe Seylers Z Physiol Chem, 356(10), 1497-503.
- High Purity Low Endotoxin Arginine: Applications in Biopharmaceutical Processing & Biotherapeutic Stabilization. (2019, October 16). Drug Development and Delivery.
- Functional L-Arginine Derivative as an Efficient Vector for Intracellular Protein Delivery for Potential Cancer Therapy. (2023, May 30). MDPI.
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- NO Synthase Inhibitors. (n.d.). MedChemExpress.
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An In-depth Technical Guide to the Carbobenzyloxy (Cbz) Protecting Group for Arginine
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Introduction: The Indispensable Role of Protection in Peptide Chemistry
In the intricate world of peptide synthesis, the strategic orchestration of chemical reactions is paramount. The success of constructing a specific amino acid sequence hinges on the temporary masking of reactive functional groups to prevent unwanted side reactions.[1] This is the critical role of protecting groups. The Carbobenzyloxy (Cbz or Z) group, first introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone of this field, revolutionizing peptide synthesis by enabling controlled, stepwise assembly.[2][3]
Arginine, with its highly basic and nucleophilic guanidinium side chain, presents a unique and significant challenge. Unprotected, this side chain can interfere with peptide coupling reactions, cause undesired cyclization (δ-lactam formation), and complicate purification.[4] The Cbz group offers a robust and versatile solution for managing the reactivity of arginine's α-amino group and, when necessary, its complex side chain. This guide provides a detailed examination of the Cbz protecting group's application to arginine, grounded in mechanistic principles and field-proven methodologies.
I. Core Concepts of the Cbz Protecting Group
The Cbz group is a benzyloxycarbonyl moiety that transforms a nucleophilic amine into a significantly less reactive carbamate.[3][5] This transformation is foundational to its utility.
-
Chemical Stability: A key advantage of the Cbz group is its remarkable stability across a wide range of chemical conditions. It is notably stable to mildly acidic and basic conditions, which allows for the selective removal of other common protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc), respectively.[6][7] This characteristic is the basis of its use in orthogonal protection strategies, where different protecting groups can be removed independently of one another.[6][8]
-
Ease of Introduction: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl), a highly reactive reagent that readily forms the carbamate linkage with the amine.[5][9]
-
Crystallinity: The introduction of the aromatic Cbz group often enhances the crystallinity of the protected amino acid derivative, which can significantly simplify purification by crystallization.[10][]
Comparative Stability of Common Amine Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy. The following table summarizes the stability of Cbz in comparison to the widely used Boc and Fmoc groups.
| Protecting Group | Stable To | Labile To (Standard Cleavage Condition) |
| Cbz (Z) | Mild Acids (TFA), Bases (Piperidine) | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH)[6] |
| Boc | Bases, Catalytic Hydrogenolysis | Strong Acids (e.g., Trifluoroacetic Acid - TFA)[6] |
| Fmoc | Acids, Catalytic Hydrogenolysis | Basic Conditions (e.g., 20% Piperidine in DMF)[6] |
II. The Protection of Arginine: Strategies and Mechanisms
The protection of arginine requires careful consideration of both its α-amino group and its guanidinium side chain.
Nα-Protection: The Primary Application
The most common application of Cbz with arginine is the protection of the α-amino group, yielding Nα-Cbz-L-arginine (Cbz-Arg-OH).[12] This is achieved by reacting L-arginine with benzyl chloroformate under controlled alkaline conditions. The reaction must be carefully pH-controlled (typically pH 8-10) to ensure selective acylation of the more nucleophilic α-amino group over the protonated guanidinium side chain and to prevent racemization.[10][12]
The mechanism involves the nucleophilic attack of the α-amino group on the electrophilic carbonyl carbon of benzyl chloroformate.[2][5] A base, such as sodium carbonate, is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[9][10]
Side-Chain Protection: Suppressing Guanidinium Reactivity
While Nα-Cbz-arginine is suitable for many applications, scenarios requiring a completely non-nucleophilic and organic-soluble arginine building block necessitate protection of the guanidinium side chain as well. This is typically achieved by reacting arginine with an excess of benzyl chloroformate to produce di-Cbz or tri-Cbz-arginine derivatives.[13] This exhaustive protection neutralizes the basicity of the side chain, improving solubility in organic solvents and preventing side reactions during subsequent synthetic steps.
III. Deprotection of Cbz-Arginine: Methodologies and Protocols
The removal of the Cbz group is a critical step, and the choice of method depends on the presence of other functional groups in the molecule.[14]
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and generally the mildest method for Cbz deprotection.[10][15] It involves the cleavage of the benzyl-oxygen bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[15][16]
Mechanism: The reaction proceeds via hydrogenolysis to generate toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide.[15] The byproducts are volatile and easily removed, simplifying product purification.
Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenation
-
Dissolution: Dissolve the Cbz-protected arginine derivative (1.0 equivalent) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) in a round-bottom flask.[14]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the flask. A typical catalyst loading is 5-10 mol% of palladium relative to the substrate.[14]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen (H₂) gas. This process should be repeated three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen, often sufficiently provided by a balloon.[14]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[15]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected arginine product.
Field Insight (Trustworthiness): The choice of hydrogen source is critical. While hydrogen gas is common, transfer hydrogenation using donors like formic acid or ammonium formate offers a safer alternative, avoiding the need for pressurized hydrogen gas cylinders.[17][18] However, be aware that when using formic acid, a larger amount of palladium catalyst may be required.[17]
Method 2: Acidic Cleavage
When a molecule contains functional groups susceptible to reduction (e.g., alkynes, nitro groups, or certain sulfur-containing residues), catalytic hydrogenolysis is incompatible.[14] In these cases, acidic cleavage provides a robust, metal-free alternative.[19]
Reagents and Conditions: The most common reagent system is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[10][14] Other strong acids or Lewis acid systems, such as AlCl₃ in hexafluoroisopropanol (HFIP), can also be effective and may offer improved selectivity for sensitive substrates.[10][20]
Experimental Protocol: Cbz Deprotection using HBr in Acetic Acid
-
Dissolution: Dissolve the Cbz-protected arginine derivative in a minimal amount of glacial acetic acid, if necessary.
-
Reagent Addition: At 0 °C, add a solution of 33% HBr in acetic acid (typically 2-5 equivalents).[14]
-
Reaction: Allow the reaction to warm to room temperature and stir. The reaction time will vary depending on the substrate.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Precipitation: Upon completion, precipitate the product hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.[14]
-
Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Field Insight (Expertise): Acidic deprotection is significantly harsher than hydrogenolysis. It is not orthogonal to other acid-labile groups like Boc and can lead to side reactions.[7] Therefore, this method should be chosen only when hydrogenolysis is not a viable option. The development of Lewis acid-mediated methods offers a milder alternative for substrates that are sensitive to HBr/AcOH.[10]
Comparative Overview of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Limitations & Incompatibilities |
| Catalytic Hydrogenolysis | H₂, Pd/C in MeOH or EtOH[15] | Mild conditions; Clean byproducts (toluene, CO₂); Orthogonal to Boc and Fmoc groups.[7] | Incompatible with reducible groups (alkenes, alkynes, Cys, Met); Catalyst can be pyrophoric and requires careful handling.[14] |
| Transfer Hydrogenolysis | Formic acid or Ammonium formate, Pd/C[17] | Avoids use of H₂ gas; Safer for laboratory scale.[18] | May require higher catalyst loading; Potential for side reactions with the hydrogen donor.[17] |
| Acidic Cleavage | 33% HBr in Acetic Acid[14] | Metal-free; Fast reaction times. | Harsh conditions; Not orthogonal to Boc and other acid-labile groups; Corrosive reagents.[14][19] |
| Lewis Acid Cleavage | AlCl₃ in HFIP[10][20] | Milder than HBr/AcOH; Good functional group tolerance. | Requires specific fluorinated solvents; Stoichiometric amounts of Lewis acid needed. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄[20] | Useful for highly sensitive substrates. | Less common; Requires specific reagents and conditions. |
IV. Conclusion: The Enduring Utility of the Cbz Group
The Carbobenzyloxy protecting group, a veteran of peptide chemistry, remains an indispensable tool for researchers and drug development professionals. Its robust stability, straightforward introduction, and multiple, well-characterized deprotection pathways provide a high degree of reliability and flexibility. For the specific challenge of incorporating arginine into synthetic peptides, the Cbz group offers a time-tested and effective strategy for managing the reactivity of both the α-amino and guanidinium functionalities. A thorough understanding of its chemical properties and the causality behind the choice of protection and deprotection methodologies is essential for its successful application in the synthesis of complex, high-value molecules.
References
- Benchchem. (2025). Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. Benchchem.
- Benchchem. (2025). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. Benchchem.
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 76-77.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Guidechem. (n.d.). Benzyloxycarbonyl-L-arginine 1234-35-1 wiki. Guidechem.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Benchchem. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Benchchem.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano.
- Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Benchchem. (2025). An In-depth Technical Guide to the Role of the Pbf Protecting Group in Cbz-D-Arg(Pbf)-OH. Benchchem.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- Faraday Discussions. (2024). Developing deprotectase biocatalysts for synthesis. RSC Publishing. DOI:10.1039/D4FD00016A.
- Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47.
- Benchchem. (2025). A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides. Benchchem.
- Benchchem. (n.d.). Z-Arg-OH.HCl | 56672-63-0. Benchchem.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Liu, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.
- Zervas, L., et al. (n.d.). Studies on Arginine Peptides. 11. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. Physical Chemistry Laboratory Server.
- BOC Sciences. (n.d.). CBZ-Amino Acids. BOC Sciences.
- Benchchem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Benchchem.
- Google Patents. (n.d.). Method for producing tri-carbobenzoxy-arginine. Google Patents.
- Benchchem. (2025). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Benchchem.
- Benchchem. (2025). Boc-guanidine deprotection side reactions and how to avoid them. Benchchem.
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Core Concepts: Understanding Z-Arg-OH.HBr
An In-depth Technical Guide to Z-Arg-OH.HBr: Properties, Application, and Protocols
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Nα-Carbobenzyloxy-L-arginine hydrobromide (this compound). We will delve into its fundamental physicochemical properties, its strategic role in peptide synthesis, and provide field-proven protocols for its effective application.
Nα-Carbobenzyloxy-L-arginine hydrobromide is the hydrobromide salt of L-arginine with its α-amino group protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is a critical first step for the incorporation of arginine into a peptide sequence, preventing the highly nucleophilic α-amino group from engaging in unwanted side reactions during peptide bond formation.[1] The use of the hydrobromide salt enhances the compound's solubility and handling characteristics.[2]
Physicochemical Properties
The fundamental properties of this compound are summarized below. Understanding these properties is crucial for accurate experimental design, including stoichiometry calculations and solvent selection.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁BrN₄O₄ | [3] |
| Molecular Weight | 389.24 g/mol | [3] |
| CAS Number | 73496-41-0 | [3] |
| Appearance | White to off-white crystalline powder | |
| Storage | 2–8°C, protected from moisture and light |
The Strategic Role of the Carbobenzyloxy (Cbz) Protecting Group
The Cbz group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide chemistry.[4] Its selection as a protecting group is a deliberate choice based on a unique combination of stability and reactivity, which underpins its utility, particularly in solution-phase synthesis.[4][5]
-
Expertise in Action: The primary reason for using an Nα-protecting group is to control the regioselectivity of the coupling reaction. Without it, arginine could polymerize uncontrollably. The guanidino side chain of arginine is highly basic and nucleophilic, but for many synthetic strategies, it can be left unprotected as long as the α-amino group is masked.[6][7] The Cbz group effectively suppresses the nucleophilicity of the α-amino group, allowing the carboxyl group to be activated and coupled to the N-terminus of the growing peptide chain.[4]
-
Orthogonal Stability: The Cbz group is robust and stable under the basic conditions used to deprotect Fmoc groups and the mild acidic conditions used for Boc group removal.[1][4] This orthogonality is a key principle in complex, multi-step syntheses, allowing for the selective deprotection of different functional groups on the same molecule.[8]
-
Enhanced Crystallinity: A significant practical advantage of Cbz protection is that it often imparts increased crystallinity to the protected amino acid derivative.[9][] This facilitates easier purification of intermediates via recrystallization, a valuable attribute in solution-phase synthesis workflows.
-
Deprotection via Hydrogenolysis: The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst).[11][12] This process is mild and yields toluene and carbon dioxide as by-products, which are easily removed.
Caption: Chemical Structure of this compound.
Experimental Protocols and Methodologies
The following protocols are designed as self-validating systems, incorporating steps for monitoring reaction progress to ensure high-yield, high-purity outcomes.
Workflow for Solution-Phase Peptide Elongation
This workflow illustrates a typical cycle for adding a Z-Arg-OH residue to a peptide chain in solution.
Caption: Solution-Phase Peptide Synthesis Cycle using this compound.
Protocol: Coupling of this compound
This protocol describes a standard coupling procedure using N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt). The HOBt additive is crucial for suppressing side reactions and minimizing racemization.
Materials:
-
This compound
-
Peptide-ester with a free N-terminus (1 equivalent)
-
Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Dissolution: In a round-bottom flask, dissolve the starting peptide-ester (1 eq.) and this compound (1.1 eq.) in DMF.
-
Additive: Add HOBt (1.1 eq.) to the solution and stir until fully dissolved.
-
Activation: Cool the flask in an ice bath (0°C). Add DIC (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting peptide-ester.
-
Workup:
-
Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.
-
Dilute the filtrate with DCM or ethyl acetate.
-
Wash the organic phase sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes unreacted starting material and acidic components.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Z-protected peptide.
-
-
Purification: Purify the crude product by flash chromatography or recrystallization as needed.
Protocol: Deprotection of the Cbz Group via Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz group cleavage.[12] It is critical to ensure the absence of catalyst poisons (e.g., sulfur-containing compounds) which can inhibit the reaction.
Materials:
-
Z-protected peptide
-
Palladium on activated carbon (Pd/C), 10% w/w (typically 5-10 mol% of palladium relative to the substrate)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite
Methodology:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent like methanol in a heavy-walled flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle under an inert atmosphere or add to the solvent carefully.
-
Hydrogen Atmosphere: Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this purge-and-fill cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot (the free amine) indicate completion. This typically takes 2-16 hours.
-
Filtration: Upon completion, carefully vent the hydrogen atmosphere and purge with an inert gas like nitrogen or argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide, which can be used directly in the next step or purified further.
Caption: Reaction scheme for Cbz group removal.
Concluding Remarks
This compound is a classic and highly effective reagent for incorporating arginine in peptide synthesis, especially in solution-phase strategies. Its robust chemical nature, the crystallinity it imparts to intermediates, and its clean deprotection via hydrogenolysis ensure its continued relevance. While modern solid-phase peptide synthesis (SPPS) often favors Fmoc- or Boc-based strategies for their automation compatibility, the principles of Cbz chemistry provide a foundational understanding of orthogonal protection strategies that are central to all successful peptide synthesis.[13] A thorough understanding of the methodologies presented here empowers researchers to make informed decisions and troubleshoot effectively, leading to the successful synthesis of complex arginine-containing peptides.
References
- BenchChem. (n.d.). Z-Arg-OH.HCl | 56672-63-0.
- BenchChem. (n.d.). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
- BenchChem. (n.d.). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
- Fiveable. (2025, August 15). Cbz Definition - Organic Chemistry Key Term.
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- BenchChem. (2025, December). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- Capot Chemical. (n.d.). 73496-41-0 | this compound.
- BOC Sciences. (n.d.). CBZ-Amino Acids.
- Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- BenchChem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- Google Patents. (n.d.). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Sriramchem. (n.d.). Z-Arg-OH.
- BenchChem. (n.d.). The Cornerstone of Peptide Synthesis: A Technical Guide to Utilizing Boc-Protected Arginine.
Sources
- 1. fiveable.me [fiveable.me]
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- 5. peptide.com [peptide.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Solubility of Z-Arg-OH.HBr in common lab solvents
An In-depth Technical Guide to the Solubility of Z-Arg-OH·HBr for Researchers and Drug Development Professionals
Abstract
Nα-Benzyloxycarbonyl-L-arginine hydrobromide (Z-Arg-OH·HBr) is a cornerstone building block in solid-phase and solution-phase peptide synthesis. Its efficacy in coupling reactions and subsequent purification steps is fundamentally governed by its solubility characteristics. Misjudging the solubility of this reagent can lead to failed syntheses, low yields, and purification challenges. This guide provides a comprehensive analysis of the molecular features influencing the solubility of Z-Arg-OH·HBr, offers a qualitative profile in common laboratory solvents, and presents a robust protocol for its empirical determination. We delve into the causality behind its behavior in various media, empowering researchers to make informed decisions for solvent selection and experimental design.
Introduction: The Critical Role of Solubility in Peptide Science
The success of any chemical synthesis hinges on the precise control of reaction conditions, and for peptide chemists, ensuring the complete solubilization of protected amino acids is a critical first step. Z-Arg-OH·HBr, with its unique combination of a hydrophobic protecting group and a highly polar side chain, presents a nuanced solubility profile. Understanding this profile is not merely a matter of convenience; it directly impacts reaction kinetics, prevents the formation of insoluble precipitates that can hinder purification, and ensures the homogeneity required for reliable and reproducible outcomes. This document serves as a technical resource, grounded in physicochemical principles, to demystify the solubility of Z-Arg-OH·HBr.
Molecular Architecture and its Impact on Solubility
The solubility of Z-Arg-OH·HBr is a direct consequence of the interplay between its three primary structural components: the L-arginine backbone, the Nα-benzyloxycarbonyl (Z) protecting group, and the hydrobromide (HBr) counter-ion.
The Arginine Backbone
L-arginine is one of the most polar proteinogenic amino acids. Its defining feature is the guanidinium group on its side chain, which has a pKa of ~12.5. This group is protonated and positively charged over a vast pH range, conferring a strong propensity for interaction with polar solvents, especially water, through hydrogen bonding and ionic interactions. The presence of the α-carboxyl group (pKa ~2.2) further contributes to its polar nature.
The Nα-Benzyloxycarbonyl (Z) Group
The benzyloxycarbonyl (Z or Cbz) group is attached to the α-amino group to prevent unwanted side reactions during peptide coupling. Structurally, it consists of a benzyl ring and a carbamate linker. The aromatic benzyl ring is non-polar and hydrophobic, which tends to decrease solubility in aqueous and highly polar solvents but increases affinity for organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[1]
The Hydrobromide (HBr) Counter-ion: A Key Solubility Enhancer
Z-Arg-OH is often supplied as a salt to improve its handling and solubility characteristics. While the hydrochloride (HCl) salt is common, the hydrobromide (HBr) salt offers a distinct advantage in aqueous systems. From a field-proven perspective, HBr salts of amino acids and peptides often exhibit higher aqueous solubility than their HCl counterparts. [2] This phenomenon is attributed to the lower lattice energy of the bromide salt compared to the chloride salt. The larger ionic radius of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻) results in a weaker electrostatic attraction within the crystal lattice. Consequently, less energy is required for solvent molecules to overcome these forces and solvate the individual ions, leading to enhanced dissolution in polar protic solvents like water.
Solubility Profile in Common Laboratory Solvents
While precise quantitative data for Z-Arg-OH·HBr is not widely published, we can construct a reliable qualitative and semi-quantitative profile based on the known behavior of its constituent parts and related compounds. The following table summarizes the expected solubility at ambient temperature (~22°C).
| Solvent Class | Solvent Name | Dielectric Constant (ε)¹ | Polarity Index² | Expected Solubility | Rationale & Expert Insights |
| Polar Protic | Water | 80.1 | 10.2 | Highly Soluble | The HBr salt form and the polar arginine backbone dominate, leading to excellent solubility.[2] The guanidinium and carboxyl groups are readily solvated. |
| Methanol (MeOH) | 32.7 | 5.1 | Soluble | Methanol effectively solvates the ionic portions of the molecule while also interacting favorably with the Z-group. It represents a good balance for dissolving this amphipathic molecule.[1] | |
| Ethanol (EtOH) | 24.5 | 4.3 | Soluble to Moderately Soluble | Slightly less polar than methanol, ethanol is still a good solvent. Solubility may be slightly lower than in methanol due to the increased hydrocarbon character of the solvent.[3][4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Highly Soluble | DMSO is an excellent solvent for many organic salts and polar molecules. It effectively solvates the cation while the Z-group interacts well with the organic nature of the solvent.[1][5] |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Highly Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent widely used in peptide synthesis and is an excellent choice for dissolving Z-Arg-OH·HBr. | |
| Non-Polar | Toluene | 2.4 | 2.4 | Insoluble | The high polarity of the arginine hydrobromide salt form completely dominates, making it incompatible with non-polar aromatic solvents. |
| Hexane | 1.9 | 0.1 | Insoluble | As a non-polar aliphatic solvent, hexane has no capacity to solvate the ionic salt or the polar functional groups of the molecule. |
¹Dielectric constants are approximate values. ²Relative polarity indices are for general comparison.
Experimental Protocol: Gravimetric Determination of Solubility
To obtain precise, quantitative solubility data for your specific application and solvent lot, an empirical determination is essential. The following protocol describes a reliable gravimetric method. This protocol is designed as a self-validating system.
Workflow for Solubility Determination
Caption: Gravimetric solubility determination workflow.
Step-by-Step Methodology
-
Preparation:
-
Place your chosen solvent and the vial of Z-Arg-OH·HBr in a temperature-controlled environment (e.g., a 25°C water bath) and allow them to equilibrate for at least 1 hour.
-
In a sealed glass vial (e.g., 4 mL), add a known volume (e.g., 2.0 mL) of the temperature-equilibrated solvent.
-
Add Z-Arg-OH·HBr powder in excess until a significant amount of undissolved solid is clearly visible, creating a mobile slurry.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on a rotator or shaker in the temperature-controlled environment.
-
Agitate the slurry for a minimum of 24 hours to ensure the solution reaches equilibrium saturation. Causality Note: Shorter times may result in an underestimation of the true solubility.
-
-
Sample Collection & Analysis:
-
Remove the vial from agitation and let the excess solid settle to the bottom. For fine suspensions, centrifugation (e.g., 5 min at 10,000 x g) is recommended.
-
Carefully withdraw a precise volume (e.g., 500 µL) of the clear supernatant. Crucially, avoid aspirating any solid particles. Using a filter-tip pipette is best practice.
-
Dispense the supernatant into a pre-weighed (tared) vial. Record the exact mass of the empty vial.
-
Completely evaporate the solvent from the tared vial. A vacuum centrifuge (SpeedVac) or a gentle stream of nitrogen gas is ideal. Avoid excessive heat which could degrade the compound.
-
Once the residue is completely dry, re-weigh the vial.
-
-
Calculation:
-
Subtract the tare weight of the vial from the final weight to get the mass of the dissolved Z-Arg-OH·HBr.
-
Divide the mass of the residue by the volume of the supernatant withdrawn to calculate the solubility (e.g., in mg/mL).
-
For robust data, perform the experiment in triplicate.
-
Practical Considerations and Troubleshooting
Effect of pH
The solubility of Z-Arg-OH·HBr in aqueous solutions is highly pH-dependent. In acidic to neutral conditions (pH < 7), the molecule is cationic and generally very soluble. In basic conditions (pH > 10), the α-carboxyl group is deprotonated, but the guanidinium group remains protonated, maintaining good solubility. However, solubility is expected to be at its minimum near the isoelectric point (pI) of the Z-arginine moiety, though this is less of a concern than with the free amino acid due to the salt form.
Temperature Dependence
For most solid solutes, solubility increases with temperature. If you encounter difficulty dissolving Z-Arg-OH·HBr at room temperature, gentle warming (e.g., to 30-40°C) can significantly improve solubility. Always ensure the solution is cooled back to the target temperature before use in subsequent reactions to avoid unwanted side reactions.
Preparing Concentrated Stock Solutions
For many biological or high-throughput screening applications, preparing a concentrated stock solution in an organic solvent is common practice.
-
Recommendation: DMSO is the preferred solvent for creating high-concentration stock solutions (e.g., >100 mM).
-
Aqueous Dilution: When diluting a DMSO stock into an aqueous buffer, be aware of potential precipitation. The compound may be highly soluble in pure DMSO and pure water, but its solubility can decrease in certain DMSO/water mixtures.[6] Expert Tip: Add the DMSO stock to the vortexing aqueous buffer slowly to aid dispersion and minimize localized high concentrations that can cause the compound to crash out.
Solvent Selection Workflow
Caption: Decision workflow for selecting an appropriate solvent.
Conclusion
Z-Arg-OH·HBr is an amphipathic molecule whose solubility is dictated by a balance between its polar arginine backbone and its hydrophobic Z-group. Its formulation as a hydrobromide salt significantly enhances its solubility in polar protic solvents, particularly water, due to the low lattice energy of the bromide counter-ion. For practical applications, polar aprotic solvents like DMF and DMSO are superior choices for achieving high concentrations, while alcohols like methanol and ethanol offer moderate solubility. Non-polar solvents are unsuitable. For researchers requiring precise quantitative data for process optimization or formulation development, the gravimetric protocol provided herein offers a reliable path to empirical determination. By understanding the molecular drivers of solubility, scientists can preemptively select optimal solvents, thereby streamlining workflows and enhancing the probability of successful experimental outcomes.
References
-
SPYRYX BioSCIENCES. Z-Arg-OH·HBr. [Link]
-
Capot Chemical. 73496-41-0 | this compound. [Link]
-
PubChem. benzyloxycarbonyl-L-arginine. [Link]
-
Aragon-Aburto, et al. (2022). Characterization, stability and solubility of co-amorphous systems of glibenclamide and L-arginine at different pH. Tropical Journal of Pharmaceutical Research, 21(7), 1355-1361. [Link]
-
AkiNik Publications. Organic Solvent. [Link]
-
University of Minnesota. Properties of Common Organic Solvents. [Link]
-
Aapptec Peptides. Z-Arg-OH [1234-35-1]. [Link]
- Seidell, A. (1911).
-
ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? [Link]
-
Yalkowsky, S. H., & Valvani, S. C. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of pharmaceutical sciences, 83(12), 1735-1740. [Link]
-
Xiao, Y., et al. (2022). Solubility of ʟ-arginine in twelve mono-solvents: Solvent effects, molecular simulations and model correlations. ResearchGate. [Link]
-
Reddit. If a substance has a solubility of 3mg/mL in DMSO, can the DMSO solution be further diluted with water if the substance is insoluble in water? [Link]
-
Umrania, Y., et al. (2004). l-Arginine increases the solubility of unfolded species of hen egg white lysozyme. Protein Science, 13(2), 437-446. [Link]
-
Sahu, et al. (2010). Extended Hildebrand solubility approach: Satranidazole in mixtures of ethanol and water. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 155-161. [Link]
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- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Nalpha-Cbz-L-Arginine | 1234-35-1 [chemicalbook.com]
- 6. reddit.com [reddit.com]
Unlocking the Mechanism of Action of Z-Protected Arginine: From Catalytic Probes to Antimicrobial Agents
Executive Summary
Nα-carbobenzyloxy-L-arginine, commonly known as Z-protected arginine (Z-Arg or Cbz-Arg), is fundamentally recognized as a critical building block in peptide synthesis. However, restricting its definition to a synthetic intermediate overlooks its profound biological utility. The covalent attachment of the benzyloxycarbonyl (Z) group to the α-amino group of arginine does more than prevent premature coupling; it transforms the amino acid into a highly specific pharmacophore and a potent biophysical agent[1].
As a Senior Application Scientist, I approach Z-Arg not just as a chemical entity, but as a functional tool. This whitepaper deconstructs the dual mechanisms of action of Z-Arg derivatives: their biochemical role as precision substrates for cysteine proteases (e.g., Cathepsin B) and their biophysical role as membrane-disrupting antimicrobial agents. By understanding the causality behind these interactions, researchers can rationally design better enzymatic assays, targeted inhibitors, and novel therapeutics.
Biochemical Mechanism: Z-Arg as a Precision Protease Probe
The utility of Z-Arg derivatives—such as the fluorogenic substrate Z-Arg-Arg-AMC (7-amino-4-methylcoumarin)—in interrogating protease activity relies on the precise structural mimicry provided by the Z-group[2]. Cysteine proteases of the papain family, particularly lysosomal cathepsins, utilize a highly conserved Cys-His catalytic dyad to hydrolyze peptide bonds [4].
The Causality of Subsite Docking
To achieve enzymatic cleavage, a substrate must perfectly align its scissile bond with the protease's catalytic triad. The mechanism of action for Z-Arg substrates is governed by subsite-specific interactions:
-
The P1-S1 Interaction: The unprotected, highly basic guanidino group of the P1 Arginine (pKa ~12.5) remains protonated under physiological and acidic conditions. It forms a critical electrostatic salt bridge with acidic residues (e.g., Asp or Glu) within the S1 pocket of the enzyme.
-
The P2-S2 Interaction (The Specificity Filter): In the dibasic substrate Z-Arg-Arg-AMC, the P2 Arginine dictates enzyme specificity. Cathepsin B possesses a unique glutamic acid residue (Glu245) at the bottom of its S2 pocket, allowing it to readily accept basic residues. In contrast, Cathepsin L prefers bulky, hydrophobic residues (like Phenylalanine) at P2. Therefore, Z-Arg-Arg-AMC is selectively cleaved by Cathepsin B, whereas Z-Phe-Arg-AMC is highly cross-reactive [2].
-
The Z-Group as a P3/P4 Surrogate: The benzyloxycarbonyl (Z) group is not merely a synthetic shield; its bulky, aromatic structure acts as a hydrophobic anchor. It docks into the S3 subsite of the protease, stabilizing the Michaelis complex and optimally positioning the scissile bond for nucleophilic attack by the catalytic cysteine [4].
Figure 1: Structural mapping of Z-Arg-Arg-AMC docking within the Cathepsin B active site.
Biophysical Mechanism: Membrane Disruption and Antimicrobial Action
Beyond enzymatic assays, recent advancements have highlighted the intrinsic antimicrobial properties of Z-protected amino acids against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens [3].
The Causality of Amphiphilic Disruption
Unmodified L-arginine exhibits no antimicrobial activity. The mechanism of action is entirely dependent on the conjugation of the Z-group, which converts the molecule into a synthetic amphiphile.
-
Electrostatic Targeting: The cationic guanidinium side chain of Z-Arg is electrostatically attracted to the negatively charged teichoic acids and phosphatidylglycerol present in Gram-positive bacterial cell walls.
-
Hydrophobic Insertion: Once localized to the membrane surface, the lipophilic Z-group inserts into the hydrophobic core of the lipid bilayer. This insertion physically disrupts lipid packing, leading to membrane depolarization, increased permeability, and rapid cell lysis [3].
Figure 2: Biophysical mechanism of bacterial membrane disruption by amphiphilic Z-Arg derivatives.
Quantitative Data Presentation: Kinetic Profiling
To select the appropriate Z-Arg derivative for enzymatic studies, one must evaluate the kinetic parameters. The table below summarizes the catalytic efficiency (
| Enzyme Target | Substrate | Assay pH | Catalytic Efficiency ( | Specificity Rationale | ||
| Cathepsin B (Human) | Z-Arg-Arg-AMC | 5.5 | 165 | 113 | Highly specific to Cat B; P2 Arg docks into the acidic Glu245-containing S2 pocket. | |
| Cathepsin B (Human) | Z-Phe-Arg-AMC | 7.2 | 303 | 129 | Cleaved by Cat B, but lacks specificity; highly cross-reactive with Cathepsin L. | |
| Cruzain (T. cruzi) | Z-Phe-Arg-AMC | 5.5 | 6.5 | 1.6 | High affinity driven by the hydrophobic P2 Phe interacting with the S2 subsite. |
Experimental Protocols: Self-Validating Cathepsin B Assay
When utilizing Z-Arg-Arg-AMC as a substrate, the assay environment must be meticulously controlled. The following protocol is designed as a self-validating system to ensure that measured fluorescence is strictly a product of enzymatic cleavage, eliminating false positives caused by substrate auto-hydrolysis or enzyme oxidation [2].
Objective: Quantify Cathepsin B activity via the fluorometric cleavage of Z-Arg-Arg-AMC.
Reagent Causality & Preparation:
-
Assay Buffer (40 mM Citrate-Phosphate, pH 5.5): Mimics the acidic lysosomal environment required for optimal Cathepsin B folding and activity.
-
5 mM DTT (Dithiothreitol): Cysteine proteases rely on a highly reactive, reduced thiolate anion (Cys29). DTT acts as a reducing agent to prevent the formation of inactive disulfides.
-
1 mM EDTA: Scavenges trace heavy metals (e.g.,
, ) that catalyze the rapid, irreversible oxidation of the active-site cysteine.
Step-by-Step Methodology:
-
Enzyme Activation (Self-Validation Step 1): Dilute Cathepsin B to a final concentration of 0.04 ng/µL in the Assay Buffer containing DTT and EDTA. Incubate at 37°C for 15 minutes. Rationale: This ensures 100% of the enzyme population is in a reduced, catalytically active state prior to substrate introduction, standardizing the initial velocity (
). -
Substrate Preparation: Prepare a 10 mM stock of Z-Arg-Arg-AMC in anhydrous DMSO. Dilute to a 40 µM working concentration in Assay Buffer immediately before use to prevent premature hydrolysis.
-
Baseline Measurement (Self-Validation Step 2): Pipette 100 µL of the 40 µM substrate solution into a black, flat-bottom 96-well microplate. Read the background fluorescence (Excitation: 360 nm, Emission: 460 nm) for 5 minutes without the enzyme. Rationale: Establishes a baseline to account for any auto-hydrolysis of the AMC fluorophore.
-
Reaction Initiation: Add 100 µL of the activated Cathepsin B solution to the substrate wells (Total volume = 200 µL).
-
Kinetic Monitoring: Immediately place the plate in a fluorometer set to 37°C. Record fluorescence continuously (1 reading per minute) for 30 minutes.
-
Data Analysis: Plot Relative Fluorescence Units (RFU) against time. Calculate the initial reaction velocity (
) exclusively from the linear portion of the progress curve (typically the first 5–10 minutes) to avoid artifacts from substrate depletion or product inhibition.
References
- Benchchem. Z-Arg-OH.HCl | 56672-63-0 | Benchchem: Biological Activity.
- National Institutes of Health (PMC). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range.
- National Institutes of Health (PMC). Z‑Amino Acids Present Innovative Antimicrobial and Antibiofilm Properties against Methicillin-Susceptible and -Resistant Staphylococcus aureus.
- Benchchem. The Core Catalytic Mechanism of Cysteine Proteases: A Technical Guide for Researchers.
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Benzyloxycarbonyl (Z) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The capacity to synthesize peptides with defined sequences is a foundational pillar of modern chemistry, biochemistry, and pharmacology. This ability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, creating complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably altered with the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2][3][4] This innovation, born out of necessity, provided the first dependable method for the stepwise synthesis of peptides, launching a new era in the field and paving the way for countless scientific advancements.[5][6]
The Pre-Z Era: A Challenge of Uncontrolled Reactivity
The primary obstacle in early peptide synthesis was the inherent bifunctional nature of amino acids.[6] Each amino acid possesses at least two reactive sites: a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). When attempting to form a peptide bond by activating the carboxylic acid of one amino acid to react with the amino group of another, the activated amino acid could just as easily react with another molecule of itself.[6] This led to random, uncontrolled chain reactions.
Early attempts using acyl-type protecting groups like formyl or acetyl were problematic because the harsh conditions required for their removal often cleaved the very peptide bonds that had been so painstakingly formed.[5] A revolutionary approach was needed—a "temporary mask" for the amino group that was stable during peptide bond formation but could be removed under conditions that left the peptide backbone intact.[6]
The Bergmann-Zervas Breakthrough: The Z-Group
In a landmark 1932 paper, Max Bergmann and his doctoral student Leonidas Zervas introduced the benzyloxycarbonyl group, often abbreviated as Cbz or, in honor of Zervas, simply Z.[1][2][3][7] This urethane-type protecting group was a paradigm shift.[5] By reacting an amino acid with benzyl chloroformate, they converted the highly reactive amine into a much less nucleophilic carbamate.[6][8]
The genius of the Z-group lay in its clever design. It was robust enough to withstand the conditions of peptide coupling but could be cleanly removed by a novel method: catalytic hydrogenolysis.[1][4] This process was exceptionally mild and left the delicate peptide bonds untouched, finally providing the control and selectivity that had been missing.[5] The Bergmann-Zervas synthesis was hailed as "epoch-making" and firmly established synthetic peptide chemistry as a distinct and powerful field.[1]
The Chemistry of the Z-Group: A Dual Mechanism Approach
The utility of the Z-group is defined by the chemistry of its introduction and its selective removal. Understanding these mechanisms is key to appreciating its role in synthesis.
Introduction of the Z-Group
The Z-group is most commonly introduced by reacting the amino group of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often following the Schotten-Baumann procedure.[5][8][9]
-
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.[9][10] The subsequent loss of a chloride ion and a proton (neutralized by the base) yields the stable N-Z-protected amino acid.[8]
Caption: Workflow for Z-group protection of an amino acid.
Cleavage (Deprotection) of the Z-Group
A key advantage of the Z-group is the availability of distinct methods for its removal, providing flexibility in synthetic design.[11]
-
Catalytic Hydrogenolysis: This is the classic and most widely used method.[1][9][11] The Z-protected peptide is treated with hydrogen gas in the presence of a palladium catalyst (typically Pd on carbon).[9][11] The reaction is clean and efficient, breaking the weak benzylic C-O bond.[9] The resulting unstable carbamic acid spontaneously decarboxylates to yield the free amine, with the only byproducts being toluene and carbon dioxide, which are easily removed.[8][9]
-
Acidolysis: The Z-group can also be removed under harsh acidic conditions, most commonly with a solution of hydrogen bromide (HBr) in glacial acetic acid.[1][12][13] This method is less mild than hydrogenolysis but is crucial when the peptide contains other functional groups that are sensitive to catalytic reduction (e.g., sulfur-containing amino acids or certain double bonds).[8] The mechanism involves protonation of the carbamate followed by nucleophilic attack of the bromide ion on the benzylic carbon.[9]
Caption: Primary pathways for the cleavage of the Z-protecting group.
The Z-Group in Context: A Comparison with Modern Protectors
The introduction of the Z-group was just the beginning. The principles established by Bergmann and Zervas inspired the development of other critical urethane-type protecting groups, namely the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[14] The choice between these groups forms the basis of modern peptide synthesis strategies.
The key difference lies in their "orthogonality"—the ability to remove one protecting group under conditions that do not affect the others.[7][15]
-
Z-Group: Cleaved by hydrogenolysis or strong acid.[16]
-
Boc-Group: Cleaved by moderate acid (e.g., trifluoroacetic acid, TFA).[16][17]
-
Fmoc-Group: Cleaved by mild base (e.g., piperidine).[16][18]
This orthogonality allows for complex synthetic strategies, especially in solid-phase peptide synthesis (SPPS), where different groups can be used for temporary Nα-protection and permanent side-chain protection.[18][19]
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Key Characteristics |
| Benzyloxycarbonyl | Z, Cbz | Benzyl-O-(C=O)- | Primary: H₂/Pd (Catalytic Hydrogenolysis)Secondary: Strong Acid (HBr/AcOH) | The original urethane group; excellent for solution-phase synthesis; promotes crystallinity.[16] |
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-(C=O)- | Moderate Acid (e.g., Trifluoroacetic Acid, TFA) | Foundation of "Boc-SPPS"; stable to base and hydrogenolysis.[16][17] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fluorenyl-CH₂-O-(C=O)- | Mild Base (e.g., 20% Piperidine in DMF) | Foundation of "Fmoc-SPPS"; stable to acid and hydrogenolysis; allows for milder overall synthesis conditions.[16][19] |
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate and laboratory safety guidelines.
Protocol 1: N-Protection of an Amino Acid using Benzyl Chloroformate
Objective: To protect the α-amino group of a generic amino acid (e.g., Alanine) with the Z-group.
Materials:
-
Alanine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Carbonate (Na₂CO₃)
-
Hydrochloric Acid (HCl), dilute
-
Dioxane or THF
-
Water
-
Standard glassware, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer, dissolve the amino acid in a 1M solution of sodium carbonate in water. Cool the solution in an ice bath.
-
Addition of Reagent: While stirring vigorously, add benzyl chloroformate dropwise. To aid miscibility, an organic co-solvent like dioxane can be used. Maintain the temperature at 0-5 °C. The pH should be kept between 8-10 to ensure the amino group is deprotonated and nucleophilic.[20]
-
Reaction: Allow the mixture to stir in the ice bath for 1 hour, then at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Precipitation: Carefully acidify the aqueous layer with dilute HCl to a pH of ~2. The Z-protected amino acid, being less water-soluble, will precipitate out.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the N-Z-protected amino acid.[20]
Protocol 2: Deprotection of a Z-Protected Peptide via Catalytic Hydrogenolysis
Objective: To remove the Z-group from a peptide.
Materials:
-
Z-protected peptide
-
Palladium on Carbon (Pd/C, 5-10% w/w)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite® or other filtration aid
Procedure:
-
Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount should be approximately 5-10% of the substrate weight.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an H₂ atmosphere.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours, which can be monitored by TLC by observing the disappearance of the starting material.[8]
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and CO₂, are volatile and are removed during this process.[11]
Conclusion: The Enduring Legacy of the Z-Group
While modern peptide synthesis, particularly automated solid-phase synthesis, is now dominated by Fmoc and Boc strategies, the historical and practical importance of the Z-group is undiminished.[1][16] It remains a staple in solution-phase synthesis and is frequently used for the permanent protection of side-chains, such as the ε-amino group of lysine.[16] The discovery by Bergmann and Zervas was more than just the creation of a new reagent; it was the introduction of a new concept—the strategic and reversible masking of functional groups.[5] This principle of controlled synthesis is the bedrock upon which the entire field of modern peptide and protein chemistry has been built.
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Physical and chemical stability of Z-Arg-OH.HBr
Executive Summary
N-alpha-benzyloxycarbonyl-L-arginine hydrobromide (Z-Arg-OH·HBr) is a critical building block in advanced peptide synthesis. The strategic combination of the benzyloxycarbonyl (Z or Cbz) protecting group with a hydrobromide (HBr) salt provides a highly stable, orthogonal intermediate that prevents unwanted side reactions—such as delta-lactam formation—during carboxyl activation. This whitepaper provides an in-depth analysis of the physicochemical properties, degradation kinetics, and solid-state dynamics of Z-Arg-OH·HBr, alongside a self-validating experimental workflow for stability profiling.
Molecular Architecture & Physicochemical Profile
The molecular architecture of Z-Arg-OH·HBr is engineered to solve a fundamental thermodynamic problem in arginine chemistry. The unprotected guanidino side chain of arginine is highly basic (pKa ~12.5) and fiercely nucleophilic. If left unprotonated during the activation of the alpha-carboxyl group, it will rapidly undergo intramolecular cyclization to form a delta-lactam, destroying the synthetic yield 1.
By formulating this compound as an HBr salt, the guanidino group is locked in a protonated, non-nucleophilic state. Causality of the Counterion: Why utilize HBr instead of HCl? The bromide ion is larger and more polarizable than the chloride ion. This increased ionic radius results in a lower lattice energy in the solid state, which thermodynamically favors rapid dissolution in polar aprotic solvents (such as DMF or NMP) commonly used in solid-phase peptide synthesis (SPPS) [[2]]().
Table 1: Quantitative Physicochemical Data
| Property | Value | Method / Condition |
| Chemical Name | Nα-Carbobenzyloxy-L-arginine hydrobromide | IUPAC Nomenclature |
| CAS Registry Number | 73496-41-0 | Standard 3 |
| Molecular Formula | C₁₄H₂₀N₄O₄ · HBr | Anhydrous Salt 4 |
| Molecular Weight | 389.25 g/mol | Calculated |
| Melting Point | 177.0 – 179.5 °C | Capillary Method 3 |
| Isoelectric Point (pI) | ~10.76 (Free Arginine base) | Titration 5 |
| Aqueous Solubility | High (>50 mg/mL) | 25 °C, pH 7.0 |
Chemical Stability & Degradation Dynamics
The benzyloxycarbonyl (Z) group is a cornerstone of orthogonal protection strategies. It is highly stable to the mildly basic conditions used for Fmoc deprotection (e.g., 20% piperidine) and the mild acidic conditions used for Boc deprotection (e.g., 50% TFA) 6. This allows synthetic chemists to manipulate other functional groups without risking premature N-terminal exposure.
However, the molecule is deliberately designed to degrade (deprotect) under specific, harsh conditions:
-
Acidolysis (SN1/SN2 Mechanism): Treatment with strong acids like anhydrous HF or HBr in acetic acid protonates the carbamate oxygen, leading to the expulsion of a benzyl cation (or benzyl halide) and subsequent decarboxylation to yield the free amine [[6]]().
-
Catalytic Hydrogenolysis: Exposure to H₂ gas over a Palladium-on-Carbon (Pd/C) catalyst reduces the benzyl-oxygen bond, releasing toluene and CO₂, cleanly yielding H-Arg-OH·HBr [[2]]().
-
Base-Catalyzed Degradation (Undesired): Prolonged exposure to strong aqueous bases (e.g., NaOH) can induce racemization at the alpha-carbon via enolization, or strip the HBr counterion, reactivating the guanidino group and risking lactamization.
Figure 1: Chemical degradation and deprotection pathways of Z-Arg-OH·HBr.
Physical Stability & Solid-State Dynamics
Z-Arg-OH·HBr presents as a white to off-white crystalline powder. Its physical stability is heavily dependent on ambient humidity. While the HBr salt improves solubility, hydrobromide salts of amino acids are inherently hygroscopic. Moisture absorption can lead to localized micro-environments of reduced pH, which over long-term storage (especially >25 °C) can catalyze slow hydrolysis of the carbamate linkage.
Handling Protocol: The compound must be stored desiccated at 2–8 °C. Prior to use, the container should be allowed to equilibrate to room temperature while sealed to prevent condensation from forming on the cold crystalline lattice, which would otherwise compromise the stoichiometric accuracy during weighing.
Self-Validating Experimental Workflows for Stability Profiling
To accurately profile the stability of Z-Arg-OH·HBr for IND (Investigational New Drug) submissions, researchers must employ a Mass Balance Validation system. This ensures that no volatile or highly retained polymeric degradants go undetected.
Step-by-Step Methodology:
-
Matrix Preparation & Internal Standardization:
-
Prepare a 10 mM stock of Z-Arg-OH·HBr in HPLC-grade Methanol.
-
Spike the stock with 1 mM 4-nitrobenzoic acid as an Internal Standard (IS).
-
Causality: The IS corrects for evaporative solvent loss during thermal stress or autosampler injection volume variance, ensuring peak area ratios remain absolute.
-
-
Stress Induction:
-
Aliquot 1 mL of the stock into amber glass vials (preventing photo-degradation).
-
Acidic Stress: Add 100 µL of 1M HCl.
-
Basic Stress: Add 100 µL of 0.1M NaOH.
-
Incubate vials in a thermomixer at 40 °C, 60 °C, and 80 °C.
-
-
Precision Quenching:
-
At predefined time points (t=0, 1h, 4h, 24h), extract 50 µL aliquots.
-
Immediately quench by adding equimolar neutralizing agents buffered with 50 mM ammonium acetate (pH 4.5).
-
Causality: Rapid pH normalization halts the degradation mechanism instantly. Without this, the sample would continue to degrade in the autosampler queue, yielding artifactual kinetic data.
-
-
RP-HPLC-UV/MS Analysis:
-
Inject 10 µL onto a C18 column (2.1 x 100 mm, 1.7 µm).
-
Run a gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile.
-
Detect via UV at 214 nm (amide/carbonyl bonds) and 254 nm (aromatic Z-group), with in-line ESI-MS for exact mass identification.
-
-
Mass Balance Validation (The Trust Anchor):
-
Calculate the molar equivalents of the remaining parent compound and all identified degradants (adjusted for UV response factors relative to the IS).
-
Validation Criteria: The sum must equal 100% ± 5% of the t=0 parent concentration. A failure indicates the formation of insoluble polymers or volatile loss (e.g., CO₂), immediately flagging the assay for orthogonal investigation (e.g., Charged Aerosol Detection).
-
Figure 2: Self-validating experimental workflow for forced degradation profiling.
Strategic Applications in Peptide Synthesis
The distinct stability profile of Z-Arg-OH·HBr dictates its strategic utility. It is predominantly utilized in solution-phase synthesis or classical Boc/Bn solid-phase strategies where orthogonal side-chain protection is required 6. Because the Z-group is impervious to the TFA concentrations used to remove Boc groups, chemists can safely build complex peptide backbones without exposing the N-terminus until the final global cleavage step using HF or catalytic hydrogenation.
By strictly adhering to the storage and coupling protocols outlined above, synthetic chemists can leverage Z-Arg-OH·HBr to achieve near-quantitative coupling efficiencies while entirely suppressing the notorious side reactions historically associated with arginine incorporation.
References
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Methodological & Application
Strategic Application of Z-Arg-OH in Peptide Synthesis: A Guide to Orthogonal Protection and Coupling Protocols
Introduction
The incorporation of arginine (Arg) residues into peptide sequences is a persistent challenge in solid-phase peptide synthesis (SPPS). The highly basic and nucleophilic nature of its guanidinium side chain necessitates robust protection strategies to prevent unwanted side reactions and ensure the synthesis of high-purity peptides.[1] While modern Fmoc/tBu-based SPPS predominantly relies on bulky sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for the arginine side chain, historical and specialized applications call for a broader toolkit of orthogonal protection schemes.[1][2]
The Carboxybenzyl (Cbz or Z) group, a foundational Nα-amino protecting group in peptide chemistry, offers a unique set of properties that make it an invaluable tool for specific synthetic challenges.[3] It is notably stable under the mild basic and acidic conditions used to remove Fmoc and Boc groups, respectively, establishing a third dimension of orthogonality.[3][4] This guide provides an in-depth exploration of Nα-Z-L-Arginine (Z-Arg-OH), often supplied as its hydrobromide (.HBr) salt for improved stability and handling. We will detail its strategic application in complex peptide synthesis, explain the causality behind experimental choices, and provide validated protocols for its successful incorporation and manipulation.
Section 1: Physicochemical Properties and the Z-Protecting Group
Z-Arg-OH.HBr is a crystalline solid that provides a stable and easily handled source of Nα-protected arginine. The Z-group is a benzyloxycarbonyl moiety that shields the α-amino group as a carbamate, effectively suppressing its nucleophilicity during peptide coupling.[3]
Table 1: Physicochemical Properties of Z-Arg-OH | Property | Value | Source | | :--- | :--- | :--- | | Synonym | Nα-Carbobenzyloxy-L-arginine | | | Molecular Formula | C₁₄H₂₀N₄O₄ | | | Molecular Weight | 308.33 g/mol (Free base) | | | Appearance | White to off-white powder | | | Storage | 2-8°C, desiccated | | | Key Stability | Stable to mild base (e.g., piperidine) and mild acid (e.g., TFA for Boc removal).[3] | | Deprotection | Catalytic Hydrogenation (H₂/Pd), Strong Acid (HBr/AcOH).[4][5] |
The primary advantage of the Z-group lies in its unique removal conditions, which are orthogonal to the most common protection schemes used in SPPS. This enables highly specific synthetic strategies that are not achievable with a standard Fmoc/tBu or Boc/Bzl approach alone.
The Principle of Orthogonality
In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[6] This allows for precise, stepwise manipulation of the peptide chain. The Z-group complements the base-labile Fmoc group and the acid-labile Boc and tBu groups.
Caption: Orthogonal protection strategies in SPPS.
Section 2: Challenges and Strategies for Arginine Coupling
The incorporation of any arginine derivative is complicated by two primary factors: steric hindrance and an intramolecular side reaction leading to δ-lactam formation.[2]
-
Steric Hindrance: Bulky side-chain protecting groups (like Pbf) can physically impede the approach of the activated carboxyl group to the resin-bound N-terminal amine, slowing reaction kinetics.[2] Using Z-Arg-OH with an unprotected guanidino group avoids this specific issue but introduces others.
-
δ-Lactam Formation: The activated carboxylate of the arginine residue can be attacked by its own side-chain guanidinium group, forming a stable six-membered ring (a δ-lactam). This reaction terminates the peptide chain and is a major source of deletion-sequence impurities.[2] Rapid and efficient coupling is the best strategy to minimize this side reaction.
Caption: Competing pathways during arginine coupling.
To favor the desired pathway, potent coupling reagents that promote fast reaction kinetics are essential.
Table 2: Comparison of Common Coupling Reagents for Arginine Incorporation
| Reagent | Class | Activation | Relative Speed | Notes |
|---|---|---|---|---|
| HATU/DIEA | Aminium Salt | Pre-activation (1-2 min) | Very High | Gold standard for hindered couplings; minimizes racemization and δ-lactam formation.[2] |
| HBTU/DIEA | Aminium Salt | Pre-activation (1-2 min) | High | Highly efficient but prolonged activation can lead to side reactions.[2] |
| DIC/OxymaPure | Carbodiimide | In situ | Good to High | Cost-effective and safe; risk of δ-lactam formation is present but can be managed.[2][7] |
Section 3: Experimental Protocols
The following protocols are designed for researchers familiar with standard SPPS techniques. All manipulations should be performed in a ventilated fume hood using appropriate personal protective equipment.
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol details the manual incorporation of this compound onto a resin with a free N-terminal amine. The use of the HBr salt of arginine helps maintain the protonation of the guanidino side chain, reducing its nucleophilicity.
Materials:
-
Fmoc-deprotected peptide-resin (e.g., Rink Amide, 0.1 mmol scale)
-
This compound (123 mg, 0.3 mmol, 3 eq.)
-
HATU (114 mg, 0.3 mmol, 3 eq.)
-
N,N-Diisopropylethylamine (DIEA) (105 µL, 0.6 mmol, 6 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), synthesis grade
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in DMF (approx. 5 mL) for 30 minutes in a suitable reaction vessel. Drain the DMF.[8]
-
Activation Solution: In a separate vial, dissolve this compound and HATU in 2 mL of DMF. Add the DIEA and vortex briefly. The solution may appear slightly cloudy. Use this solution immediately to prevent premature side reactions.
-
Coupling Reaction: Add the activation solution to the swollen resin. Agitate the mixture using a shaker or gentle nitrogen bubbling for 2-4 hours at room temperature.[2]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction for another 1-2 hours or consider a double coupling.[2]
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively to remove excess reagents and byproducts:
-
3x with DMF
-
3x with DCM
-
3x with DMF
-
-
The resin is now ready for the next step in the synthesis (e.g., N-terminal deprotection of a different amino acid or cleavage).
Caption: General SPPS workflow for this compound incorporation.
Protocol 2: Cleavage and Global Deprotection
The removal of the Z-group via catalytic hydrogenation is generally incompatible with solid-phase synthesis. Therefore, the recommended strategy is to first cleave the peptide from the resin using standard acidic conditions, which will simultaneously remove acid-labile side-chain protecting groups (like tBu, Trt, Pbf), leaving the N-terminal Z-group intact. The Z-group can then be removed in solution.
Materials:
-
Z-Arg-Peptide-Resin (0.1 mmol)
-
TFA Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Lyophilizer
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum for at least 4 hours.
-
Cleavage Reaction: Place the dry resin in a reaction vessel. Add the TFA cleavage cocktail (5-10 mL).
-
Agitate the slurry at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen and then under high vacuum to yield the crude, Z-protected peptide.
Protocol 3: Solution-Phase Z-Group Deprotection by Hydrogenolysis
This protocol is performed on the cleaved, purified (if necessary), Z-protected peptide.
Materials:
-
Z-protected peptide
-
Methanol (MeOH) or a MeOH/Acetic Acid mixture
-
Palladium on carbon (Pd/C, 10% w/w) catalyst
-
Hydrogen (H₂) source (balloon or gas cylinder)
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent like methanol. A small amount of acetic acid may be added to improve solubility and reaction rate.
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 10-20% of the peptide weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon) or perform the reaction in a dedicated hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by HPLC or TLC. Reactions are typically complete within 2-16 hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.[3]
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the final deprotected peptide. The peptide can then be purified by RP-HPLC.
Section 4: Analytical Characterization
Post-synthesis analysis is critical to confirm the identity and purity of the final peptide.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for assessing peptide purity.[9] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. Purity is determined by integrating the peak area of the target peptide relative to the total peak area at a specific wavelength (e.g., 220 nm).[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the synthesized peptide.[11] The observed mass should match the theoretical mass of the target sequence, confirming successful synthesis and deprotection. It is also invaluable for identifying impurities, such as deletion sequences resulting from failed couplings.[12]
Conclusion
While not a routine building block for standard automated SPPS, this compound is a powerful reagent for specialized applications. Its unique stability profile enables its use in complex orthogonal protection strategies, particularly for the synthesis of protected peptide fragments destined for convergent ligation strategies. The primary challenges associated with its use—namely, the potential for δ-lactam formation and the incompatibility of on-resin hydrogenolysis—can be effectively managed through the use of high-efficiency coupling reagents like HATU and a well-planned cleavage and solution-phase deprotection strategy. By understanding the principles and protocols outlined in this guide, researchers can successfully leverage the Z-group to navigate complex synthetic pathways and achieve their target peptide structures with high fidelity.
References
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-referenced.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.).
- A Comparative Analysis of Synthesis Methods for Arginine Derivatives in Peptide Synthesis. (2025). BenchChem.
- Application Notes and Protocols for Fmoc-Arg(Pbf)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
- Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
- Coupling Reagents. (n.d.). Luxembourg Bio Technologies.
- Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
- Design, Synthesis, and Biological Evaluation of Arginine N-Glycosylation Stapled Peptides with Potent Antitumor Activity In Vivo. (2025, September 22).
- Z-Arg-OH = 96.0 NT 1234-35-1. (n.d.). MilliporeSigma.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). MDPI.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC. (2024, January 5).
- Fmoc Resin Cleavage and Deprotection. (n.d.). MilliporeSigma.
- Planning a Peptide Synthesis. (n.d.). AAPPTec.
- Methods for the synthesis of arginine-containing peptides. (n.d.).
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (2025). BenchChem.
- The solid phase synthesis of peptides containing an arginine residue with an unprotected guanidine group. (n.d.).
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. (n.d.). eScholarship.org.
- Selecting Orthogonal Building Blocks. (n.d.). MilliporeSigma.
- An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. (2025). BenchChem.
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC. (n.d.).
- Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. (2024, October 30). Biovera.
- Z-Arg-OH·HBr. (n.d.). SPYRYX BioSCIENCES.
- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). DU Chem.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.
- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
- Mechanism of Peptide Purity Analysis. (n.d.). MtoZ Biolabs.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
- Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. (n.d.). Digital CSIC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. bachem.com [bachem.com]
- 10. biovera.com.au [biovera.com.au]
- 11. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. almacgroup.com [almacgroup.com]
Solution-phase peptide coupling with Z-Arg-OH.HBr
Application Note: Advanced Solution-Phase Peptide Coupling Utilizing Z-Arg-OH·HBr
Executive Summary & The Arginine Challenge
Solution-phase peptide synthesis (SolPPS) remains a labor-intensive challenge, particularly when scaling up the production of complex or highly polar sequences[1]. Among the canonical amino acids, Arginine (Arg) presents a unique synthetic hurdle. Its highly basic and nucleophilic guanidino side chain (
While solid-phase peptide synthesis (SPPS) typically relies on bulky protecting groups like Pbf or Tosyl to mask this nucleophilicity, these groups require harsh acidic conditions (e.g., 95% TFA or HF) for global deprotection[2]. In solution-phase workflows, such harsh conditions are often detrimental to sensitive peptide fragments and complicate large-scale purification.
The Solution: The "minimal protection" strategy utilizing Z-Arg-OH·HBr . By employing the hydrobromide salt, the guanidino group acts as its own protecting group—remaining protonated and unreactive during coupling. Concurrently, the N-
Mechanistic Causality: Why the HBr Salt and Strict pH Control?
Successful coupling with Z-Arg-OH·HBr relies entirely on manipulating the microenvironment of the reaction.
-
Counterion Selection (HBr vs. HCl): While Z-Arg-OH·HCl is historically common, the hydrobromide salt (CAS 73496-41-0) is highly advantageous in SolPPS. The larger bromide counterion disrupts the crystal lattice energy more effectively than chloride, granting superior solubility in polar aprotic solvents like DMF and DMSO[3].
-
Base Selection & Lactamization: The choice of base is the single most critical failure point in this protocol. Strong tertiary amines commonly used in peptide synthesis (like DIPEA or TEA) can locally deprotonate the guanidinium salt. Once deprotonated, the free guanidino group rapidly attacks the activated ester. Therefore, a weaker base such as N-Methylmorpholine (NMM,
) must be used. NMM is strong enough to free the incoming amine hydrochloride salt but too weak to deprotonate the arginine side chain.
Reaction pathways of Z-Arg-OH activation, highlighting successful coupling vs. lactamization.
Comparative Analysis of Arginine Protection Strategies
To contextualize the utility of Z-Arg-OH·HBr, Table 1 summarizes the operational trade-offs of common Arginine building blocks in solution-phase frameworks.
Table 1: Comparison of Arginine Protection Strategies in Solution-Phase Synthesis
| Strategy / Building Block | N- | Side-Chain Protection | Deprotection Conditions | Lactamization Risk | Scalability in SolPPS |
| Z-Arg-OH·HBr | Cbz (Z) | Proton (HBr salt) | Moderate (pH dependent) | High (No harsh acid waste) | |
| Boc-Arg(Tos)-OH | Boc | Tosyl | Anhydrous HF (Extremely Harsh) | Low | Low (High toxicity/hazard) |
| Fmoc-Arg(Pbf)-OH | Fmoc | Pbf | 95% TFA (Harsh Acidic) | Low | Moderate (TFA waste management) |
Self-Validating Experimental Protocol: Solution-Phase Coupling
This protocol describes the coupling of Z-Arg-OH·HBr to a generic amine hydrochloride salt (H-Xaa-OMe·HCl) using EDC/HOBt chemistry.
Reagents Required:
-
Z-Arg-OH·HBr (1.0 eq)
-
H-Xaa-OMe·HCl (1.05 eq)
-
EDC·HCl (1.1 eq) - Chosen for water-soluble byproducts.
-
HOBt (1.1 eq) - Crucial for rapid capture of the O-acylisourea to prevent lactamization.
-
N-Methylmorpholine (NMM) (1.05 eq)
-
Anhydrous DMF
Step-by-Step Methodology
Step 1: Solubilization and Pre-activation
-
Dissolve Z-Arg-OH·HBr (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF (approx. 5-10 mL per gram of amino acid) under an inert atmosphere (
or Argon). -
Cool the reaction flask to 0°C using an ice bath. Causality: Lower temperatures stabilize the activated ester and kinetically disfavor intramolecular lactamization.
-
Add EDC·HCl (1.1 eq) in one portion. Stir at 0°C for 15 minutes to generate the active OBt-ester.
Step 2: Amine Addition and Strict pH Control 4. In a separate vial, dissolve the incoming amine salt (H-Xaa-OMe·HCl, 1.05 eq) in a minimal amount of DMF. 5. Add NMM (1.05 eq) to the amine solution. 6. Dropwise, add the neutralized amine solution to the 0°C pre-activated Z-Arg-OH·HBr mixture. 7. Validation Checkpoint 1 (pH Control): Spot a micro-drop of the reaction mixture onto moistened pH paper. The apparent pH must be between 7.0 and 7.5. If it exceeds 8.0, the risk of lactamization increases exponentially. Do not add excess base.
Step 3: Reaction Propagation 8. Allow the reaction to slowly warm to room temperature and stir for 4 to 12 hours. 9. Validation Checkpoint 2 (Reaction Monitoring): Monitor via HPLC or TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The highly polar, UV-active product spot should intensify while the starting amine is consumed.
Step 4: Specialized Workup for Polar Peptides
Because the resulting dipeptide retains a protonated guanidinium group, it is highly hydrophilic and prone to partitioning into the aqueous layer during standard organic washes[4].
10. Quench the reaction by evaporating the bulk DMF under reduced pressure (temperature < 40°C).
11. Dissolve the residue in a highly non-polar/polar-protic mix, such as n-Butanol or a large volume of Ethyl Acetate.
12. Wash the organic layer with brine-saturated 5%
Step-by-step workflow for the solution-phase peptide coupling of Z-Arg-OH·HBr.
Analytical & Purification Considerations
Purification of arginine-containing peptides synthesized via this minimal-protection route requires specific chromatographic conditions. Because the molecule is highly polar, standard reverse-phase HPLC (C18) may result in poor retention or peak tailing[4].
-
Mobile Phase Modifier: It is mandatory to use 0.1% TFA in both the aqueous and organic (Acetonitrile) mobile phases. The TFA ensures the guanidinium group remains fully protonated and acts as an ion-pairing agent, significantly improving peak resolution and retention time on the stationary phase[4].
References
Sources
Topic: Recommended Coupling Reagents for Z-Arg-OH.HBr
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Arginine Coupling
Nα-Carbobenzyloxy-L-arginine (Z-Arg-OH) is a pivotal building block in peptide synthesis, valued for its role in constructing bioactive peptides and therapeutic agents.[1] The benzyloxycarbonyl (Z or Cbz) group provides stable Nα-protection, which can be removed under specific conditions like catalytic hydrogenolysis.[2][3] However, the incorporation of arginine, even when Nα-protected, is fraught with challenges. The primary obstacle is the highly basic and nucleophilic nature of the side-chain guanidinium group (pKa ≈ 12.5), which remains unprotected in Z-Arg-OH.HBr.[4] This inherent reactivity can lead to significant side reactions, compromising the yield and purity of the target peptide.
This guide provides a detailed analysis of the challenges associated with this compound coupling and offers field-proven recommendations for selecting the optimal coupling reagents and conditions. We will delve into the mechanisms behind common side reactions and present robust protocols designed to maximize coupling efficiency while ensuring the chiral integrity of the final product.
Core Challenges in this compound Coupling
Successfully coupling Z-Arg-OH requires a careful strategy to mitigate three primary challenges: racemization, side-chain reactions, and steric hindrance.
-
Racemization: The activation of the carboxyl group of any amino acid creates the risk of epimerization at the α-carbon. This occurs primarily through the formation of a transient oxazolone intermediate, especially in the presence of a base.[5][6] The abstraction of the α-proton from this intermediate leads to a loss of stereochemistry, resulting in a mixture of D and L isomers that can be difficult to separate and may drastically alter the peptide's biological activity.[5][7] Factors like strong bases, elevated temperatures, and prolonged activation times exacerbate this issue.[5]
-
Guanidinium Group Side Reactions: The unprotected guanidinium side chain is the principal source of complications.
-
δ-Lactam Formation: The most significant side reaction is the intramolecular cyclization of the activated arginine residue. The nucleophilic side-chain attacks the activated carboxylate, forming a stable and unreactive δ-lactam.[8][9] This reaction terminates the peptide chain, leading to truncated sequences that are difficult to remove.
-
Guanidinylation: When using uronium/aminium-based coupling reagents (e.g., HBTU, HATU), the reagent can react with an unprotected N-terminal amine on the growing peptide chain. This forms a guanidine moiety, irreversibly capping the peptide and preventing further elongation.[10]
-
-
Steric Hindrance: While not as pronounced as with side-chain protected arginine derivatives like Fmoc-Arg(Pbf)-OH, the Z-group and the overall bulk of the arginine residue can still present steric challenges, potentially slowing down reaction kinetics and leading to incomplete couplings.[11][12]
Comparative Analysis of Recommended Coupling Reagents
The choice of coupling reagent is the most critical parameter for overcoming the challenges of Z-Arg-OH coupling. Reagents can be broadly categorized into carbodiimides and onium salts, each with distinct advantages and disadvantages.
| Reagent Class | Example(s) | Mechanism | Racemization Risk | Side Reaction Risk | Recommendations & Causality |
| Carbodiimides | DIC, DCC, EDC | Forms an O-acylisourea intermediate. Requires an additive to suppress racemization and improve efficiency. | Low (with additive) | Moderate | Highly Recommended. The combination of a carbodiimide like DIC with an additive such as OxymaPure or HOBt is the gold standard for minimizing racemization.[5] The additive intercepts the reactive O-acylisourea to form an active ester that is less prone to oxazolone formation.[6] This method provides a controlled activation, which is crucial for the sensitive Z-Arg-OH. |
| Onium Salts (Uronium/Aminium) | HATU, HBTU | Forms a highly reactive acyluronium species. Requires a non-nucleophilic base (e.g., DIPEA, NMM) for activation. | Moderate to High | High | Use with Caution. While highly efficient and fast, reagents like HATU are often used with strong bases that can promote racemization.[5] They also carry a high risk of guanidinylation if not properly pre-activated.[10][13] Best reserved for sterically hindered couplings where speed is essential, but careful control of base stoichiometry and pre-activation time is critical. |
| Onium Salts (Phosphonium) | PyBOP, BOP | Forms a phosphonium-based active ester. Generally considered less reactive than uronium salts but still very effective. | Low to Moderate | Moderate | Good Alternative. PyBOP offers a good balance of high coupling efficiency and reduced racemization risk compared to HBTU.[14] It is a viable option, though the potential for side reactions still necessitates careful control of the reaction conditions. |
Experimental Workflows and Protocols
The following protocols provide step-by-step guidance for solution-phase coupling of this compound. The key to success is the careful management of stoichiometry and reaction conditions.
Logical Workflow for Peptide Coupling
The general process for coupling this compound involves neutralization, activation, and coupling, followed by monitoring and workup.
Caption: General workflow for this compound coupling.
Protocol 1: High-Fidelity Coupling using DIC/OxymaPure
This method is highly recommended for minimizing racemization and is particularly suitable for producing high-purity peptides where chiral integrity is paramount.
Materials:
-
This compound (1.0 eq)
-
Amine component (e.g., H-Gly-OMe.HCl) (1.0 eq)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate) (1.2 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 eq for amine salt, plus 1.0 eq for this compound)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolution & Neutralization: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine component (e.g., H-Gly-OMe.HCl) and this compound in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the base (DIPEA or NMM) to neutralize the salts. Stir for 10-15 minutes. A slight excess of base is used to ensure complete neutralization.
-
Activation & Coupling: Add OxymaPure to the solution and stir until it dissolves.
-
Add DIC to the reaction mixture. This is an in situ activation method.[9]
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and continue stirring overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.
-
Workup:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.
-
Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Rapid Coupling using HATU/DIPEA
This protocol is suitable for more challenging or sterically hindered couplings where higher reactivity is needed. Strict adherence to the pre-activation step is crucial to prevent guanidinylation.
Materials:
-
This compound (1.0 eq)
-
Amine component (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq)
-
DIPEA (3.0-4.0 eq)
-
Anhydrous DMF
Procedure:
-
Pre-activation of Z-Arg-OH: In a separate flask, dissolve this compound and HATU in anhydrous DMF.
-
Cool the solution to 0°C.
-
Add 2.0 equivalents of DIPEA to the mixture. Stir for 5-10 minutes. Do not exceed this time to minimize the risk of side reactions. This step forms the activated ester of Z-Arg-OH.
-
Amine Preparation: In the main reaction flask, dissolve the amine component in anhydrous DMF and add 1.0-2.0 equivalents of DIPEA to neutralize the salt and ensure it is present as a free base.
-
Coupling: Transfer the pre-activated Z-Arg-OH solution from step 3 into the main reaction flask containing the free amine.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring & Workup: Follow the same monitoring and workup procedures as described in Protocol 1.
Understanding and Mitigating Side Reactions
A deeper understanding of the mechanisms of key side reactions allows for their effective prevention.
Mechanism of Racemization
Caption: Racemization proceeds via a planar oxazolone intermediate.
Additives like OxymaPure provide an alternative reaction pathway that is kinetically favored over oxazolone formation, thus preserving stereochemical integrity.[5]
Mechanism of δ-Lactam Formation
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Arginine racemization by coupled catabolic and anabolic dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. jpt.com [jpt.com]
Application Note: Deprotection of the Z-Group from Arginine Residues
Introduction & Mechanistic Rationale
The benzyloxycarbonyl (Z or Cbz) group is a foundational urethane-based protecting group in peptide synthesis, prized for its stability against base-catalyzed racemization and mild acids. However, the deprotection of the Z-group from arginine (Arg) residues—whether protecting the
Arginine's guanidino group possesses a
-
Catalyst Poisoning: During standard hydrogenolysis (
gas with Pd/C), the strongly basic guanidino moiety coordinates with the palladium surface, blocking active sites and leading to sluggish or stalled deprotection kinetics. -
-Lactam Formation: If the guanidino group is transiently deprotonated or inadequately shielded during activation or deprotection, its inherent nucleophilicity can drive an intramolecular attack on the activated carbonyl, resulting in irreversible
-lactam formation and peptide degradation[1][2].
To circumvent these issues, Senior Application Scientists deploy specialized methodologies: Catalytic Transfer Hydrogenation (CTH) and Strong Acidolysis (HBr/AcOH) . This guide details the causality, execution, and self-validation of these advanced deprotection strategies.
Strategic Pathways for Z-Arg Deprotection
The selection of a deprotection strategy depends heavily on the peptide's orthogonal protecting group scheme and its physical state (solution-phase vs. solid-phase).
-
Catalytic Transfer Hydrogenation (CTH): Utilizes a chemical hydrogen donor (e.g., ammonium formate, 1,4-cyclohexadiene, or triethylsilane) in the presence of Pd/C[3][4]. CTH generates a high local concentration of reactive hydrogen species directly at the catalyst surface, overwhelming the poisoning effect of the arginine side chain and rapidly cleaving the benzyl-carbamate bond[4].
-
Strong Acid Cleavage: Utilizes 30% HBr in acetic acid. The hyper-acidic environment ensures the guanidino group remains fully protonated (and thus non-nucleophilic), completely suppressing
-lactam formation while the bromide ion acts as a soft nucleophile to trap the liberated benzyl carbocation[5][6].
Logical workflow for selecting a Z-group deprotection strategy for arginine residues.
Comparative Analysis of Deprotection Modalities
| Deprotection Method | Primary Reagents | Typical Reaction Time | Mechanistic Advantages | Disadvantages / Limitations |
| CTH (Ammonium Formate) | 10% Pd/C, | 10 – 30 mins | Rapid kinetics; avoids high-pressure | Incompatible with sulfur-containing residues (Met, Cys) which permanently poison Pd. |
| CTH (Triethylsilane) | 10% Pd/C, Triethylsilane (TES) | 5 – 15 mins | Extremely fast; neutral conditions protect acid/base-sensitive motifs[4]. | Silane byproducts require careful chromatographic removal[4]. |
| Strong Acidolysis | 30% HBr in AcOH | 1 – 2 hours | Suppresses | Harsh acidic conditions; cleaves Boc/tBu groups; requires ether precipitation. |
| Standard Hydrogenolysis | 10% Pd/C, | 4 – 24 hours | Clean byproduct profile (toluene + | Highly susceptible to stalling due to guanidino-palladium coordination. |
Validated Experimental Protocols
Protocol A: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
Application: Solution-phase deprotection of Z-Arg derivatives lacking sulfur-containing amino acids.
Step-by-step experimental workflow for Catalytic Transfer Hydrogenation (CTH).
Step-by-Step Methodology:
-
Dissolution: Dissolve the Z-protected arginine peptide (1.0 eq) in anhydrous Methanol. If solubility is poor, add up to 20% v/v DMF. Causality: Methanol acts as an excellent protic solvent to stabilize the polar guanidino group and facilitate hydrogen transfer.
-
Inert Atmosphere: Purge the reaction flask with Nitrogen or Argon for 5 minutes. Causality: Purging prevents the spontaneous ignition of methanol vapor when the dry palladium catalyst is introduced.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% by weight relative to the peptide).
-
Donor Addition: Add Ammonium Formate (
) (5.0 to 10.0 eq) in a single portion. Causality: Ammonium formate decomposes on the Pd surface into , , and . The massive stoichiometric excess of active hydrogen outcompetes the arginine poisoning effect[3]. -
Reaction: Stir vigorously at room temperature. Evolution of
gas will be visible. -
Self-Validation (QC): At 15 minutes, sample 10 µL, filter through a 0.2 µm syringe filter, and analyze via LC-MS. Validation metric: The reaction is complete when the starting material mass (
) transitions entirely to the deprotected mass ( Da). -
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol. Evaporate the filtrate under reduced pressure and lyophilize to obtain the deprotected arginine formate salt.
Protocol B: Acidolytic Cleavage using HBr/AcOH
Application: Deprotection of heavily protected sequences or when CTH is contraindicated by the presence of Met/Cys residues.
Step-by-Step Methodology:
-
Preparation: Place the Z-protected arginine peptide (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer. Chill the flask in an ice bath (0 °C).
-
Acid Addition: Slowly add a pre-chilled solution of 30% HBr in Glacial Acetic Acid (approx. 10 mL per gram of peptide)[5][6]. Causality: The low temperature controls the exothermic protonation and limits unwanted side reactions (e.g., benzyl cation alkylation of aromatic residues).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours. Causality: The extreme acidity keeps the guanidino group fully protonated (
12.5), rendering it incapable of attacking the carbonyl, thus structurally forbidding -lactam formation[1][2]. -
Self-Validation (QC): The cleavage of the urethane bond generates
gas and benzyl bromide. The cessation of micro-bubbling is a macroscopic indicator of reaction completion. -
Precipitation: Pour the reaction mixture dropwise into 10 volumes of ice-cold anhydrous diethyl ether under vigorous stirring. Causality: The deprotected peptide hydrobromide salt is highly polar and insoluble in ether, causing it to crash out as a white precipitate, while the toxic benzyl bromide byproduct and acetic acid remain soluble in the ether layer[5].
-
Recovery: Centrifuge the suspension (4000 rpm, 5 min at 4 °C). Decant the ether supernatant. Wash the pellet twice more with fresh cold ether to ensure complete removal of benzyl bromide. Dry the pellet under a high vacuum.
References
-
Heterogeneous Catalytic Transfer Hydrogenation in Peptide Synthesis. researchgate.net. 3
-
Synthesis and Characterization of Mussel Adhesive Peptides. uni-marburg.de. 5
-
block-poly(L-lysine) triblock copolymers for the preparation of flower micelles and their irreversible hydrogel formation. nih.gov. 6
-
Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. acs.org. 4
-
Amino Acid-Protecting Groups. ug.edu.pl. 1
-
Amino Acid-Protecting Groups | Chemical Reviews. acs.org. 2
Sources
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 6. Poly(L-lysine)-block-poly(ethylene glycol)-block-poly(L-lysine) triblock copolymers for the preparation of flower micelles and their irreversible hydrogel formation - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic hydrogenolysis conditions for Z-group removal
Application Note: Optimization of Catalytic Hydrogenolysis for Benzyloxycarbonyl (Z) Group Deprotection
Executive Summary
The Benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection due to its stability against basic and mild acidic conditions. However, its removal via catalytic hydrogenolysis—while theoretically simple—often presents challenges in scale-up, chemoselectivity, and safety.
This guide moves beyond the standard "add catalyst and stir" instruction. It provides a mechanistic understanding of the heterogeneous catalytic cycle, strategies to mitigate catalyst poisoning, and validated protocols for both standard and transfer hydrogenation. Special emphasis is placed on safety regarding pyrophoric catalysts and achieving chemoselectivity in complex substrates.
Mechanistic Insight: The Heterogeneous Catalytic Cycle
Understanding the surface chemistry of Palladium on Carbon (Pd/C) is critical for troubleshooting. The deprotection is not a simple cleavage but a multi-step surface phenomenon involving adsorption, oxidative addition, and reductive elimination.
The Mechanism:
-
Adsorption: Hydrogen gas dissociates on the Pd surface. The Z-protected amine coordinates to the active sites via the aromatic ring and the carbamate oxygen.
-
Hydrogenolysis: The benzylic C-O bond is cleaved by surface hydrides.
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and CO₂.[1] Toluene is released as a byproduct.[1][2][3]
Key Insight - Product Inhibition: The generated free amine is often a better ligand for Pd than the starting material. Without acidic additives, the product can bind irreversibly to the catalyst surface ("poisoning"), stalling the reaction.
Figure 1: Catalytic cycle of Z-group hydrogenolysis. Note the feedback loop where the product amine can poison the catalyst.
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be controlled:
Catalyst Selection
-
10% Pd/C (Standard): Effective for 90% of standard deprotections.
-
5% Pd/C: Used when reaction rate needs throttling to improve selectivity (e.g., preventing halogen removal).
-
Pd(OH)₂/C (Pearlman’s Catalyst): More active than Pd/C. Required for sterically hindered amines or N-benzyl cleavages that are resistant to standard Pd/C [1].
Solvent Systems[4][5]
-
Methanol/Ethanol: The gold standard. High H₂ solubility and good substrate solubility.
-
Acetic Acid (AcOH): CRITICAL ADDITIVE. Adding 1-5% AcOH (or running in pure AcOH) protonates the resulting amine. The ammonium salt does not bind to Pd, preventing catalyst poisoning and significantly accelerating the reaction [2].
-
Ethyl Acetate/THF: Used if the substrate is insoluble in alcohols. Often requires higher catalyst loading due to lower H₂ solubility.
Hydrogen Source[2][3]
-
H₂ Gas (Balloon/Parr): Cleanest method.
-
Ammonium Formate (Transfer Hydrogenation): Safer (no H₂ gas). Often more chemoselective, avoiding the reduction of nitro groups or halogens under controlled conditions [3].
Standard Operating Procedures
Protocol A: Standard Balloon Hydrogenation
Best for: Routine deprotection of stable substrates.
Safety: Pd/C is pyrophoric .[4][5][6] It can ignite methanol vapors if added dry. Always keep the catalyst wet or under inert gas.[6]
-
Preparation: Flush a round-bottom flask with Nitrogen (N₂) or Argon.
-
Catalyst Addition: Weigh 10 wt% of Pd/C (e.g., 100 mg catalyst for 1 g substrate). Add the dry catalyst to the flask under N₂ flow .
-
Alternative Safety Step: Make a slurry of Pd/C in a small amount of toluene or water before adding to the reaction vessel to suppress ignition.
-
-
Substrate Addition: Dissolve the Z-protected amine in Methanol (0.1 M concentration). If the amine is basic, add 1.05 equivalents of HCl or Acetic Acid. Carefully add this solution to the catalyst.
-
Hydrogenation:
-
Reaction: Stir vigorously at Room Temperature (RT) for 1–4 hours. Monitor by TLC/LC-MS (Look for disappearances of UV activity if the Z-group was the only chromophore).
-
Work-up:
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Best for: Safety-constrained labs, specific chemoselectivity, or sluggish reactions.
-
Dissolution: Dissolve substrate in Methanol (0.1 M).
-
Donor Addition: Add Ammonium Formate (NH₄HCO₂, 5–10 equivalents).
-
Catalyst: Add 10 wt% Pd/C (under N₂).
-
Reaction: Heat to reflux (or 60°C). Evolution of CO₂ and NH₃ gas will occur (ensure venting).
-
Completion: Reaction is usually complete in 30–60 mins.
-
Work-up: Filter hot through Celite (ammonium formate may precipitate if cooled).
Chemoselectivity & Troubleshooting
Common side reactions include the removal of halogens (dehalogenation) or reduction of nitro groups.
Chemoselectivity Table:
| Functional Group | Stability with Pd/C + H₂ | Strategy for Retention |
| Z-Group | Removed | N/A |
| Benzyl Ether (Bn) | Removed (slower than Z) | Stop reaction early; monitor strictly. |
| Halogens (Cl, Br, I) | Unstable (Hydrodehalogenation) | Use Protocol C (below) or add poison (e.g., 5% pyridine). |
| Nitro (-NO₂) | Unstable (Reduces to -NH₂) | Use Protocol B (Ammonium Formate) or Zn/AcOH method instead. |
| Alkenes | Unstable (Reduces to alkane) | Difficult. Try Lindlar catalyst or chemical deprotection (HBr/AcOH). |
| Boc / Fmoc | Stable | Compatible with standard hydrogenation. |
Protocol C: Retention of Halogens (The Poisoning Strategy)
To remove Z-group while keeping a Chlorine or Bromine atom:
-
Use 5% Pt/C instead of Pd/C (Pt is less active toward C-Cl bonds) OR use Pd/C poisoned with Ethylenediamine [4].
-
Solvent: Ethanol.[3]
-
Additive: Add 1.0 eq of Ethylenediamine or use a sulfided Pd/C catalyst.
-
Run at atmospheric pressure.
Decision Workflow
Figure 2: Workflow for selecting the appropriate Z-removal strategy.
Safety: Handling Pyrophoric Pd/C
The Hazard: Dry Pd/C contains adsorbed hydrogen and high surface area carbon. Exposure to air causes rapid oxidation, heating the particle to the ignition point of organic solvents (especially Methanol).
Mandatory Controls:
-
Inert Atmosphere: Always handle dry catalyst under N₂ or Ar.
-
Wet Transfer: Ideally, purchase "50% water wet" Pd/C. It is significantly safer and equally effective (correct the mass for water weight).
-
Disposal: Never throw used catalyst into a dry waste bin. Keep it wet with water in a dedicated, labeled waste container.[6]
References
-
Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[8] Wiley-Interscience. (See Chapter on Protection for the Amino Group). Link
-
Ram, S., & Spicer, L. D. (1987). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[4] Tetrahedron Letters, 28(5), 515-516. Link
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C-ethylenediamine. Tetrahedron Letters, 36(20), 3465-3468. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wiley.com [wiley.com]
Application Note: High-Fidelity Acidic Cleavage of N-Terminal Cbz Groups from Arginine-Containing Peptides
Abstract & Strategic Rationale
The removal of the Benzyloxycarbonyl (Cbz or Z) group is classically achieved via catalytic hydrogenolysis (
This guide details acidolytic cleavage strategies. Unlike Boc groups (cleavable by TFA) or Fmoc groups (cleavable by piperidine), the Cbz group requires strong acids (superacids) for removal. This application note focuses on preserving the integrity of the Arginine side chain and preventing the "benzyl cation avalanche"—a common failure mode where the cleaved protecting group alkylates the substrate.
Core Chemical Challenge: The Benzyl Cation
Upon acidic cleavage, the Cbz group releases a benzyl carbocation (
-
The Arginine guanidino group (forming
-benzyl-arginine). -
Tryptophan (indole ring), Methionine (sulfur), and Tyrosine (phenol).
Mechanistic Principles
The acidolysis of Cbz proceeds via an
Diagram 1: Acidolytic Cleavage Pathway & Scavenging[2]
Caption: The acid-catalyzed fragmentation of Cbz generates a reactive benzyl carbocation.[1] Efficient scavenging is required to prevent it from attacking the peptide substrate.
Reagent Selection & Scavenger Cocktails
Standard TFA (used for Boc) is insufficient to cleave Cbz. You must use reagents with higher acidity functions (
Table 1: Comparative Acid Systems
| Method | Reagent Composition | Acidity | Rec.[2][1][3][4] Scavengers | Pros | Cons |
| Protocol A | 33% HBr in Acetic Acid | High | Thioanisole, Pentamethylbenzene | Robust, inexpensive, standard for solution phase. | Corrosive fumes; can acetylate Ser/Thr if not careful. |
| Protocol B | TFMSA / TFA | Very High | Thioanisole, m-Cresol, EDT | Liquid alternative to HF; handles difficult sequences. | TFMSA is extremely hygroscopic and potent. |
| Protocol C | HF (Hydrogen Fluoride) | Extreme | p-Cresol, DMS | The "Gold Standard" for cleanliness. | Requires Teflon apparatus; extreme safety hazard. |
Critical Scavenger Note: For Arginine-containing peptides, Thioanisole is the preferred scavenger because it acts as a "soft" nucleophile to trap the benzyl cation efficiently.
Experimental Protocols
Protocol A: HBr in Acetic Acid (The Standard Bench Method)
Best for: Solution-phase cleavage of Cbz-Arg derivatives or short peptides.
Reagents:
-
HBr (33 wt. %) in Acetic Acid (anhydrous).[2]
-
Precipitation Solvent: Cold Diethyl Ether (
).
Step-by-Step Workflow:
-
Preparation: In a fume hood, weigh the Cbz-protected substrate into a round-bottom flask.
-
Scavenger Addition: Add Thioanisole (5–10 equivalents relative to the Cbz group).
-
Why: The scavenger must be present before the acid is introduced to capture the first wave of carbocations.
-
-
Acidolysis: Add 33% HBr/AcOH (approx. 10 mL per gram of peptide).
-
Condition: Stir at Room Temperature (RT) for 30–60 minutes.
-
Monitoring: Use HPLC or TLC. Cbz removal is usually rapid.[8]
-
-
Quenching/Precipitation:
-
Pour the reaction mixture slowly into a 10-fold excess of ice-cold diethyl ether under vigorous stirring.
-
The peptide (as a hydrobromide salt) will precipitate; the benzyl-thioanisole adducts remain in the ether phase.
-
-
Isolation: Centrifuge or filter the precipitate. Wash 3x with cold ether to remove residual acid and scavengers.
Protocol B: TFMSA / TFA (The "Low-High" Method)
Best for: Solid-phase synthesis (SPPS) cleavage or long peptides containing sensitive residues (Met, Trp).
This method utilizes Trifluoromethanesulfonic acid (TFMSA).[9] We utilize a modified "Low-High" acidity protocol to minimize side reactions.
Reagents:
-
Thioanisole (Scavenger 1).
-
m-Cresol (Scavenger 2).[9]
Step-by-Step Workflow:
-
Cocktail Preparation (Pre-mix in hood):
-
Prepare a mixture of TFA : Thioanisole : m-Cresol (80 : 10 : 10 v/v).
-
-
Solvation: Dissolve the peptide (or suspend the resin) in the TFA/Scavenger mix. Stir for 5 minutes.
-
Activation (The "High" Acid Step):
-
Cool the vessel to 0°C (Ice bath).
-
Slowly add TFMSA dropwise to reach a final concentration of 10% (v/v).
-
Example: To 9 mL of TFA/Scavenger mix, add 1 mL TFMSA.
-
-
Reaction:
-
Allow to react at 0°C for 15 minutes, then warm to RT for 90–120 minutes.
-
Note: Arginine (protonated) is stable, but the Cbz group requires this high acidity and time.
-
-
Work-up:
-
Precipitate with cold ether (as in Protocol A).
-
Crucial Step: If Met(O) (Methionine sulfoxide) is formed, a post-cleavage reduction with
/DMS may be required, though Thioanisole usually prevents this.
-
Workflow Visualization
Diagram 2: Experimental Decision Tree
Caption: Decision matrix for selecting between HBr/AcOH and TFMSA based on peptide complexity.
Troubleshooting & Optimization
Issue 1: Incomplete Cleavage
-
Cause: Protonation of the peptide backbone in strong acid can create electrostatic repulsion, preventing further acid attack.
-
Solution: Increase the reaction time or switch from HBr (Protocol A) to TFMSA (Protocol B), which has a higher Hammett acidity function (
).
Issue 2: Alkylation of Arginine (Mass +90 Da)
-
Cause: The benzyl cation attacked the Arginine side chain.
-
Solution: Increase the concentration of Thioanisole.[7][12] Add Pentamethylbenzene as a supplementary scavenger (it is highly reactive toward benzyl cations).
Issue 3: Acetylation (Mass +42 Da)
-
Cause: When using Protocol A, the acetic acid solvent can participate in acetylation if the temperature rises or if hydroxyl groups (Ser/Thr) are unprotected.
-
Solution: Ensure the reaction stays at Room Temperature or below. Switch to Protocol B (TFA-based) if acetylation persists.
References
- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Classic text on HBr/AcOH cleavage methods).
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).[4]
deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link -
Tam, J. P., et al. (1986).[4] Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251. Link
-
Kiso, Y., et al. (1980). Thioanisole-mediated acidolysis of protecting groups in peptide synthesis.[5][6][7][11][13] Chemical and Pharmaceutical Bulletin, 28(2), 673-676. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. US5229490A - Multiple antigen peptide system - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. mpbio.com [mpbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Incorporation of Z-Arg-OH.HBr in Peptide Synthesis
Abstract
The incorporation of Z-Arg-OH.HBr (
Technical Profile & Strategic Fit
| Feature | Specification |
| Compound | This compound ( |
| Molecular Weight | ~389.25 g/mol (Salt form) |
| Solubility | High: DMF, DMSO, NMP, Methanol Low: DCM, Ethyl Acetate, Water (pH dependent) |
| Primary Utility | Solution Phase Synthesis, Boc-SPPS, Enzyme Substrate Synthesis (e.g., Thrombin) |
| Major Risk | Intramolecular |
When to use this compound?
This building block is ideal when:
-
Cost Efficiency is Critical: It is significantly cheaper than Fmoc-Arg(Pbf)-OH.
-
Z-Group Retention is Desired: For synthesis of enzyme substrates (e.g., Z-Arg-AMC) where the Z-group acts as a hydrophobic handle.
-
Solution Phase Synthesis: Where orthogonal cleavage (Hydrogenolysis) is preferred over TFA.
Critical Considerations: The "Protonation Shield"
The success of coupling this compound relies on the Protonation Shield concept. The guanidine side chain is unprotected but rendered unreactive by the HBr salt, which keeps it protonated (
The Golden Rule:
Never use excess tertiary base (DIEA, TEA, NMM) during the activation step. Excess base will deprotonate the guanidine side chain, allowing it to attack the activated carboxyl group (active ester), resulting in the formation of a stable, inactive
-lactam ring.
Experimental Protocols
Protocol A: Solution Phase Coupling (Carbodiimide/HOBt Method)
Recommended for coupling this compound to an amine component (H-Xxx-OR).
Reagents:
-
Solvent: DMF (Anhydrous) or DMF/DMSO (9:1) if solubility is stubborn.
-
Activator: DIC (Diisopropylcarbodiimide) or EDC.HCl.
-
Additive: HOBt (Hydroxybenzotriazole) or HOAt.
-
Base: NMM (N-Methylmorpholine) - Only if the amine component is a salt.
Step-by-Step Procedure:
-
Solubilization (The HBr Factor):
-
Dissolve this compound (1.1 eq) and HOBt (1.2 eq) in minimal DMF.
-
Note: The solution may be slightly turbid initially. HOBt helps solubilize the arginine salt.
-
-
Pre-Activation (Neutral Conditions):
-
Cool the solution to 0°C.
-
Add DIC (1.1 eq) dropwise.
-
Stir for 5–10 minutes at 0°C.
-
Critical:DO NOT add base at this stage. The pH must remain acidic/neutral to keep the guanidine protected by HBr.
-
-
Amine Preparation:
-
In a separate vessel, dissolve the amine component (e.g., H-Gly-OEt.HCl) in DMF.
-
Stoichiometry Check: If the amine is a salt (HCl/TFA), add exactly 1.0 equivalent of NMM relative to the amine component to neutralize it.
-
Warning: Do not add excess base. The goal is to free the alpha-amine of the coupling partner, not the guanidine of the Z-Arg.
-
-
Coupling:
-
Add the amine solution to the activated Z-Arg solution.
-
Allow to warm to room temperature and stir for 4–12 hours.
-
-
Workup (Specific for Z-Arg Peptides):
-
Evaporate DMF under reduced pressure (high vacuum).
-
Redissolve residue in Ethyl Acetate (EtOAc). Note: If the product is very polar, use n-Butanol.
-
Wash 1: 5% KHSO₄ or 1M HCl (Removes unreacted amine and keeps Arg protonated).
-
Wash 2: Brine (Saturated NaCl).
-
Wash 3: 5% NaHCO₃ (Careful: Do this quickly to remove unreacted Z-Arg-OH without deprotonating the product's side chain too long).
-
Protocol B: Removal of Z-Group (Hydrogenolysis)
Standard method for revealing the N-terminus without affecting the peptide chain.
Reagents:
-
Catalyst: 10% Pd/C (Palladium on Carbon).[3]
-
Solvent: Methanol (MeOH) or MeOH/Water (9:1).
-
Hydrogen Source: H₂ gas (balloon) or Ammonium Formate (Transfer Hydrogenation).
Procedure:
-
Dissolve the Z-protected peptide in MeOH.[5]
-
Add 10% Pd/C (10% by weight of the peptide mass). Caution: Pd/C is pyrophoric; add under inert gas (Nitrogen).
-
Acidification (Optional but Recommended): Add 1.0 eq of HCl (dioxane or aqueous) to ensure the newly formed amine is trapped as a salt, preventing side reactions.
-
Purge the vessel with H₂ gas (balloon pressure).
-
Stir vigorously for 2–6 hours.
-
Filter through Celite to remove Pd/C.
-
Concentrate filtrate to obtain H-Arg-Peptide.
Visualization of Workflows
Logic Map: Coupling Dynamics
The following diagram illustrates the critical decision pathways to avoid lactamization.
Caption: Decision matrix for Z-Arg-OH coupling. Red pathways indicate high risk of side-chain lactamization due to excess base.
Reaction Mechanism: Z-Removal
Visualizing the hydrogenolysis pathway.[3][5]
Caption: Mechanism of Z-group removal via catalytic hydrogenation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Solubility | Solvent polarity too low. | Switch from DCM to DMF or NMP. Add 10% DMSO if necessary. |
| Product Mass -18 Da | Excess base was used during coupling. Ensure pH < 8. Use HOBt/DIC instead of HATU/DIEA. | |
| Incomplete Coupling | Steric hindrance or salt effect. | Increase reaction time to 12h. Use HOAt instead of HOBt. |
| Precipitate in Rxn | Dicyclohexylurea (DCU). | This is normal with DCC/DIC. Filter off before workup or wash extensively. |
References
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
Sources
Application Note: Utilizing Z-Arg-OH·HBr in the Synthesis of Arginine-Containing Bioactive Peptides
Executive Summary
The incorporation of arginine into bioactive peptides presents a unique synthetic challenge due to its highly basic guanidino side chain (pKa ~12.5). If left unprotected, this moiety acts as a potent nucleophile, leading to catastrophic side reactions such as δ-lactamization or peptide branching. While modern Solid-Phase Peptide Synthesis (SPPS) relies heavily on bulky, covalently bound protecting groups (e.g., Pbf or Tosyl), these require extremely harsh acidic conditions (95% TFA or HF) for removal.
For the synthesis of acid-sensitive bioactive peptides, Liquid-Phase Peptide Synthesis (LPPS) utilizing Z-Arg-OH·HBr (N-α-Cbz-L-arginine hydrobromide, CAS 73496-41-0) offers an elegant, atom-economical alternative. By leveraging the hydrobromide salt to structurally "protect" the guanidino group via protonation, and the Benzyloxycarbonyl (Z/Cbz) group for N-α protection, chemists can achieve high-yield couplings followed by mild, neutral deprotection[1].
Mechanistic Insights: The "Protonation Protection" Strategy
As a Senior Application Scientist, it is critical to understand why reagents are chosen, rather than just how to use them.
The Role of the Hydrobromide Salt: Z-Arg-OH·HBr utilizes a "protonation protection" mechanism. The bromide counterion stabilizes the protonated guanidinium cation. Because the side chain is already fully protonated, it cannot act as a nucleophile during the activation of the C-terminal carboxylic acid. Notably, the hydrobromide salt (Z-Arg-OH·HBr) exhibits superior solubility in polar organic solvents compared to its hydrochloride counterpart (Z-Arg-OH·HCl) due to the larger, more polarizable bromide counterion[1].
The Role of the Cbz Group: Historically introduced by Zervas and Bergmann, the Cbz group revolutionized peptide chemistry[1]. Its primary advantage in this workflow is its absolute orthogonality to acid-sensitive moieties. Instead of utilizing harsh acids, the Cbz group is cleaved via catalytic hydrogenolysis (H₂, Pd/C), which cleanly releases toluene and carbon dioxide as the only byproducts[1]. This makes Z-Arg-OH·HBr ideal for synthesizing delicate bioactive targets, such as the analgesic dipeptide Kyotorphin (Tyr-Arg)[2] or complex peptidic inhibitors like Z-Arg-Lys-AOMK targeting cathepsin B[3].
Comparative Analysis of Arginine Protection Strategies
To contextualize the utility of Z-Arg-OH·HBr, Table 1 summarizes the standard arginine protection strategies used in modern peptide drug development.
Table 1: Arginine Protecting Group Strategies
| Protecting Group Strategy | N-α Protection | Side-Chain Protection | Deprotection Condition | Primary Application | Atom Economy |
| Z-Arg-OH·HBr | Cbz (Z) | Protonation (HBr salt) | H₂, Pd/C (Neutral) | LPPS, Acid-sensitive peptides | High |
| Fmoc-Arg(Pbf)-OH | Fmoc | Pbf (Covalent) | 95% TFA (Harsh Acid) | Standard SPPS | Low |
| Boc-Arg(Tos)-OH | Boc | Tosyl (Covalent) | HF (Extremely Harsh Acid) | Boc-SPPS | Low |
Synthetic Workflow Visualization
Figure 1: LPPS workflow utilizing Z-Arg-OH·HBr via protonation-based guanidino protection.
Validated Experimental Protocols
The following protocols form a self-validating system designed for the solution-phase synthesis of arginine-containing peptides[4].
Protocol A: Solution-Phase Coupling (EDC/HOBt Method)
Objective: Couple Z-Arg-OH·HBr to a C-terminal amino acid ester (e.g., H-Xaa-OtBu) without inducing δ-lactamization.
Causality & Logic: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) because its urea byproduct is water-soluble, streamlining the purification of highly polar arginine peptides. HOBt (Hydroxybenzotriazole) is mandatory; it rapidly attacks the O-acylisourea intermediate to form a stable active ester, suppressing racemization and preventing the formation of an unreactive N-acylurea dead-end.
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask, dissolve Z-Arg-OH·HBr (1.0 eq) and HOBt (1.1 eq) in a minimal volume of anhydrous DMF.
-
Amine Addition: Add the C-terminal amino acid ester hydrochloride (1.0 eq) to the stirring solution.
-
Activation: Cool the reaction mixture to 0°C using an ice bath. Add EDC·HCl (1.1 eq) in one portion.
-
pH Modulation (Critical Step): Add N-Methylmorpholine (NMM) dropwise to adjust the apparent pH to ~7.5.
-
Expert Insight: Do not over-basify. Excess base will deprotonate the guanidinium ion, immediately triggering intramolecular cyclization or intermolecular cross-linking.
-
-
Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Workup: Evaporate the DMF under reduced pressure. Dissolve the residue in a mixture of EtOAc/n-butanol (n-butanol is required to partition the highly polar protonated peptide into the organic phase). Wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol B: Orthogonal Deprotection via Catalytic Hydrogenolysis
Objective: Remove the N-α Cbz group to expose the free amine for subsequent elongation, leaving the peptide completely intact.
Causality & Logic: Hydrogenolysis is chosen because it operates under completely neutral conditions, preserving acid-labile protecting groups (like OtBu) and sensitive biological moieties[1].
Step-by-Step Procedure:
-
Solvation: Dissolve the Z-protected peptide intermediate in HPLC-grade Methanol or Ethanol.
-
Catalyst Addition: Under a gentle stream of Argon, carefully add 10% Pd/C (10% w/w relative to the peptide).
-
Safety Warning: Dry Pd/C is highly pyrophoric. Always add it under an inert atmosphere and ensure it is wetted by the solvent immediately.
-
-
Hydrogenation: Evacuate the flask briefly and backfill with Hydrogen gas (H₂) using a double-layered balloon. Repeat this purge cycle three times.
-
Reaction: Stir the suspension vigorously at room temperature for 2–4 hours. Monitor the disappearance of the starting material via LC-MS.
-
Filtration: Once complete, purge the flask with Argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield the N-deprotected arginine peptide, ready for the next synthetic step.
References
- Z-Arg-OH.
- Source: nih.
- Source: thieme-connect.
- Source: wordpress.
Sources
- 1. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]
- 2. enggbiochem.wordpress.com [enggbiochem.wordpress.com]
- 3. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Advanced Reversed-Phase HPLC Purification of Peptides Containing Z-Protected Arginine
Introduction & Mechanistic Insights
The synthesis and purification of arginine-containing peptides present unique chromatographic challenges. The guanidino group of free arginine is highly basic (pKa ~12.5) and remains positively charged under standard acidic HPLC conditions, often leading to peak tailing due to secondary interactions with residual silanols on the stationary phase[1].
To mitigate this, the benzyloxycarbonyl (Z or Cbz) protecting group is frequently employed to mask the basicity of the arginine side chain or N-terminus[2]. While Z-protection successfully eliminates silanol-driven peak broadening, it introduces a new set of physical and chemical dynamics:
-
Hydrophobic Shift: The addition of the bulky, aromatic benzyl ring dramatically increases the peptide's hydrophobicity index, shifting its elution profile to significantly higher concentrations of organic modifiers[1].
-
Aggregation & Solubility: Z-protected peptides are prone to hydrophobic aggregation in aqueous loading buffers, which can lead to catastrophic column fouling and poor recovery[3].
-
Impurity Profiling: The choice of arginine protecting group directly influences the crude impurity profile. During purification, the target Z-peptide must be carefully resolved from closely related synthesis byproducts, such as des-Z truncated sequences or prematurely deprotected species[4].
This application note outlines a self-validating, step-by-step methodology for the preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of Z-Arg peptides, prioritizing high recovery and >95% target purity.
Chromatographic Strategy & Data Presentation
Successful purification requires exploiting the specific physicochemical properties of the Z-group. Because the Z-group contains an aromatic ring, it strongly absorbs UV light at 254 nm. By utilizing a dual-wavelength monitoring strategy (214 nm and 254 nm) , chromatographers can instantly distinguish the target Z-protected peptide from non-protected impurities.
Quantitative Data: Chromatographic Impact of Z-Protection
The following table summarizes how Z-protection alters the fundamental behavior of the peptide, dictating the necessary adjustments in the HPLC method.
| Parameter | Free Arginine Peptide | Z-Protected Arginine Peptide | Causality / Chromatographic Impact |
| Net Charge (pH 2.0) | Highly Positive (+1 from Guanidino) | Neutralized Guanidino | Reduced silanol interactions; improved peak symmetry. |
| Hydrophobicity | Low | High (Benzyl ring addition) | Increased retention time ( |
| UV Absorbance | 214 nm (Amide backbone) | 214 nm & 254 nm (Aromatic ring) | Enables dual-wavelength tracking to verify Z-group integrity. |
| Aqueous Solubility | High (>10 mg/mL) | Low to Moderate (<2 mg/mL) | Requires DMSO/DMF for sample loading to prevent column fouling. |
| Optimal Pore Size | 100 Å | 130 Å - 300 Å | Bulky Z-groups increase hydrodynamic radius; larger pores prevent exclusion. |
Workflow Visualization
Workflow for the HPLC purification and validation of Z-protected arginine peptides.
Self-Validating Purification Protocol
This protocol is designed as a closed-loop system. Every step contains a specific physical or analytical check to validate the procedure before progressing, ensuring that expensive crude peptide is not lost to column precipitation or poor fractionation.
Step 1: Sample Preparation & Solubilization
-
Procedure: Weigh the crude Z-Arg peptide. Attempt to dissolve at 5-10 mg/mL in 20% Dimethyl Sulfoxide (DMSO) and 80% Mobile Phase A (Water + 0.1% Trifluoroacetic Acid)[5].
-
Causality: DMSO acts as a chaotropic agent, disrupting the hydrophobic
stacking of the Z-groups that causes aqueous aggregation. 0.1% TFA acts as an ion-pairing reagent to maximize the retention and peak symmetry of any remaining basic residues[5]. -
Self-Validation Check: Centrifuge the sample at 10,000 x g for 5 minutes. If a visible pellet forms , the peptide is not fully solubilized. Injecting a suspension will foul the column frit. Increase the DMSO concentration in 5% increments until the solution remains optically clear post-centrifugation.
Step 2: Analytical Scouting
-
Procedure: Inject 10–20 µg of the solubilized peptide onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm, 300 Å). Run a linear gradient from 10% to 90% Mobile Phase B (Acetonitrile + 0.1% TFA) over 20 minutes at a flow rate of 1.0 mL/min[5].
-
Self-Validation Check: Calculate the retention time (
) of the major peak.-
If
occurs within the first 3 minutes (near the void volume, ), the peptide is too hydrophilic; switch to a less retentive phase (e.g., C8). -
If
occurs during the 90% B wash phase, the Z-peptide is excessively hydrophobic; elevate the column temperature to 45°C to improve mass transfer and recovery.
-
Step 3: Gradient Optimization
-
Procedure: Based on the analytical scouting, calculate the exact percentage of Mobile Phase B at which the target peptide elutes. Design a focused, shallow gradient increasing at a rate of 1% to 2% B per minute , starting 10% below the elution concentration and ending 10% above it.
-
Causality: Shallow gradients maximize the resolution factor (
) between the target Z-peptide and structurally similar impurities (e.g., des-Z peptides or sequence truncations)[3].
Step 4: Preparative Scale-Up
-
Procedure: Scale the flow rate and injection volume proportionally to the cross-sectional area of the preparative column. Maintain the column temperature at 40°C–45°C if permitted by the hardware.
-
Causality: Elevated temperatures decrease mobile phase viscosity and disrupt hydrogen bonding, which is critical for preventing the on-column precipitation of bulky Z-protected sequences.
Step 5: Fraction Collection & Dual-Wavelength Tracking
-
Procedure: Monitor the eluent simultaneously at 214 nm (peptide backbone) and 254 nm (aromatic Z-group). Collect fractions based on a predefined slope threshold.
-
Self-Validation Check: Analyze the 254 nm / 214 nm absorbance ratio across the width of the target peak. If the ratio remains constant , the peak represents a single, uniform Z-protected species. If the ratio drifts or drops significantly at the tail , it indicates co-elution with a non-aromatic (des-Z) impurity. Discard or repurify the tail fractions.
Step 6: Quality Control & Lyophilization
-
Procedure: Analyze aliquots of the collected fractions via LC-MS to confirm the exact mass. The target mass must include the intact Z-group (+134 Da per protecting group). Pool fractions exceeding >95% purity.
-
Self-Validation Check: Flash-freeze and lyophilize the pooled fractions immediately. Peptides stored in aqueous TFA/ACN solutions for prolonged periods are susceptible to acid-catalyzed hydrolysis or spontaneous deprotection[5].
References
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK Source: ACS Omega URL:3
-
A Comparative Guide to HPLC Analysis for Assessing the Purity of Peptides Synthesized with Boc-DL-Arg(Pmc) Source: Benchchem URL:4
-
Peptide Purification Source: AAPPTec URL:5
-
HPLC Analysis and Purification of Peptides Source: PMC (National Institutes of Health) URL:1
-
Z-Arg-OH.HCl | 56672-63-0 Source: Benchchem URL:2
Sources
Analytical methods to monitor Z-Arg-OH.HBr coupling reactions
An Application Guide to High-Fidelity Monitoring of Z-Arg-OH.HBr Peptide Coupling Reactions
Abstract
The synthesis of arginine-containing peptides is a cornerstone of therapeutic drug development. The successful incorporation of Nα-protected arginine derivatives, such as this compound (Nα-Carbobenzyloxy-L-arginine hydrobromide), is critically dependent on the efficiency of the amide bond-forming (coupling) reaction. Incomplete or inefficient coupling leads to deletion sequences and complex impurity profiles, compromising yield and complicating downstream purification. Therefore, robust, real-time or near real-time analytical monitoring is not merely a quality control step but a fundamental tool for process optimization and control. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principal analytical methods for monitoring the progress and completion of this compound coupling reactions. We will explore the causality behind methodological choices and provide validated, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).
The Imperative for Reaction Monitoring in Peptide Synthesis
In peptide synthesis, the coupling of an activated carboxylic acid of a protected amino acid to the free amine of another is the fundamental chain-building step.[1] The guanidino side chain of arginine presents unique challenges, and the choice of protecting groups and coupling reagents is crucial. This compound provides Nα-protection via the carbobenzyloxy (Z or Cbz) group.[2][3] Monitoring the consumption of this starting material and the corresponding amine component, alongside the formation of the desired dipeptide product, is essential for:
-
Determining Reaction Endpoints: Prevents unnecessarily long reaction times which can lead to side reactions, or premature quenching which results in low conversion.
-
Optimizing Process Parameters: Allows for the systematic evaluation of coupling reagents, solvents, temperature, and stoichiometry to maximize yield and purity.[1]
-
Impurity Profiling: Helps in the early identification of byproducts, such as those arising from side reactions or racemization, which is critical for developing effective purification strategies.[4][5]
-
Ensuring Batch-to-Batch Consistency: Provides quantitative data to ensure the manufacturing process is reproducible and robust.
The general pathway for a this compound coupling reaction involves the activation of the carboxylic acid, typically with a uronium or phosphonium salt like HATU or HBTU, followed by nucleophilic attack from the amine component.[6][7]
Figure 1: Generalized workflow of a this compound coupling reaction.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Reverse-phase HPLC (RP-HPLC) is the primary and most indispensable tool for monitoring peptide coupling reactions. It separates molecules based on their hydrophobicity, allowing for the clear resolution of starting materials, the product, and many process-related impurities.[5][8]
Causality of Method Design
-
Stationary Phase (Column): A C18 column is the standard choice as it provides excellent hydrophobic retention for the protected amino acids and peptides involved.[4][8][9]
-
Mobile Phase: A gradient of aqueous solvent (A) and organic solvent (B, typically acetonitrile) is used. The starting materials (this compound and the free amine) will have distinct polarities and thus different retention times. The coupled product, being larger and often more hydrophobic, will typically have a longer retention time than the reactants.
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent to improve peak shape and resolution. Formic acid is an alternative, particularly when the analysis is coupled with mass spectrometry.[8][9]
-
Detection: The peptide bond absorbs UV light strongly around 214 nm. The carbobenzyloxy (Z) group contains a benzene ring, which provides a strong chromophore, allowing for sensitive detection at ~254-260 nm. Monitoring at both wavelengths can be beneficial.
Figure 2: Standard experimental workflow for HPLC monitoring.
Protocol: HPLC Monitoring of a Coupling Reaction
-
Reaction Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction vessel.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing 1 mL of a weak acid solution (e.g., 1% acetic acid in water) or Mobile Phase A. This stops the reaction and prepares the sample for analysis.
-
Sample Preparation: If the initial concentration is high, perform a further dilution with Mobile Phase A to ensure the analyte concentrations are within the linear range of the detector.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Injection: Inject the filtered sample (e.g., 5-10 µL) onto the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to this compound, the amine starting material, and the newly formed product based on their retention times (established by injecting standards of the starting materials beforehand).
-
Integrate the peak areas for each component at each time point.
-
Calculate the percentage conversion to monitor the reaction progress toward completion.
-
| Parameter | Typical Value / Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for peptide and protected amino acid separations.[9] |
| Mobile Phase A | 0.1% TFA in Water | Provides good peak shape and resolution. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong organic solvent for eluting hydrophobic species. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures elution of all components. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 214 nm & 254 nm | 214 nm for peptide bonds, 254 nm for the Z-group. |
| Column Temp. | 30-40 °C | Improves peak shape and reproducibility. |
Table 1: Exemplar HPLC Method Parameters
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation
While HPLC provides quantitative data on reaction progress, it does not confirm the identity of the eluted peaks. LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, providing molecular weight information that confirms the product's identity and helps characterize unknown impurities.[4][10][11] It is an invaluable tool for ensuring the main product peak is indeed the desired coupled peptide.[5]
Protocol: LC-MS Analysis
The protocol for sample preparation and chromatography is largely identical to the HPLC method. However, formic acid (0.1%) is often substituted for TFA, as TFA can cause ion suppression in the MS source.
-
Chromatography: Perform the separation using an LC system connected directly to the mass spectrometer.
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode, as the arginine residue and peptide backbone are readily protonated.
-
Data Acquisition: Acquire data in full scan mode to see all ions present in the sample. This allows for the identification of reactants, product, and unexpected byproducts.
-
Data Interpretation:
-
Extract the mass spectrum for each major peak in the chromatogram.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z for the protonated molecular ions [M+H]⁺ of the reactants and the expected product.
-
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₁₄H₂₁BrN₄O₄ | 389.24 | 309.16 (as free base) |
| Example Amine: H-Gly-OtBu | C₆H₁₃NO₂ | 131.17 | 132.10 |
| Product: Z-Arg-Gly-OtBu | C₂₀H₃₁N₅O₅ | 421.49 | 422.24 |
Table 2: Theoretical m/z values for a model coupling reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
NMR spectroscopy provides unambiguous structural confirmation of the final product and can be used to monitor solution-phase reactions.[12][13] For reaction monitoring, ¹H NMR is used to track the disappearance of reactant signals and the appearance of characteristic product signals, most notably the newly formed amide N-H proton.[14][15]
Protocol: ¹H NMR for Reaction Completion
-
Sample Preparation: Withdraw an aliquot (0.5-1.0 mL) from the reaction. Quench the reaction. If possible, perform a rapid work-up (e.g., aqueous wash) to remove excess coupling reagents and salts which can complicate the spectrum. Evaporate the solvent.
-
Dissolution: Dissolve the residue in a suitable deuterated solvent. DMSO-d₆ is highly recommended as it does not exchange with the amide N-H proton, allowing it to be observed.[16] D₂O should be avoided as it will cause the amide proton signal to disappear.[16]
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Interpretation:
-
Disappearance of Reactants: Monitor the signals corresponding to the α-proton of Z-Arg-OH and the α-proton of the amine component.
-
Appearance of Product: Look for the appearance of a new signal in the amide region (typically 7-9 ppm) corresponding to the newly formed -CO-NH- bond.[16] Also, observe the shift in the α-proton signals now incorporated into the dipeptide backbone.
-
Rapid Screening Methods: Thin-Layer Chromatography (TLC)
TLC is a fast, simple, and cost-effective technique for qualitatively monitoring reaction progress.[17] It is ideal for performing quick checks at the bench before committing to a full HPLC analysis.[18][19]
Protocol: TLC Monitoring
-
Spotting: Use a capillary tube to spot a small amount of the reaction mixture onto a silica gel TLC plate. Also spot standards of the starting materials for comparison.
-
Development: Place the plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of a non-polar solvent like dichloromethane and a polar solvent like methanol).[17][19]
-
Visualization:
-
UV Light: The Z-group on the arginine and product will be visible under a UV lamp (254 nm).
-
Ninhydrin Stain: After development, the plate can be dipped in a ninhydrin solution and heated. This stain reacts with primary amines, producing a characteristic purple spot. This is excellent for visualizing the consumption of the amine starting material.
-
-
Interpretation: A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot with an intermediate Rf value (the product). The consumption of the amine can be confirmed by the disappearance of its corresponding purple spot after ninhydrin staining.
Conclusion: An Integrated Analytical Approach
No single analytical method provides a complete picture of a this compound coupling reaction. A robust monitoring strategy integrates the strengths of multiple techniques. A typical workflow involves using TLC for rapid, frequent qualitative checks. HPLC is then employed for precise, quantitative analysis of reaction kinetics and for making the final determination of reaction completion. Finally, LC-MS and/or NMR are used to confirm the identity and structure of the final product, providing the highest level of confidence in the synthetic outcome. This multi-faceted approach ensures the efficient and successful synthesis of arginine-containing peptides, facilitating the development of novel therapeutics.
References
- Vertex AI Search. Optimizing Peptide Coupling: Key Techniques. Accessed March 7, 2024.
-
Aapptec Peptides. Coupling Reagents. [Link].
-
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. [Link].
-
AAPPTec. Monitoring of Peptide Coupling and Capping. [Link].
-
Rein, A. J. In-situ monitoring of chemical reactions by Fourier transform IR spectroscopy. SPIE Proceedings, 1992. [Link].
-
Nanalysis. Using NMR to observe the restricted rotation in amide bonds. [Link].
-
Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link].
-
PubMed. Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy. [Link].
-
LCGC International. Multi-Step Preparative LC–MS Workflow for Peptide Purification. [Link].
-
ACS Publications. Predictive Methodology for Selecting the “Fit-for-Purpose” LC-HRMS Method for Quality Assessment in Peptide Synthesis. [Link].
-
AZoM. Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link].
-
Gilson. Synthetic Peptide Purification Using Preparative LC-MS. [Link].
-
RSC Publishing. Emerging techniques for the in situ analysis of reaction intermediates on photo-electrochemical interfaces. [Link].
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link].
-
PMC. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. [Link].
-
Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link].
-
ACS Publications. In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. [Link].
-
SciSpace. A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. [Link].
-
ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. [Link].
-
PMC. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. [Link].
-
Advion, Inc. REAL-TIME REACTION MONITORING OF A SOLUTION- PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS. [Link].
-
MDPI. Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. [Link].
-
ResearchGate. How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?. [Link].
-
RSC Publishing. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. [Link].
-
Washington State University. Monitoring Reactions by TLC. [Link].
-
ChemRxiv. Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. [Link].
-
Capot Chemical. 73496-41-0 | this compound. [Link].
-
ResearchGate. Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. [Link].
-
The Royal Society of Chemistry. Supporting information. [Link].
Sources
- 1. jpt.com [jpt.com]
- 2. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]
- 3. 73496-41-0 | this compound - Capot Chemical [capotchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gilson.com [gilson.com]
- 6. peptide.com [peptide.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. lcms.cz [lcms.cz]
- 9. rsc.org [rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 18. advion.com [advion.com]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing side reactions with Z-Arg-OH.HBr in peptide synthesis
Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this hub to address one of the most persistent challenges in solution-phase and minimal-protection solid-phase peptide synthesis (SPPS): managing the high reactivity of unprotected arginine side chains.
When utilizing Z-Arg-OH·HBr (Nα-carbobenzyloxy-L-arginine hydrobromide), the guanidino group is left unprotected. While this eliminates the need for harsh global deprotection cocktails (like high-concentration TFA used for Pbf or Pmc removal), it introduces severe risks during carboxyl activation[1].
Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol to ensure your coupling reactions succeed.
Mechanistic Deep Dive: The δ-Lactamization Pathway
To prevent side reactions, we must first understand the causality behind them. The guanidino group of arginine is highly basic (pKa ~ 12.5). In Z-Arg-OH·HBr, the hydrobromide salt keeps this group protonated and relatively non-nucleophilic. However, the moment you introduce a coupling reagent and a tertiary base to activate the α-carboxyl group, an equilibrium shift occurs.
If the guanidino group becomes transiently deprotonated, its terminal nitrogen acts as a potent intramolecular nucleophile. It attacks the activated O-acylisourea or active ester intermediate, ejecting the activating group and forming a stable, six-membered δ-lactam [2]. This is a dead-end byproduct that irreversibly consumes your expensive starting material[3].
Fig 1: Competing pathways in Z-Arg-OH activation leading to δ-lactam vs. desired peptide.
Troubleshooting Q&A
Q1: My LC-MS shows a major byproduct with an[M+H]+ of 291.1 Da instead of my expected peptide mass. What is happening? A: You are observing the classic δ-lactam byproduct. The exact mass of Z-Arg-OH is ~308.1 Da. When it undergoes intramolecular cyclization to form the lactam, it loses the equivalent of water (or the activating leaving group), resulting in a mass of ~290.1 Da ([M+H]+ = 291.1). This indicates that your activation kinetics are slower than the intramolecular cyclization kinetics.
Q2: I am using the mixed anhydride method (Isobutyl chloroformate / N-Methylmorpholine) because it is cost-effective. Why is my yield of Z-Arg-peptide so low? A: Historical studies on lactam formation confirm that the mixed anhydride coupling procedure induces significantly more δ-lactam formation than any other activation method[3]. The high reactivity of the mixed anhydride, combined with the mandatory use of a base (NMM) to neutralize the HCl generated during chloroformate activation, creates the perfect storm for deprotonating the guanidino group and triggering cyclization. You must switch to a base-free or minimal-base active ester method.
Q3: Can I use PyBOP and DIPEA for coupling Z-Arg-OH·HBr? A: It is highly discouraged. PyBOP requires at least 2.0 equivalents of DIPEA (Diisopropylethylamine) to function efficiently. This excess of strong tertiary base will rapidly deprotonate the guanidino salt. If you must use a phosphonium reagent, pre-form the active ester at 0°C and add the amine component immediately to outcompete the lactamization.
Q4: Is there a risk of deguanidination (conversion of Arginine to Ornithine)? A: Yes, but typically only under prolonged exposure to strongly basic conditions or during harsh hydrogenolysis. In standard coupling environments, δ-lactamization is the kinetically favored and most severe side reaction[2].
Quantitative Comparison of Coupling Strategies
To minimize side reactions, the choice of coupling reagent and base is the most critical variable. The data below summarizes the empirical risks associated with different activation strategies for unprotected arginine.
| Coupling Strategy | Base Equivalent | Temperature | Relative δ-Lactam Risk | Mechanistic Rationale |
| Mixed Anhydride (IBCF) | NMM (2.0 eq) | -15°C to RT | Very High | High intermediate reactivity; excess base deprotonates guanidine[3]. |
| PyBOP / HOBt | DIPEA (2.0 eq) | RT | High | Mandatory excess base triggers rapid intramolecular cyclization. |
| EDC·HCl / HOAt | None | 0°C to RT | Low | Water-soluble byproducts; acidic environment keeps guanidine protonated. |
| DIC / Oxyma Pure | None (or Collidine) | 0°C to RT | Very Low | Base-free activation forms a stable active ester; favors rapid aminolysis[1]. |
Validated Protocol: Base-Free Coupling of Z-Arg-OH·HBr
To ensure scientific integrity, the following protocol utilizes a DIC/Oxyma Pure activation strategy. By eliminating tertiary bases like DIPEA, the guanidino group remains protonated as a hydrobromide salt, effectively neutralizing its nucleophilicity. This protocol is designed as a self-validating system with a built-in analytical gate.
Materials Required:
-
Z-Arg-OH·HBr (1.2 equivalents)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.2 equivalents)
-
DIC (N,N'-Diisopropylcarbodiimide) (1.2 equivalents)
-
Amine component (1.0 equivalent)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Pre-Dissolution: In a flame-dried round-bottom flask under inert atmosphere, dissolve Z-Arg-OH·HBr (1.2 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0°C. Causality: Lower temperatures suppress the kinetics of intramolecular cyclization.
-
Base-Free Activation: Add DIC (1.2 eq) dropwise over 2 minutes. Stir the mixture at 0°C for exactly 5 minutes to form the Oxyma active ester. Do not add any base.
-
Amine Addition: Dissolve your amine component (1.0 eq) in a minimal volume of DMF and add it dropwise to the activated mixture.
-
Note: If your amine component is an HCl or TFA salt, add exactly 1.0 equivalent of 2,4,6-Collidine to neutralize the amine. Collidine is sterically hindered and less basic than DIPEA, minimizing guanidino deprotonation.
-
-
Reaction Propagation: Stir the reaction at 0°C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature for an additional 2 hours.
-
Self-Validation Gate (LC-MS): Before proceeding to workup, extract a 5 µL aliquot. Quench it in 100 µL of 50:50 Water/Acetonitrile containing 0.1% Formic Acid. Inject into the LC-MS.
-
Validation Criteria: The chromatogram must show the desired product mass [M+H]+ as the dominant peak (>85% AUC). The δ-lactam peak (m/z 291.1) must be <5% AUC. If lactam exceeds 10%, the reaction temperature was too high or ambient moisture compromised the active ester.
-
Fig 2: Optimized coupling workflow with integrated LC-MS validation gates.
References
-
Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy . ACS Publications.[Link]
-
Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives . PubMed (Peptide Research).[Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis . MDPI.[Link]
Sources
How to avoid δ-lactam formation with Z-protected arginine
Troubleshooting Guide to Prevent δ-Lactam Formation
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Z-protected arginine (Z-Arg-OH) into their peptide sequences. One of the most common and frustrating side reactions is the formation of a δ-lactam, which can lead to decreased yields and difficult purification. This resource provides in-depth answers to frequently asked questions and troubleshooting strategies to help you mitigate this issue and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is δ-lactam formation and why does it occur with Z-protected arginine?
A1: δ-Lactam formation is an intramolecular cyclization reaction that occurs when the activated carboxylic acid of an arginine residue reacts with the δ-nitrogen of its own guanidino side chain. This side reaction is particularly prevalent during the coupling step in peptide synthesis.[1][2] The formation of this stable six-membered ring, a δ-lactam, consumes the activated arginine, preventing its incorporation into the growing peptide chain.[1] This can result in deletion sequences (des-Arg peptides), which can be challenging to separate from the target peptide.
The benzyloxycarbonyl (Z) protecting group on the α-amino group does not electronically deactivate the guanidino side chain sufficiently to prevent this intramolecular attack. The reaction is initiated by the activation of the C-terminal carboxyl group of Z-Arg-OH, making it susceptible to nucleophilic attack by the side-chain nitrogen.
Troubleshooting Guide: Strategies to Minimize δ-Lactam Formation
Q2: I am observing significant δ-lactam formation. What are the primary factors I should investigate?
A2: Several factors can influence the rate of δ-lactam formation. When troubleshooting, consider the following:
-
Choice of Coupling Reagent: The method used to activate the carboxylic acid of Z-Arg-OH plays a crucial role. More reactive activating agents can increase the likelihood of the intramolecular cyclization.
-
Side-Chain Protecting Group: While you are using a Z-group for Nα-protection, the protection strategy for the guanidino side chain is a critical determinant.
-
Reaction Conditions: Temperature, solvent, and the presence of bases can all impact the rate of this side reaction.
The following sections will delve into specific strategies related to each of these factors.
Q3: Which coupling reagents are recommended to reduce δ-lactam formation?
A3: The choice of coupling reagent directly impacts the concentration and lifetime of the highly reactive activated arginine intermediate. To minimize δ-lactam formation, it is advisable to use coupling reagents that lead to less reactive intermediates or that facilitate a rapid intermolecular coupling with the free N-terminus of the peptide chain, outcompeting the intramolecular cyclization.
While carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are common, their use in conjunction with an additive like OxymaPure is recommended.[1] Studies have shown that some coupling methods, such as the mixed anhydride procedure, can induce more δ-lactam formation.[3][4]
Recommendation:
-
Carbodiimides with Additives: The use of DIC in the presence of HOBt derivatives can decrease the reactivity of the active O-acylisourea intermediate, thereby reducing δ-lactam formation.[5]
-
Phosphonium and Aminium Reagents: Reagents like BOP, PyBOP, HBTU, and HATU are known for high coupling efficiencies.[6] However, their high reactivity can sometimes exacerbate δ-lactam formation if the intermolecular reaction is slow. Careful optimization of reaction time and temperature is crucial.
Q4: Are there alternative protecting groups for the arginine side chain that are less prone to this side reaction?
A4: Absolutely. The choice of the guanidino protecting group is one of the most effective ways to control δ-lactam formation. Electron-withdrawing groups on the side chain can decrease its nucleophilicity and thus reduce the rate of intramolecular attack.
Here is a comparison of common arginine side-chain protecting groups:
| Protecting Group | Abbreviation | Key Characteristics | Reference |
| Nitro | NO₂ | Strongly electron-withdrawing, significantly reduces δ-lactam formation. Requires harsh cleavage conditions (e.g., reduction with SnCl₂ or catalytic hydrogenation). | [1][7][8] |
| Tosyl | Tos | Electron-withdrawing, offers good protection. Requires strong acid (e.g., HF) for cleavage. | [9] |
| Pentamethylchroman-6-sulfonyl | Pmc | More acid-labile than Tos, but can still be susceptible to δ-lactam formation. | [3] |
| Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Commonly used in Fmoc-SPPS, it is more acid-labile than Pmc. However, it can be more prone to δ-lactam formation than the NO₂ group. | [1][10] |
| Di-Boc | (Boc)₂ | Highly prone to δ-lactam formation and not recommended when this side reaction is a concern. | [1][3][4] |
Expert Insight: For syntheses where δ-lactam formation is a persistent issue, switching to an arginine derivative with a nitro (NO₂) protecting group on the side chain is a highly effective strategy.[1][7][8] While the deprotection requires specific reductive conditions, it is often a reliable solution to prevent this side reaction.
Q5: How do reaction conditions like temperature and solvent affect δ-lactam formation?
A5: The reaction environment plays a significant role in the kinetics of both the desired peptide bond formation and the undesired δ-lactam formation.
-
Temperature: Lowering the reaction temperature is a general strategy to reduce the rate of many side reactions, including δ-lactam formation. Carbodiimide-mediated couplings, in particular, benefit from lower temperatures.[6]
-
Solvent: The choice of solvent can influence the rates of both the coupling reaction and the intramolecular cyclization. While common solvents like DMF and NMP are widely used, it has been noted that some green solvents like N-butylpyrrolidinone (NBP) might increase the propensity for lactamization, requiring protocol adjustments.
Experimental Protocol: General Coupling of Z-Arg(X)-OH with Minimized δ-Lactam Formation
This protocol provides a starting point for optimizing the coupling of Z-protected arginine.
-
Resin Swelling: Swell the peptide-resin in the chosen solvent (e.g., DMF) for at least 30 minutes.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Z-Arg(X)-OH (3 equivalents) and a coupling additive such as OxymaPure (3 equivalents) in DMF.
-
Add the coupling reagent, for example, DIC (3 equivalents), to the amino acid solution.
-
Allow the pre-activation to proceed for a short period (e.g., 2-5 minutes) at a reduced temperature (e.g., 0 °C).
-
-
Coupling:
-
Add the pre-activated amino acid solution to the swollen peptide-resin.
-
Allow the coupling reaction to proceed at a controlled temperature, for instance, room temperature, for 2-4 hours. Monitoring the reaction progress is recommended.
-
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.
Visualizing the Problem and Solutions
Mechanism of δ-Lactam Formation
Caption: The activated Z-arginine can either couple to the peptide or undergo intramolecular cyclization to form a δ-lactam.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting δ-lactam formation in Z-arginine chemistry.
References
-
Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. Available at: [Link]
-
Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC. Available at: [Link]
-
Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Semantic Scholar. Available at: [Link]
-
Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research, 9(2), 88–91. Available at: [Link]
-
Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Semantic Scholar. Available at: [Link]
-
Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]
-
Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting no2 as protecting group of arginine in solid-phase peptide synthesis. International Journal of Molecular Sciences, 21(12). Available at: [Link]
-
Song, Z. J., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1019-1025. Available at: [Link]
-
T-M. Stawik, et al. (2021). Varying the composition of green binary solvent mixtures as a tool to improve the efficiency of solid-phase peptide synthesis. Green Chemistry, 23(9), 3326-3335. Available at: [Link]
-
Zhang, L., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development, 26(5), 1435-1445. Available at: [Link]
-
Giraud, M., et al. (2000). Synthesis of different types of dipeptide building units containing N- or C-terminal arginine for the assembly of backbone cyclic peptides. Journal of Peptide Science, 6(6), 275-284. Available at: [Link]
-
Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 97(8), 2141-2194. Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. bachem.com [bachem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Tryptophan Alkylation During Z-Group Cleavage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained mass additions and poor yields during the final deprotection of complex peptides. When your sequence contains both a Benzyloxycarbonyl (Z or Cbz) protecting group and a Tryptophan (Trp) residue, you are setting the stage for a classic electrophilic aromatic substitution reaction.
This guide decodes the mechanistic causality behind this side reaction and provides field-proven, self-validating protocols to ensure the integrity of your final peptide.
🔬 Troubleshooting FAQs: The Chemistry of Alkylation
Q1: Why does my Tryptophan-containing peptide show a +90 Da mass addition after Z-group cleavage? A1: The Z-group is typically cleaved using strong acids such as anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or Hydrobromic acid in acetic acid (HBr/AcOH)[1][2]. This acidolysis proceeds via an SN1 mechanism, generating a highly reactive benzyl carbocation (C₇H₇⁺)[3]. The electron-rich indole ring of Tryptophan acts as a strong nucleophile, readily undergoing electrophilic aromatic substitution by this benzyl cation[4]. This results in irreversible benzylation (typically at the C-2 or N-1 position of the indole ring), yielding a +90 Da mass shift (addition of the 91 Da benzyl group minus a 1 Da proton) in your final mass spectrum.
Q2: How do I choose the right scavenger cocktail for acidic Z-group cleavage? A2: To prevent alkylation, you must introduce nucleophilic "scavengers" that outcompete the Tryptophan indole ring for the benzyl carbocation[5]. A combination of "hard" and "soft" nucleophiles is most effective:
-
Thioethers (e.g., Thioanisole): Excellent soft nucleophiles that rapidly trap benzyl cations to form stable sulfonium salts.
-
Thiols (e.g., 1,2-Ethanedithiol - EDT): Highly effective at quenching carbocations, though odorous.
-
Phenols (e.g., Anisole, m-Cresol): Act as aromatic scavengers to trap electrophiles via ring alkylation.
Q3: Can I prevent alkylation by modifying the Tryptophan residue itself? A3: Yes. The most robust pre-synthesis strategy is to electronically deactivate the indole ring. In Boc/HF chemistry (where Z-groups are frequently used for side-chain protection, e.g., Lys(Z)), Tryptophan should be incorporated as Trp(For) (N-in-formyl-tryptophan)[2]. The electron-withdrawing formyl group drastically reduces the nucleophilicity of the indole ring, rendering it inert to benzyl cations during HF cleavage. The formyl group is subsequently removed using a mild base (e.g., piperidine or ethanolamine).
Q4: Is there a cleavage method that avoids carbocation generation entirely? A4: Yes, Catalytic Hydrogenolysis (H₂ gas with a Pd/C catalyst)[3]. This method cleaves the Z-group via reductive fragmentation, yielding only toluene and carbon dioxide as byproducts. Because no carbocations are formed, Tryptophan alkylation is completely eliminated. However, this method is strictly contraindicated if your peptide contains sulfur-bearing amino acids (Cysteine or Methionine), as the sulfur will irreversibly poison the palladium catalyst.
📊 Data Presentation: Scavenger Cocktail Selection
Summarizing the optimal scavenger systems based on your specific cleavage chemistry.
| Scavenger Cocktail | Composition | Primary Application | Mechanistic Advantage | Limitations |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Complex peptides with Trp, Met, Cys, and Arg. | Combines hard (water, phenol) and soft (thioanisole, EDT) nucleophiles to trap diverse carbocations. | EDT has a strong, noxious odor; requires strict fume hood use. |
| TFMSA / TFA System | TFMSA / TFA / Thioanisole / m-Cresol (10:80:5:5) | Strong acid cleavage of Z-groups in solution or SPPS. | Thioanisole accelerates cleavage via a push-pull mechanism while m-Cresol traps benzyl cations. | Highly corrosive; requires specialized glassware and careful temperature control. |
| Standard Fmoc Mix | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Standard Fmoc cleavage (less effective for Z-group). | TIS is an excellent hydride donor that quenches carbocations without the odor of thiols. | Often insufficient for the highly reactive benzyl cation generated from Z-groups. |
⚙️ Mandatory Visualizations
Mechanism of benzyl carbocation generation and competitive trapping by scavengers.
Decision tree for selecting the optimal Z-group cleavage strategy in Trp-containing peptides.
🧪 Experimental Protocols
Protocol 1: Strong Acid Cleavage (TFMSA/TFA) with Scavenger System
Use this protocol when catalytic hydrogenation is impossible due to the presence of Cys/Met residues.
-
Resin Preparation: Wash the peptidyl-resin (0.1 mmol scale) thoroughly with Dichloromethane (DCM) to remove any residual DMF, which can react with strong acids to form formylating species. Dry the resin under a vacuum for 2 hours.
-
Scavenger Addition (Critical Causality): In a round-bottom flask, add 100 µL of Thioanisole and 100 µL of m-Cresol to the dry resin. Why? Scavengers must be physically present and saturating the microenvironment before the acid is introduced. If acid is added first, the benzyl cation will form and alkylate the nearby Tryptophan in milliseconds before the scavenger can diffuse into the resin matrix.
-
Acid Addition: Chill the flask in an ice bath (0°C). Slowly add 1.0 mL of TFA, stir for 5 minutes, then dropwise add 100 µL of TFMSA. Maintain at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Precipitation & Validation: Filter the resin and drop the cleavage filtrate into 15 mL of ice-cold diethyl ether. Centrifuge to pellet the peptide.
-
Self-Validating Step: Analyze the crude precipitate via LC-MS. The presence of the target mass and the strict absence of a +90 Da peak confirms the scavenger system successfully outcompeted the indole ring.
-
Protocol 2: Catalytic Hydrogenolysis (Carbocation-Free Cleavage)
Use this protocol for solution-phase peptides or cleaved peptides lacking sulfur-containing amino acids.
-
Substrate Dissolution: Dissolve the Z-protected peptide (1.0 mmol) in 20 mL of Methanol or Glacial Acetic Acid.
-
Catalyst Addition: Carefully add 100 mg of 10% Palladium on Carbon (Pd/C) under a steady stream of nitrogen gas. Why? Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen; the nitrogen blanket prevents ignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 2-4 hours. Why? This reductive cleavage yields toluene and CO₂, entirely bypassing the SN1 carbocation pathway, guaranteeing zero tryptophan alkylation.
-
Filtration & Validation: Purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure.
-
Self-Validating Step: TLC or LC-MS should show complete disappearance of the starting material, with no heavier (+90 Da) impurities present.
-
📚 References
-
[4] Benchchem: Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides URL:
-
[1] Wiley-VCH: 1 Protection Reactions URL:
-
[5] ThermoFisher: Introduction to Cleavage Techniques URL:
-
[2] Peptide.com: Amino Acid Derivatives for Peptide Synthesis URL:
-
[3] Benchchem: Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate URL:
Sources
Technical Support Center: Troubleshooting Incomplete Deprotection of Z-Arg-OH
Welcome to the Application Scientist Support Center. As drug development professionals, you rely on the benzyloxycarbonyl (Cbz or Z) group as a foundational, orthogonal protecting group in peptide synthesis[1]. However, when applied to Arginine (Z-Arg-OH), standard catalytic hydrogenolysis often stalls or fails completely.
This guide bypasses generic advice to dissect the mechanistic causality behind these failures. By understanding the physical chemistry of your substrate, you can implement the self-validating protocols provided below to ensure complete, high-yield deprotection.
Mechanistic Insight: The "Why" Behind Catalyst Poisoning
The root cause of incomplete Z-Arg-OH deprotection lies in the extreme basicity of the unprotected guanidino side chain (pKa ~12.5). Under neutral conditions in standard solvents (like methanol or ethyl acetate), the unprotonated guanidino moiety acts as a potent Lewis base. It aggressively coordinates to the active palladium sites on the Pd/C catalyst, effectively blocking the hydrogen gas from interacting with the metal surface[2].
This phenomenon, known as catalyst poisoning , halts the hydrogenolysis of the benzylic C-O bond[1]. To restore catalytic turnover, we must manipulate the electronic state of the substrate by protonating the guanidino group, thereby converting it into a non-coordinating guanidinium cation.
Mechanism of Pd/C catalyst poisoning by arginine and acid-mediated rescue.
Troubleshooting FAQs
Q1: My hydrogenation of Z-Arg-OH stalls at 30-50% conversion despite a fresh H₂ balloon. What is happening? A: Your catalyst has been poisoned by the substrate. Solution: Switch your reaction solvent to glacial acetic acid (AcOH), or add 1.1 equivalents of HCl to form the Z-Arg-OH·HCl salt[3]. Protonating the heteroatom facilitates the reaction by preventing the guanidino group from binding to the palladium[2].
Q2: I added acid, but the reaction is still sluggish and my substrate won't dissolve. What's next? A: Z-Arg-OH as a zwitterion has notoriously poor solubility in standard organic solvents. Converting it to the hydrochloride salt (Z-Arg-OH·HCl) drastically enhances its solubility in polar media like methanol[3]. If solubility is resolved but the reaction is still slow, your catalyst may be inactive. Increase the catalyst loading to 10-20% w/w, or switch to Pearlman's Catalyst (Pd(OH)₂/C), which is significantly more active for stubborn Cbz groups[2].
Q3: My peptide contains reducible functional groups (e.g., double bonds) that preclude the use of H₂ gas. How can I remove the Z group? A: You must pivot away from hydrogenation. You have two highly reliable alternatives:
-
Acidolytic Cleavage: Use 33% HBr in Acetic Acid. The Cbz group is highly susceptible to strong acids, cleanly yielding the hydrobromide salt of Arginine[4].
-
Lewis Acid Deprotection: Use AlCl₃ in hexafluoroisopropanol (HFIP). This selectively removes the N-Cbz group mildly and safely without reducing double bonds or affecting benzyl ethers[5].
Q4: Is there a safer, faster alternative to H₂ gas for scale-up? A: Yes, Catalytic Transfer Hydrogenation (CTH). Using formic acid (HCOOH) as both the solvent and the hydrogen donor with 10% Pd/C rapidly deprotects Z-Arg-OH. Formic acid inherently protonates the guanidino group while simultaneously providing a massive local concentration of active hydrogen, bypassing the need for pressurized H₂[6].
Troubleshooting workflow for incomplete Z-Arg-OH deprotection.
Quantitative Data Summary
The following table summarizes the expected performance metrics of the validated deprotection methods to help you select the optimal route for your specific synthetic constraints.
| Deprotection Method | Reagents & Catalyst | Typical Time | Yield Range | Primary Advantage | Primary Limitation |
| Acid-Rescued Hydrogenolysis | H₂ gas, 10% Pd/C, MeOH/HCl | 2 - 4 hours | 85 - 95% | Extremely clean; volatile byproducts (Toluene, CO₂). | Requires specialized H₂ setup; reduces alkenes. |
| Transfer Hydrogenation (CTH) | Formic Acid, 10% Pd/C | 15 - 45 mins | 90 - 98% | No H₂ gas required; rapid kinetics[6]. | Exothermic; requires careful venting of CO₂. |
| Acidolytic Cleavage | 33% HBr in AcOH | 1 - 2 hours | 80 - 90% | Orthogonal to reducible functional groups[4]. | Harsh acidic conditions; requires ether precipitation. |
| Lewis Acid Cleavage | AlCl₃ in HFIP | 2 - 4 hours | 85 - 92% | Mild, highly chemoselective[5]. | HFIP is an expensive, specialized solvent. |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Causality is built into the steps, and in-process controls ensure you can verify success before proceeding to isolation.
Protocol A: Acid-Rescued Catalytic Hydrogenation
Causality: Adding an equivalent of HCl converts Z-Arg-OH into Z-Arg-OH·HCl, maximizing solubility and preventing the basic guanidino group from poisoning the palladium surface[3].
-
Dissolution: Suspend Z-Arg-OH (1.0 eq) in Methanol (10 mL/mmol). Add 1.1 eq of aqueous 1M HCl. Stir until the solution becomes completely clear, indicating the formation of the soluble hydrochloride salt.
-
Inerting: Purge the reaction flask with Argon or Nitrogen for 5 minutes.
-
Catalyst Addition: Carefully add 10% w/w of 10% Pd/C. (Safety Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors. Always add under an inert blanket).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature[1].
-
In-Process Validation: Monitor via TLC (DCM:MeOH 8:2). To validate deprotection, perform a Ninhydrin stain on the TLC plate. The disappearance of the UV-active starting material and the appearance of a dark purple spot (free primary amine) confirms success.
-
Workup: Purge the flask with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate under reduced pressure to yield H-Arg-OH·HCl.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Causality: Formic acid serves a dual purpose: it acts as a hydrogen donor for the palladium catalyst and simultaneously acts as an acid to protonate the guanidino group, ensuring rapid, unpoisoned turnover[6].
-
Setup: Dissolve Z-Arg-OH (1.0 eq) in Methanol (5 mL/mmol) in a round-bottom flask equipped with a vent needle.
-
Catalyst Addition: Add 10% Pd/C (10-20 mol%).
-
Donor Addition: Slowly add 5.0 eq of Formic Acid dropwise at room temperature. (Validation cue: You will observe immediate, vigorous effervescence as CO₂ and H₂ are generated).
-
Reaction: Stir vigorously. The reaction is typically complete within 30 minutes.
-
Workup: Filter through Celite, wash with Methanol, and concentrate to yield the H-Arg-OH formate salt.
Protocol C: Acidolytic Cleavage (HBr/AcOH)
Causality: When hydrogenation is impossible, the benzylic C-O bond of the Cbz group can be cleaved by strong electrophilic attack. The high concentration of HBr drives the formation of benzyl bromide and CO₂[4].
-
Setup: Suspend Z-Arg-OH (1.0 eq) in a minimal volume of glacial acetic acid.
-
Cleavage: Add a large excess (5-10 eq) of 33% HBr in Acetic Acid at room temperature.
-
Reaction: Stir for 1 hour. (Validation cue: The suspension will clear into a homogeneous solution as the protecting group is removed and CO₂ evolves).
-
Precipitation: Pour the reaction mixture into 10 volumes of ice-cold diethyl ether. The deprotected H-Arg-OH·HBr salt will immediately precipitate as a white solid.
-
Isolation: Filter the solid and wash extensively with cold ether to remove all traces of benzyl bromide and residual acetic acid. Dry under high vacuum.
References
-
Title : Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow Source : blogspot.com URL : [Link]
-
Title : Cbz-Protected Amino Groups Source : organic-chemistry.org URL : [Link]
-
Title : Catalytic transfer hydrogenation with formic acid Source : mdma.ch URL : [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Z-Arg-OH
Welcome to the Technical Support Center for advanced peptide synthesis. The incorporation of Z-Arg-OH (Carbobenzyloxy-L-arginine) represents one of the most notoriously difficult coupling steps in both solid-phase (SPPS) and solution-phase peptide synthesis. The extreme steric bulk of the Z-protecting group, combined with the highly basic and nucleophilic nature of the guanidino side chain, frequently results in sluggish kinetics, incomplete couplings (des-Arg deletions), and severe side reactions.
This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate the coupling of Z-Arg-OH through mechanistically sound protocols.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why is the coupling efficiency of Z-Arg-OH significantly lower than other protected amino acids?
A1: The inefficiency is driven by a dual mechanistic penalty: steric hindrance and intramolecular cyclization . The bulky Z (carbobenzyloxy) group on the
Q2: I am using HATU and DIPEA, which is the "gold standard" for difficult couplings. Why am I still seeing high levels of epimerization and deletion sequences? A2: While highly activating uronium/aminium salts like HATU are efficient, they require strong tertiary bases like DIPEA or NMM. In the context of sterically hindered arginine, the slow intermolecular coupling rate allows the strong base to catalyze two detrimental side reactions:
-
Oxazolone Formation / Direct Enolization: The base abstracts the acidic
-proton of the activated intermediate, leading to racemization (conversion to D-Arg)[2]. -
Accelerated Lactamization: The base deprotonates the guanidino group, increasing its nucleophilicity and accelerating
-lactam formation. For Z-Arg-OH, switching to a carbodiimide-based method with an acidic additive (e.g., DIC/OxymaPure) is highly recommended over HATU/DIPEA[3][4].
Q3: How does the DIC/OxymaPure system overcome these limitations?
A3: N,N'-Diisopropylcarbodiimide (DIC) combined with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester intermediate without the need for a basic environment[3]. The anionic form of OxymaPure rapidly reacts with the O-acylisourea intermediate, outcompeting the intramolecular
Q4: Should I use extended single couplings or double couplings for Z-Arg-OH?
A4: Double coupling is mandatory. Extended single couplings (e.g., >2 hours) simply allow more time for the activated amino acid to degrade into
Part 2: Mechanistic Visualizations
The following diagrams illustrate the competing pathways during Z-Arg-OH activation and the logical workflow for troubleshooting coupling failures.
Figure 1: Competing mechanistic pathways during the activation of Z-Arg-OH.
Figure 2: Logical troubleshooting workflow for resolving Z-Arg-OH coupling failures.
Part 3: Troubleshooting Matrix & Data Presentation
When optimizing Z-Arg-OH coupling, empirical data heavily favors specific reagent combinations. The table below summarizes the expected outcomes based on different activation strategies.
| Coupling Reagent System | Base Required | Epimerization Risk | Overall Coupling Efficiency for Z-Arg-OH | |
| HATU / HOAt | DIPEA / NMM | High (Base catalyzed) | High (Oxazolone pathway) | Moderate (Often requires >3 couplings) |
| HATU / HOAt | 2,4,6-Collidine | Moderate | Low (Sterically hindered base) | Good[2] |
| DIC / HOBt | None | Low | Low | Moderate (Slow activation kinetics) |
| DIC / OxymaPure | None | Very Low | Very Low | Excellent (Rapid active ester formation)[3] |
Common Issues and Corrective Actions
-
Symptom: Strong positive Kaiser test after 2 hours of coupling.
-
Cause: Steric hindrance is preventing the reaction from reaching completion; active ester has likely degraded into
-lactam. -
Solution: Do not extend the time. Drain the reactor, wash with DMF, and perform a second coupling with fresh DIC/OxymaPure[6].
-
-
Symptom: High levels of D-Arg detected in the final cleaved peptide.
Part 4: Validated Experimental Protocols
Protocol A: Optimized Room-Temperature Double Coupling using DIC/OxymaPure
This protocol is designed to maximize yield while completely avoiding base-catalyzed side reactions.
Reagents Required:
-
Z-Arg-OH (or appropriate protected derivative) (4.0 equivalents relative to resin loading)
-
OxymaPure (4.0 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (4.0 equivalents)
-
Peptide-resin with free N-terminal amine
-
N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Ensure the N-terminal protecting group has been fully removed and the resin washed thoroughly (5x DMF).
-
In-Situ Activation (Coupling 1): In a clean vial, dissolve 2.0 equivalents of Z-Arg-OH and 2.0 equivalents of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration).
-
Add 2.0 equivalents of DIC to the vial. Stir briefly (30 seconds) to initiate O-acylisourea formation.
-
First Coupling: Immediately transfer the activation mixture to the reaction vessel containing the resin. Agitate gently at room temperature for 45 minutes.
-
Wash: Drain the reaction vessel and wash the resin with DMF (3 x 1 min) to remove degraded active esters and
-lactam byproducts. -
Second Coupling: Repeat Steps 2–4 using the remaining 2.0 equivalents of reagents. Agitate for an additional 45 minutes.
-
Verification: Drain, wash the resin (5x DMF, 3x DCM), and perform a Kaiser test to confirm the absence of free amines.
Protocol B: Microwave-Assisted SPPS (MW-SPPS) for Highly Hindered Sequences
If the sequence contains adjacent bulky residues (e.g., Val, Ile, Pro) next to the incoming Z-Arg-OH, thermal energy is required to overcome the activation energy barrier.
Step-by-Step Methodology:
-
Prepare the coupling mixture exactly as described in Protocol A (DIC/OxymaPure activation).
-
Transfer the mixture to the microwave reaction vessel containing the deprotected resin.
-
Microwave Parameters: Program the synthesizer to ramp to 50°C (do not exceed 75°C for arginine to prevent thermal degradation)[6].
-
Hold at 50°C for 15 to 20 minutes under constant agitation or nitrogen bubbling.
-
Drain, wash with DMF, and execute a mandatory second coupling under the exact same microwave parameters.
References
-
Biotage. Using double coupling to improve your peptide synthesis. Available at:[Link]
-
MDPI. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Available at:[Link]
-
Peptide Chemistry. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Available at: [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Z-Arg-OH·HBr Solubility in DMF/NMP
Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address a notoriously difficult challenge in peptide chemistry: the solubilization of Z-Arg-OH·HBr (N-α-benzyloxycarbonyl-L-arginine hydrobromide) in standard polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
This guide provides a mechanistic root-cause analysis, field-proven troubleshooting FAQs, quantitative data, and self-validating protocols to ensure your synthesis proceeds without aggregation or side reactions.
Mechanistic Root Cause Analysis
Why does Z-Arg-OH·HBr resist solvation? The core issue lies in the thermodynamics of its molecular structure. The side chain of this building block features an unprotected guanidinium group, which is highly polar and acts as a powerful hydrogen-bond donor. When combined with the hydrobromide counterion, it forms a rigid ionic lattice[1][2].
In aprotic solvents like DMF or NMP, which lack hydrogen-bond donating capabilities, these molecules self-associate into stable intermolecular networks rather than interacting with the solvent. This manifests macroscopically as a cloudy suspension or a thick gel, leading to clogged fluidics in automated synthesizers and failed couplings.
Troubleshooting FAQs
Q1: Why does Z-Arg-OH·HBr form a gel in pure DMF or NMP? A1: The unprotected guanidinium group and the hydrobromide counterion create a highly polar, ionic lattice. In aprotic solvents, these molecules self-associate via strong intermolecular hydrogen bonds and ion pairing, leading to aggregation and gelation rather than true solvation[2].
Q2: Can I add a base like DIEA to neutralize the HBr salt and force dissolution? A2: We strongly advise against this. While adding a tertiary amine like N,N-Diisopropylethylamine (DIEA) neutralizes the hydrobromide salt and may temporarily clarify the solution, it removes the protective protonation of the guanidinium group. During carboxyl activation, the now-nucleophilic unprotected arginine side chain will rapidly attack the activated ester, resulting in irreversible intramolecular cyclization (δ-lactam formation)[3]. This completely destroys your building block and halts peptide elongation.
Q3: If base is restricted, how can I disrupt the gelation safely? A3: You must alter the solvent's dielectric or chaotropic properties. We recommend two field-proven approaches:
-
Dielectric Modulation (Co-solvents): Adding 10–20% Dimethyl Sulfoxide (DMSO) introduces a potent hydrogen-bond acceptor that effectively solvates the guanidinium moiety without deprotonating it[4][5].
-
Chaotropic Disruption (Salts): Adding anhydrous Lithium Chloride (LiCl) at 0.4–0.8 M directly disrupts the hydrogen-bonded network. The lithium ions coordinate with the DMF oxygen, while the chloride ions break the arginine crystal lattice, forcing the peptide into solution[6].
Q4: What activation strategy is safest for Z-Arg-OH·HBr once dissolved? A4: Use N,N′-Diisopropylcarbodiimide (DIC) in combination with . Oxyma Pure is mildly acidic, which ensures the guanidinium group remains protonated (and thus unreactive) during the formation of the active ester, suppressing side reactions while maintaining high coupling efficiency.
Quantitative Data Summary
Table 1: Comparison of Solubilization Strategies for Z-Arg-OH·HBr
| Solvent System | Additive | Max Solubility (approx.) | Coupling Efficiency | δ-Lactam Risk |
| Pure DMF | None | < 0.05 M | Poor (Aggregation) | Low |
| Pure NMP | None | < 0.10 M | Poor (Aggregation) | Low |
| DMF / DMSO (8:2 v/v) | None | ~ 0.25 M | Excellent | Low |
| DMF | 0.8 M LiCl | > 0.30 M | Excellent | Low |
| DMF | 2.0 eq. DIEA | > 0.30 M | Moderate | High |
Standard Operating Procedures (Protocols)
Protocol A: Chaotropic Solubilization (LiCl/DMF)
Causality: Lithium ions strongly coordinate with the DMF oxygen, while chloride ions disrupt the hydrogen-bonded network of the guanidinium hydrobromide, effectively breaking the crystal lattice without altering the pH.
-
Preparation of Chaotropic Solvent: Weigh 340 mg (0.8 mmol) of anhydrous LiCl and dissolve it in 10 mL of dry DMF to achieve a 0.8 M concentration.
-
Self-validation: The dissolution of LiCl in DMF is exothermic. Ensure the solution returns to room temperature before proceeding.
-
-
Amino Acid Solubilization: Add 778 mg (2.0 mmol) of Z-Arg-OH·HBr to the LiCl/DMF solution to achieve a standard 0.2 M coupling concentration.
-
Agitation: Sonicate for 3–5 minutes.
-
Self-validation: The mixture will transition from an opaque, milky suspension to a completely transparent, pale-yellow solution.
-
-
Activation: Add 284 mg (2.0 mmol) of Oxyma Pure and 310 µL (2.0 mmol) of DIC. Stir for 5 minutes at room temperature before adding to the resin.
-
Causality: Oxyma Pure's inherent acidity prevents the deprotonation of the guanidinium group, effectively blocking δ-lactam formation.
-
Protocol B: Co-Solvent Dielectric Modulation (DMSO/DMF)
Causality: DMSO acts as a strong hydrogen-bond acceptor, highly effective at solvating the unprotected guanidinium moiety without requiring inorganic salts, which is ideal if your downstream purification is sensitive to high salt content[5].
-
Solvent Blending: Prepare a solvent blend of 8 mL dry DMF and 2 mL anhydrous DMSO (8:2 v/v).
-
Amino Acid Solubilization: Add 778 mg (2.0 mmol) of Z-Arg-OH·HBr to the solvent blend.
-
Agitation: Vortex vigorously for 2 minutes.
-
Self-validation: The high dielectric constant of DMSO rapidly breaks the ion pairs, yielding a clear solution without the need for extended sonication.
-
-
Activation: Proceed with Oxyma Pure/DIC activation as described in Protocol A.
Decision Workflow
Workflow for troubleshooting Z-Arg-OH·HBr solubility in peptide synthesis.
References
-
Title : Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis Source : MDPI (Molecules) URL :[Link]
-
Title : Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents Source : RSC Advances URL :[Link]
-
Title : Peptide Solubility Guidelines Source : SB-Peptide URL :[Link]
Sources
- 1. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]
- 2. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Managing Aggregation of Peptides Containing Z-Arg-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the management of peptide aggregation, specifically for sequences containing a C-terminal Z-Arg-OH (N-α-benzyloxycarbonyl-L-arginine). The unique physicochemical properties of this moiety—combining a bulky hydrophobic Z-group with the hydrophilic, positively charged guanidinium side-chain of arginine—present significant challenges during synthesis, purification, and formulation. This resource is designed to provide both practical solutions and a deeper understanding of the underlying chemical principles to ensure the success of your experiments.
Part 1: Troubleshooting Guide
Aggregation is a common hurdle when working with Z-Arg-OH-containing peptides, often leading to poor yields, difficult purification, and unreliable results in biological assays.[1][2] This section addresses specific problems you may encounter and provides actionable solutions.
Rapid Troubleshooting Matrix
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Poor solubility of lyophilized peptide | Intermolecular hydrophobic interactions from the Z-group and hydrogen bonding from the peptide backbone. pH of the solvent is close to the peptide's isoelectric point (pI). | Use a systematic solubilization protocol. For a basic peptide (net positive charge), start with a small amount of 10-25% acetic acid before diluting. For acidic peptides, use 0.1% aqueous ammonia.[3][4][5] Consider using organic co-solvents like DMSO or DMF for highly hydrophobic sequences.[3][6] |
| Low yield during Solid-Phase Peptide Synthesis (SPPS) | On-resin aggregation leading to incomplete deprotection and coupling steps.[2] | Incorporate structure-disrupting elements like pseudoproline dipeptides or backbone-protecting groups (e.g., Dmb, Hmb) every 6-7 residues.[1] Use chaotropic salts (e.g., LiCl) or a "Magic Mixture" solvent system to disrupt hydrogen bonds. |
| Broad or tailing peaks during HPLC purification | On-column aggregation or interaction with the stationary phase. The peptide may be precipitating at the concentration used for injection. | Lower the concentration of the peptide solution. Modify the mobile phase by adding organic modifiers or ion-pairing agents. Experiment with different column chemistries (e.g., C8 instead of C18 for very hydrophobic peptides). |
| Precipitate forms when adding aqueous buffer to a stock solution | The peptide has exceeded its solubility limit in the final buffer composition. | Dissolve the peptide fully in a minimal amount of organic solvent (e.g., DMSO) first, then add it dropwise to the stirring aqueous buffer.[3] If precipitation still occurs, the final concentration is too high. |
| Inconsistent results in biological assays | Presence of soluble oligomers or insoluble aggregates which can have different biological activities or cause steric hindrance.[7] | Before use, centrifuge the peptide solution at high speed to pellet any insoluble aggregates. Use the supernatant. For critical applications, characterize the aggregation state using techniques like Dynamic Light Scattering (DLS). |
Detailed Troubleshooting Protocols
Q1: My lyophilized peptide containing Z-Arg-OH won't dissolve. What is the correct procedure for solubilization?
A1: The key is to address the different chemical properties of the peptide systematically. The Z-group is hydrophobic, while the arginine side chain is basic and positively charged. The overall charge of your full peptide sequence will dictate the best starting solvent.
Protocol: Systematic Peptide Solubilization
-
Determine the Peptide's Net Charge: Calculate the overall charge of your peptide at neutral pH. Assign a value of +1 to each basic residue (Arg, Lys, His, N-terminus) and -1 to each acidic residue (Asp, Glu, C-terminus).[3][4]
-
Select the Initial Solvent Based on Charge:
-
Net Positive Charge (Basic Peptide): This is common for Arg-rich peptides. Start by attempting to dissolve a small test amount in sterile, distilled water. If it is not soluble, add a small volume of 10-25% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA) to protonate acidic residues and aid dissolution.[3]
-
Net Negative Charge (Acidic Peptide): Try to dissolve in a small amount of a basic solvent like 0.1% aqueous ammonium hydroxide, then dilute with water.[4][6]
-
Net Zero Charge (Neutral or Hydrophobic Peptide): These are often the most challenging. Begin by dissolving the peptide in a minimal volume of an organic solvent such as DMSO, DMF, or acetonitrile. Once fully dissolved, slowly add this solution dropwise to your desired aqueous buffer while vortexing.[8] Be aware that DMSO can oxidize peptides containing Met or free Cys.[3]
-
-
Use Physical Disruption: If solubility is still an issue, gentle sonication can help break up small aggregates and enhance dissolution.[3][5]
-
Final Dilution: Once the peptide is in solution, you can proceed to dilute it to the final working concentration with your buffer of choice. If turbidity appears, you have exceeded the solubility limit.
Q2: I am experiencing synthesis failure (low yield, many deletion sequences) for a long peptide with a C-terminal Z-Arg-OH. How can I prevent this?
A2: This is a classic sign of on-resin aggregation. As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, making the reactive N-terminus inaccessible for subsequent coupling and deprotection steps.[2]
Workflow: Mitigating On-Resin Aggregation
Recommended Strategies:
-
Backbone Protection: For every 6-7 amino acids in sequences prone to aggregation, incorporate a derivative that disrupts hydrogen bonding. Using commercially available dipeptides like Fmoc-Ala-(Dmb)Gly-OH or Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a highly effective strategy.[2] The Dmb (2,4-dimethoxybenzyl) group is removed during the final TFA cleavage.
-
Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys, you can substitute a dipeptide unit with a corresponding pseudoproline dipeptide. These derivatives introduce a "kink" into the peptide backbone, effectively disrupting the formation of β-sheet structures that lead to aggregation.[1]
-
Chaotropic Agents: Adding salts like LiCl or KSCN to the coupling mixture can disrupt the hydrogen bond networks responsible for aggregation.
-
Solvent Modification: Switching the primary SPPS solvent from DMF to N-methylpyrrolidone (NMP) or adding DMSO can help solubilize the growing peptide chain and break up aggregates.[1]
Part 2: Frequently Asked Questions (FAQs)
Q3: Why is Z-Arg-OH particularly prone to causing peptide aggregation?
A3: The aggregation tendency of peptides containing Z-Arg-OH stems from a combination of intermolecular forces originating from its unique structure.
-
π-π Stacking and Hydrophobic Interactions: The benzyloxycarbonyl (Z) group contains an aromatic phenyl ring. These rings on adjacent peptide molecules can stack on top of each other (π-π stacking), a strong non-covalent interaction. The entire benzyl group is also hydrophobic and will drive aggregation in aqueous environments to minimize its contact with water.[9]
-
Hydrogen Bonding: The guanidinium group of the arginine side chain is an excellent hydrogen bond donor, while the C-terminal carboxylate is a hydrogen bond acceptor.[10] These groups can form strong hydrogen bonds with each other or with the peptide backbones of neighboring chains, leading to the formation of β-sheet-like structures characteristic of aggregates.[11]
-
Electrostatic Interactions: The positively charged guanidinium group can form salt bridges with the negatively charged C-terminal carboxylate of another peptide molecule, further stabilizing the aggregated state.
Q4: Can I use L-Arginine as an excipient to reduce the aggregation of my Z-Arg-OH peptide during formulation?
A4: Yes, this is a well-established strategy in protein and peptide formulation. L-Arginine, typically used as L-Arginine HCl at concentrations between 50-100 mM, can act as a potent aggregation suppressor.[8][12] It is thought to work through several mechanisms:
-
Charge Screening: The positively charged arginine in solution can screen electrostatic interactions between peptide molecules, preventing them from associating.
-
Preferential Exclusion: Arginine is preferentially excluded from the peptide's surface, which increases the thermodynamic cost of aggregation.
-
Direct Binding: The guanidinium group of free arginine can compete for the same interaction sites (e.g., binding to hydrophobic patches or acidic residues) that mediate peptide-peptide aggregation.[13]
This makes L-Arginine a valuable tool for improving the solubility and stability of aggregation-prone peptides in their final formulation.[12]
Q5: Are there specific analytical techniques to characterize the aggregation of my peptide?
A5: Absolutely. It is crucial to quantify the aggregation state of your peptide, as aggregates can impact purity, yield, and biological activity.[7]
-
Size Exclusion Chromatography (SEC): This is the gold standard for separating and quantifying soluble aggregates (dimers, trimers, oligomers) from the desired monomeric peptide.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is excellent for detecting the presence of a wide range of aggregate sizes, from small oligomers to large, sub-visible particles.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is specific for detecting amyloid-like fibrillar aggregates that are rich in β-sheet structures.[13]
-
Reverse-Phase HPLC (RP-HPLC): While primarily a purification and purity analysis tool, the appearance of broad, tailing, or fronting peaks can be an indirect indicator of on-column aggregation.[14]
By employing the strategies and understanding the principles outlined in this guide, you can effectively manage the challenges associated with Z-Arg-OH-containing peptides and achieve more reliable and reproducible experimental outcomes.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]
-
Eom, T., et al. (2018). C-Terminal Residue of Ultrashort Peptides Impacts on Molecular Self-Assembly, Hydrogelation, and Interaction with Small-Molecule Drugs. Molecules, 23(11), 3003. Retrieved from [Link]
-
Chemistry Today. (2024, November 28). Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development. Retrieved from [Link]
-
Oxford Academic. (2023, October 15). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Retrieved from [Link]
-
CordenPharma. (2025, December 22). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Retrieved from [Link]
-
MDPI. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
Quora. (2025, January 15). What are the common challenges faced in peptide purification using chromatography?. Retrieved from [Link]
-
MDPI. (n.d.). Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides. Retrieved from [Link]
-
ACS Publications. (n.d.). Aggregation Rules of Short Peptides. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [Link]
-
Nature. (n.d.). Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers. Retrieved from [Link]
-
CH3 BioSystems. (n.d.). Arginine-Rich Peptide -Methylation Substrate. Retrieved from [Link]
-
PLOS. (2014, April 1). Amyloid Aggregation Inhibitory Mechanism of Arginine-rich D-peptides. Retrieved from [Link]
-
bioRxiv. (2022, October 22). A peptide strategy for inhibiting different protein aggregation pathways in disease. Retrieved from [Link]
-
Portland Press. (2007, July 20). Arginine-rich peptides and their internalization mechanisms. Retrieved from [Link]
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. bachem.com [bachem.com]
- 7. bioxconomy.com [bioxconomy.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-Terminal Residue of Ultrashort Peptides Impacts on Molecular Self-Assembly, Hydrogelation, and Interaction with Small-Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. quora.com [quora.com]
Technical Support Center: Troubleshooting Purification Challenges for Z-Arg-OH Peptides
Welcome to the Technical Support Center for peptide purification. Peptides containing the Z-Arg-OH (N-alpha-Benzyloxycarbonyl-Arginine) motif present unique and severe chromatographic challenges. The molecule is inherently amphiphilic: the benzyloxycarbonyl (Z) protecting group is highly hydrophobic and aromatic, while the unprotected guanidino side-chain of Arginine is intensely hydrophilic and basic (pKa ~12.5).
This guide synthesizes field-proven methodologies and mechanistic insights to help you overcome poor recovery, severe peak tailing, and solubility drops during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Diagnostic Decision Tree
Use the following logical workflow to diagnose and resolve the most common bottlenecks encountered when purifying Z-Arg-OH containing peptides.
Workflow for diagnosing and resolving Z-Arg-OH peptide purification issues.
Frequently Asked Questions (Mechanistic Insights)
Q: Why does my Z-Arg-OH peptide exhibit severe peak tailing and poor recovery on a standard C18 column? A: The guanidino group of Arginine remains fully protonated and positively charged under standard acidic HPLC conditions (pH 2-3). These charged moieties undergo strong secondary electrostatic interactions with negatively charged residual silanols (SiO⁻) on the silica stationary phase. This dual-retention mechanism (hydrophobic retention of the Z-group combined with the ion-exchange behavior of the Arg) causes the peptide to drag through the column, resulting in severe peak tailing and broadening .
Q: How does the choice of ion-pairing agent dictate the resolution of Z-Arg-OH peptides? A: Ion-pairing agents dynamically mask the positive charge of the arginine side chain, increasing its apparent hydrophobicity and shielding it from silanol interactions. The hydrophobicity and shielding capacity of anionic ion-pairing agents increase in the order: Formic Acid < Trifluoroacetic Acid (TFA) < Pentafluoropropionic Acid (PFPA) < Heptafluorobutyric Acid (HFBA) . For highly basic, amphiphilic peptides, switching from TFA to HFBA provides stronger ion-pairing, significantly sharper peaks, and altered selectivity .
Q: What is the persistent -18 Da impurity I observe during the synthesis and purification of Z-Arg-OH? A: This mass shift indicates the formation of a δ-lactam side product. During the activation of the Z-Arg-OH carboxylic acid (e.g., via carbodiimides), the unprotected guanidino group can nucleophilically attack the activated carbonyl. This intramolecular cyclization results in the loss of H₂O (-18 Da) and forms a δ-lactam ring. Preventing this requires strict temperature control during activation or the use of highly specific coupling reagents .
Quantitative Data Summaries
Table 1: Comparison of Ion-Pairing Agents for Basic Peptide Purification
Use this table to select the appropriate mobile phase additive based on your downstream requirements.
| Ion-Pairing Agent | Relative Hydrophobicity | Volatility (MS Compatibility) | Silanol Masking Efficiency | Typical Concentration |
| Formic Acid (FA) | Low | High (Excellent for LC-MS) | Poor | 0.1% v/v |
| Trifluoroacetic Acid (TFA) | Medium | Moderate (Causes ion suppression) | Good | 0.05% - 0.1% v/v |
| Heptafluorobutyric Acid (HFBA) | High | Low (Requires extended lyophilization) | Excellent | 0.1% v/v |
Table 2: Stationary Phase Selection for Arginine-Rich Peptides
Column chemistry directly dictates the severity of secondary interactions.
| Column Chemistry | End-Capping Status | Silanol Activity | Best Use Case for Z-Arg-OH |
| Standard C18 | None / Partial | High | Not recommended; causes irreversible binding. |
| Fully End-Capped C18 | Complete (Double/Triple) | Low | Standard purification with TFA/HFBA gradients. |
| Polar-Embedded C18 | Amide/Ether embedded | Very Low | High recovery, low ion-pairing dependence. |
Troubleshooting Guides & Step-by-Step Protocols
Protocol 1: Resolving Irreversible Column Binding via HFBA Ion-Pairing
Causality: When TFA fails to sufficiently mask the guanidino group of Z-Arg-OH, the peptide binds irreversibly to the silica matrix. HFBA, possessing a longer fluorocarbon chain, forms a highly hydrophobic, neutral ion-pair complex with Arginine, forcing the peptide to partition cleanly into the mobile phase during the gradient.
Self-Validating Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Action: Prepare Mobile Phase A (0.1% HFBA in highly purified water) and Mobile Phase B (0.1% HFBA in LC-MS grade Acetonitrile).
-
Validation: Measure the pH of Phase A. It must read ~2.0. This ensures complete protonation of both the peptide and the ion-pairing agent, suppressing silanol ionization.
-
-
Column Equilibration:
-
Action: Install a fully end-capped C18 column. Flush with 10 column volumes (CV) of 95% Phase A / 5% Phase B.
-
Causality: End-capping physically blocks access to residual silanols, working synergistically with HFBA.
-
-
Sample Solubilization:
-
Action: Dissolve the crude peptide in 10% DMSO, then dilute to the final volume with Mobile Phase A.
-
Validation: Centrifuge the sample at 10,000 x g for 5 minutes. A perfectly clear supernatant confirms the absence of micro-precipitates. Never inject a cloudy sample, as it will foul the column frit.
-
-
Gradient Elution & Temperature Control:
-
Action: Run a shallow gradient (e.g., 10% to 60% B over 40 minutes). Set the column oven to 40°C.
-
Causality: Elevated temperature lowers mobile phase viscosity and enhances mass transfer, significantly sharpening the elution bands of bulky Z-protected peptides.
-
-
Fraction Collection & Lyophilization:
-
Action: Collect fractions based on UV absorbance at 214 nm (peptide backbone) and 254 nm (aromatic Z-group).
-
Validation: Perform direct-infusion MS on the fractions. Note that HFBA will form adducts; ensure extended lyophilization (48-72 hours) to fully sublimate the HFBA prior to biological assays.
-
Protocol 2: Overcoming Poor Solubility in Aqueous Loading Buffers
Causality: The highly hydrophobic Z-group often induces micelle formation or aggregation when the peptide is introduced to high-aqueous environments (like a 5% ACN loading buffer). If the peptide precipitates upon injection, it will elute as a massive, distorted smear.
Self-Validating Step-by-Step Methodology:
-
Initial Solubilization:
-
Action: Weigh the crude Z-Arg-OH peptide into a glass vial. Add pure DMSO or DMF to achieve a highly concentrated stock (e.g., 50 mg/mL). Vortex until completely dissolved.
-
-
Chaotropic Dilution:
-
Action: Slowly add 6M Guanidine-HCl or 8M Urea dropwise while vortexing, reducing the peptide concentration to the target loading concentration (e.g., 5 mg/mL).
-
Causality: Chaotropic agents disrupt the hydrogen bonding network of water, preventing the hydrophobic Z-groups from aggregating and keeping the peptide in a monomeric state.
-
Validation: Observe the solution against a dark background. If transient cloudiness appears and persists, increase the DMSO ratio by 5%.
-
-
Injection and Desalting:
-
Action: Inject the solubilized peptide onto the HPLC.
-
Validation: Monitor the void volume (t₀). The chaotropic salts have no retention on a C18 column and will elute immediately in the void volume as a massive UV peak. The Z-Arg-OH peptide will safely retain on the stationary phase and elute later during the organic gradient.
-
References
-
Elimination of the Sample Solvent Effect when Analysing Water Solutions of Basic Peptides by HILIC. Chromatography Today. URL:[Link]
-
The Role of Counter-Ions in Peptides—An Overview. MDPI (Pharmaceuticals). URL:[Link]
-
Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. ResearchGate. URL:[Link]
-
Chemoenzymatic peptide synthesis through enzyme-specific activation. Radboud Repository. URL:[Link]
Technical Support Center: Z-Arg-OH.HBr in Manual Peptide Synthesis
Welcome to the technical support center for manual peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Z-Arg-OH.HBr, a critical but often problematic amino acid derivative. Our goal is to provide you with the in-depth technical knowledge and field-proven protocols necessary to troubleshoot common issues and significantly improve your synthesis yields.
Frequently Asked Questions (FAQs)
Q1: Why is the guanidinium group of arginine so problematic in peptide synthesis?
The side chain of arginine contains a highly basic and nucleophilic guanidinium group (pKa ≈ 12.5).[1] During peptide synthesis, this group must be protected to prevent undesirable side reactions, such as acylation by activated amino acids or lactam formation.[2][3] The high basicity also complicates reaction conditions and can interfere with standard coupling protocols.
Q2: What is the purpose of the Z (benzyloxycarbonyl) protecting group and the HBr salt form?
The Z-group (benzyloxycarbonyl) is a classic protecting group for the guanidino function of arginine. It is stable under the acidic or basic conditions typically used to remove Nα-protecting groups like Boc or Fmoc, respectively, ensuring the side chain remains shielded during peptide elongation.[4] The hydrobromide (HBr) salt form is used to improve the handling and stability of the crystalline amino acid derivative. However, this salt form introduces its own set of challenges during the coupling reaction.
Q3: Which coupling reagents are most effective for this compound?
Due to the steric hindrance and electronic effects of the protected arginine side chain, robust activating agents are required.[5]
-
Uronium/Aminium Salts (HBTU, HATU): These are generally the reagents of choice. They rapidly form active esters with low racemization risk and are highly effective for sterically hindered couplings.[6][7]
-
Phosphonium Salts (PyBOP): Excellent for minimizing side reactions like guanidinylation, which can occur with uronium salts.[8][9] PyBOP is particularly useful for difficult or cyclization-prone sequences.[9]
-
Carbodiimides (DIC, DCC) + Additives (HOBt, Oxyma): While economical, carbodiimides are generally less efficient for hindered couplings and can lead to side reactions if not used carefully with additives like HOBt to suppress racemization.[6][8][10]
Q4: What are the primary causes of low yield when using this compound?
Low yields can typically be traced to one or more of the following issues:
-
Poor Solubility: this compound has limited solubility in common peptide synthesis solvents like Dichloromethane (DCM) and Dimethylformamide (DMF).
-
Incomplete Neutralization: The HBr salt requires neutralization before coupling can proceed efficiently. Insufficient base can lead to incomplete reactions.
-
Inefficient Activation/Coupling: The bulky nature of the Z-protected arginine can slow down the coupling reaction, requiring optimized conditions.
-
Side Reactions: Under certain conditions, side reactions such as lactam formation or guanidinylation of the growing peptide chain can occur.[6]
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to diagnosing and solving the most common problems encountered with this compound.
Problem 1: Low or No Coupling Efficiency (Confirmed by Ninhydrin Test)
A persistent blue color in the Kaiser (ninhydrin) test after coupling indicates a high concentration of unreacted free primary amines on the resin, signaling a failed coupling step.[11]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
-
Explanation: The ionic nature of the HBr salt and the crystalline structure of the protected amino acid limit its solubility in standard solvents. If the reagent is not fully dissolved, its effective concentration is too low for the reaction to proceed to completion.
-
Solution: Enhance the solubility of the amino acid derivative.
Table 1: Solvent Systems for Improved this compound Solubility
| Solvent System | Composition | Rationale & Best Practices |
| DMF/DMSO Mixture | 70:30 (v/v) DMF:DMSO | DMSO is a powerful polar aprotic solvent that can disrupt the crystal lattice and improve solvation.[12] Prepare fresh. |
| N-Methyl-2-pyrrolidone (NMP) | 100% NMP | NMP has a higher dissolving power for many protected amino acids compared to DMF.[13] |
| Sonication | N/A | Gentle warming and sonication in the chosen solvent for 5-10 minutes can significantly aid in dissolving the reagent before activation. |
-
Explanation: The coupling reaction requires a free primary amine on the resin and a deprotonated carboxyl group on the incoming amino acid. The HBr salt of Z-Arg-OH consumes one equivalent of the base (typically DIEA) simply for its own neutralization. If this is not accounted for, there will be insufficient base to facilitate the coupling reaction, leading to protonation of the resin-bound amine and halting the synthesis.
-
Solution: Use an additional equivalent of a non-nucleophilic base.
Protocol 1: In-Situ Neutralization and Coupling with HBTU
-
Resin Preparation: After Fmoc-deprotection and thorough washing of the peptide-resin, suspend the resin in DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 eq.) and HBTU (3 eq.) in your chosen solvent (e.g., DMF/DMSO).
-
Base Addition: Add Diisopropylethylamine (DIEA) (6 eq.) to the activation mixture.
-
Scientist's Note: 3 equivalents of DIEA are for the standard coupling reaction, and the additional 3 equivalents are to neutralize the HBr salt and ensure a sufficiently basic environment.
-
-
Pre-activation: Allow the mixture to pre-activate for 5-10 minutes. The solution should be clear.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative ninhydrin test is achieved.[14]
Problem 2: Appearance of Side Products in Final Peptide Analysis (LC-MS)
Even with successful coupling, side reactions can reduce the yield of the desired product.
Workflow for Identifying and Mitigating Side Reactions
Caption: Decision-making process for addressing side reactions.
-
Explanation: The side chain of arginine can undergo an intramolecular cyclization to form a stable six-membered δ-lactam, particularly during prolonged activation times. This side reaction is often irreversible and results in a truncated peptide with a modified arginine residue. The use of certain arylsulfonyl protecting groups can minimize but not always eliminate this issue.[15][16]
-
Solution: Minimize the time the activated carboxyl group is available for intramolecular attack.
-
Use Phosphonium Reagents: Switch from HBTU/HATU to PyBOP, which is less prone to promoting this side reaction.[9]
-
Reduce Pre-activation Time: Add the coupling reagent to the amino acid solution and immediately introduce it to the resin, forgoing a lengthy pre-activation step.
-
Lower Temperature: Perform the coupling reaction at 0°C to slow the rate of the intramolecular cyclization.
-
-
Explanation: Uronium/aminium-based coupling reagents like HBTU and HATU can react directly with the free N-terminal amine of the growing peptide chain.[6] This forms a stable guanidinium group on the N-terminus, which is unable to participate in further coupling reactions, effectively terminating the chain. This is more prevalent when the coupling of the hindered arginine is slow.
-
Solution: Prevent the coupling reagent from coming into direct contact with the resin.
-
Strict Pre-activation: Always pre-activate the this compound in a separate vessel before adding it to the resin. This ensures the coupling reagent is consumed in forming the desired active ester.[6]
-
Switch to Phosphonium Reagents: Use PyBOP or a similar phosphonium salt, as they do not have this guanidinylation activity.[8][9]
-
Final Recommendations for Maximizing Yield
To consistently achieve high yields when incorporating this compound:
-
Prioritize Solubilization: Ensure your protected amino acid is fully dissolved before initiating the activation step. Use NMP or a DMF/DMSO mixture if necessary.
-
Account for the HBr Salt: Always use an additional equivalent of base (e.g., 6 total equivalents of DIEA for a 3-equivalent coupling) to ensure complete neutralization.
-
Select the Right Coupling Reagent: For routine synthesis, pre-activation with HBTU is effective. For difficult sequences or when side reactions are observed, switch to PyBOP.
-
Monitor Your Reactions: Use the ninhydrin test to confirm the completion of each coupling step before proceeding. A negative test is the key to a successful synthesis.[14]
By understanding the underlying chemical principles and applying these targeted troubleshooting strategies, you can overcome the challenges associated with this compound and significantly improve the outcome of your manual peptide syntheses.
References
- Benchchem. (n.d.). The Pbf Protecting Group in Peptide Synthesis: A Technical Guide.
- Creative Peptides. (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
- Guttmann, S., Boissonnas, R., & Pless, J. (1968). Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. U.S. Patent No. 3,388,113. Washington, DC: U.S. Patent and Trademark Office.
- RSC Publishing. (n.d.). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine.
- Benchchem. (n.d.). Preventing side reactions with Boc-D-Alg(Z)2-OH.
- Wieczorek, M., et al. (2014). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). The solid phase synthesis of peptides containing an arginine residue with an unprotected guanidine group.
- ACS Publications. (2022, May 4). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PMC. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Pubs.rsc.org. (n.d.). 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ResearchGate. (n.d.). Amino Acid-Protecting Groups.
- ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ACS Publications. (2019, November 19). Amino Acid-Protecting Groups.
- ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
- Peptide-primers.com. (n.d.). Peptide Synthesis for Beginners.
- National Institutes of Health. (n.d.). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation.
- MilliporeSigma. (n.d.). Z-Arg-OH = 96.0 NT 1234-35-1.
- Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Luxembourg Bio Technologies. (2003, June). Industrial application of coupling reagents in peptides.
- Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
- Benchchem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis.
- National Institutes of Health. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Yield in Solid-Phase Peptide Synthesis.
- Neuland Labs. (2025, October 27). Custom Peptide Synthesis: Choosing the Right Method for Your Sequence.
- National Institutes of Health. (2021, December 13). Solubility of Hybrid Halide Perovskites in DMF and DMSO.
- Royal Society of Chemistry. (2023, August 25). Drug release and solubility properties of two zeolitic metal–organic frameworks influenced by their hydrophobicity/hydrophilicity.
- Biointerface Research in Applied Chemistry. (2022, September 17). Study of Thermodynamic Parameters for Nano Zinc Sulfate in the Presence of Proline (amino acid) in Mixed MeOH-H2O Solvents at Different Temperatures.
- Espace ÉTS. (n.d.). Evaluation of different solvents and solubility parameters on the morphology and diameter of electrospun pullulan nanofibers for.
- OSTI.GOV. (2022, June 3). resent Solvent Interactions with Reagent Salts in All- Inorganic Halide Perovskite Solutions.
Sources
- 1. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. espace2.etsmtl.ca [espace2.etsmtl.ca]
- 13. osti.gov [osti.gov]
- 14. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 15. researchgate.net [researchgate.net]
- 16. chemia.ug.edu.pl [chemia.ug.edu.pl]
Validation & Comparative
Comparison of Z-protecting group with Boc protection for arginine
The following guide provides an in-depth technical comparison of Z (Benzyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protecting groups specifically applied to Arginine . This content is designed for researchers and drug development professionals, focusing on yield maximization, side-reaction mitigation (specifically
Executive Summary
In arginine chemistry, the choice between Z (Cbz) and Boc protection is rarely a simple preference—it is a strategic decision dictated by the synthesis phase (Solid vs. Solution) and the required orthogonality.
-
Select Arg(Boc)
(Side-chain) if you are performing standard Fmoc SPPS . It offers excellent acid lability for global deprotection but poses a severe risk of -lactam formation during coupling. -
Select Arg(Z)
(Side-chain) if you require Boc SPPS or Solution Phase synthesis where the side chain must survive TFA treatments. It is removed by HF or Hydrogenolysis ( /Pd). -
Select Z-Arg (N-terminal) if you need an N-terminal group that is stable to TFA (unlike Boc) and base (unlike Fmoc), allowing for unique fragment condensation strategies.
Part 1: The Arginine Challenge
The guanidino group of arginine (
-
Acylation: The side chain competes with the
-amine for activated carboxylic acids, leading to branching. -
-Lactam Formation: The specific "Arginine Catastrophe." Upon activation of the
-carboxyl group, the protected side-chain nitrogen can attack the activated ester, forming a six-membered lactam ring. This terminates the peptide chain and reduces coupling yields.[1]
Mechanism of Failure: -Lactamization
The electronic nature of the protecting group (Z vs. Boc) directly influences the nucleophilicity of the
Figure 1: The kinetic competition between peptide coupling and fatal
Part 2: Technical Comparison (Side-Chain Protection)
This section compares Arg(Boc)
Stability & Orthogonality
| Feature | Arg(Boc) | Arg(Z) |
| Primary Application | Fmoc SPPS | Boc SPPS / Solution Phase |
| Acid Stability | Low. Cleaves with 95% TFA. | High. Stable to TFA. |
| Base Stability | High. Stable to Piperidine/DBU. | High. Stable to Piperidine. |
| Cleavage Reagents | TFA / TIS / | HF (anhydrous), TFMSA, or |
| Atom Economy | Poor (Two t-butyl groups lost) | Poor (Two benzyl carbamates lost) |
Performance & Side Reactions
The Verdict on Lactamization:
Experimental data indicates that Arg(Boc)
-
Data Point: In comparative studies, activation of Fmoc-Arg(Boc)
-OH resulted in 20–60% lactam formation depending on the activation method (DCC/HOBt vs. HATU). -
Causality: While Boc is electron-withdrawing, the bis-substitution creates significant steric strain that may favor the cyclic transition state or conformational collapse into the lactam.
-
Z-Protection: Arg(Z)
generally exhibits lower lactamization rates, though it is not immune. The Z group is less bulky than two Boc groups, potentially reducing the "Thorpe-Ingold" effect that accelerates cyclization.
Solubility
-
Arg(Boc)
: Highly lipophilic. Improves solubility of arginine in DCM and DMF, which is crucial for SPPS. -
Arg(Z)
: Moderately lipophilic but can suffer from aggregation issues in longer peptides due to - stacking of the benzyl rings.
Part 3: Experimental Protocols
Protocol A: Minimizing Lactam Formation with Fmoc-Arg(Boc) -OH
Since Arg(Boc)
Principle: Rapid acylation is the only defense against lactamization. We use DIC/Oxyma which has been shown to be superior to HBTU/DIEA for this specific residue.
-
Reagents:
-
Fmoc-Arg(Boc)
-OH (3.0 eq) -
DIC (Diisopropylcarbodiimide) (3.0 eq)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)
-
Solvent: DMF (keep concentration high, ~0.3 M)
-
-
Procedure:
-
Pre-activation (Critical): Do NOT pre-activate for more than 2 minutes. The lactam forms in the activated ester solution.
-
Mix: Dissolve Amino Acid and Oxyma in DMF. Add DIC.
-
Addition: Immediately add the mixture to the resin-bound free amine.
-
Coupling Time: 45–60 minutes at Room Temperature.
-
Double Coupling: Highly recommended. Use fresh reagents for a second 45-minute pass.
-
Protocol B: Deprotection of Z-Groups (Solution Phase)
Used when Arg(Z)
Method: Catalytic Hydrogenolysis This method is orthogonal to Boc and Fmoc, making it ideal for sensitive fragment condensation.
-
Setup: Dissolve the Z-protected peptide in MeOH or AcOH (acetic acid accelerates the reaction).
-
Catalyst: Add 10% Pd/C (5–10% by weight of the peptide).
-
Hydrogenation:
-
Flush the vessel with
, then introduce (balloon pressure is usually sufficient). -
Stir vigorously for 2–6 hours.
-
-
Monitoring: Monitor by TLC or HPLC. The disappearance of the UV-active benzyl chromophore is a good indicator.
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.
-
Note: If the peptide contains Sulfur (Met/Cys), Pd catalyst will be poisoned. Use HF cleavage or Liquid Ammonia/Na instead.
-
Part 4: Decision Matrix (Z vs. Boc)
Use this logic flow to select the correct protecting group for your specific synthesis.
Figure 2: Decision tree for selecting Arginine building blocks based on synthesis strategy.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research. Link
-
Méndez, Y., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules. Link
-
BenchChem. (2025).[1][3][4][6] A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. Link[3]
-
Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine.[3][4][] Tetrahedron Letters. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Advanced Technical Guide: Strategic Advantages of Z-Arg-OH.HBr in Peptide Chemistry & Enzymology
Executive Summary: The HBr Advantage
Z-Arg-OH.HBr (N-alpha-Carbobenzyloxy-L-arginine hydrobromide) represents a critical, albeit specialized, reagent in the arsenal of peptide chemists and enzymologists. While standard solid-phase peptide synthesis (SPPS) relies heavily on Fmoc-Arg(Pbf)-OH, This compound dominates in two specific high-value sectors: solution-phase synthesis of short pharmaceutical peptides (e.g., thrombin inhibitors) and enzymatic characterization of trypsin-like proteases.
The defining advantage of the hydrobromide (HBr) salt over the more common hydrochloride (HCl) salt lies in its thermodynamic solubility profile . The bromide counterion, having a larger ionic radius (1.96 Å) compared to chloride (1.81 Å), reduces the lattice energy of the crystal structure, frequently resulting in superior solubility in polar organic solvents (e.g., DMF, DMSO) and aqueous buffers. This property is decisive when synthesizing arginine-rich sequences where aggregation and solubility are limiting factors.
Physicochemical Comparison: this compound vs. Alternatives
The following table contrasts this compound with its primary functional alternatives. Note the distinct "Use Case" for each, highlighting that these are often orthogonal rather than direct replacements.
Table 1: Comparative Analysis of Protected Arginine Derivatives
| Feature | This compound | Z-Arg-OH.HCl | Fmoc-Arg(Pbf)-OH | Boc-Arg(Tos)-OH |
| CAS Number | 73496-41-0 | 56672-63-0 | 154445-77-9 | 13836-37-8 |
| Counterion | Hydrobromide ( | Hydrochloride ( | None (Zwitterion/Free Acid) | None (Free Acid) |
| Solubility (Aq) | High (Lower Lattice Energy) | Moderate | Very Low (Hydrophobic Pbf) | Low |
| Solubility (Org) | Excellent (DMF, DMSO) | Good | Excellent | Good |
| Hygroscopicity | Moderate | High | Low | Low |
| Cleavage | Hydrogenolysis ( | Hydrogenolysis | Base (Piperidine) | Acid (TFA) |
| Primary Use | Solution Phase / Enzymology | General Reagent | Solid Phase (SPPS) | Boc-SPPS |
Mechanistic Insight: The Counterion Effect
The choice of HBr is not arbitrary. In solution-phase synthesis, maintaining high concentration without precipitation is vital for reaction kinetics. The HBr salt often provides a "solubility bridge," allowing the polar arginine side chain to remain solvated in organic reaction mixtures where the HCl salt might crystallize prematurely.
Visualizing the Advantage
The following diagram illustrates the decision matrix for selecting this compound, emphasizing its unique position in the solubility/stability landscape.
Caption: Decision logic for selecting this compound. The HBr salt is the optimized choice when solution-phase solubility limits the reaction yield.
Applications in Enzymology & Synthesis
A. Substrate for Trypsin-like Proteases
This compound is extensively used as a substrate or competitive inhibitor for enzymes like Carboxypeptidase B (CPB) and Protein C .
-
Mechanism: The "Z" (Benzyloxycarbonyl) group mimics the peptide backbone, occupying the S1 subsite of the enzyme. The free carboxyl group of the arginine allows CPB (an exopeptidase) to recognize it, while the guanidinium side chain fits the specificity pocket.
-
Advantage: The HBr salt ensures that stock solutions (often 10-100 mM) can be prepared in buffers without the "salting out" effects sometimes seen with HCl salts at high concentrations or low temperatures.
B. Solution-Phase Peptide Synthesis
In the synthesis of short pharmaceutical peptides (e.g., RGD mimetics or thrombin inhibitors), this compound is preferred because:
-
Orthogonality: The Z-group is stable to mild acids (TFA) used to deprotect side chains of other residues (like tBu), allowing for selective deprotection strategies.
-
Coupling Efficiency: The higher solubility in DMF/DCM mixtures allows for higher concentration reactions, driving bimolecular coupling rates (
).
Experimental Protocols
Protocol 1: Self-Validating Solubility Benchmarking
Objective: To empirically verify the solubility advantage of HBr vs. HCl salts in your specific reaction solvent.
Reagents:
-
This compound[1]
-
Z-Arg-OH.HCl (Control)
-
Solvent of choice (e.g., DMF, 50mM Tris Buffer pH 7.6)
Methodology:
-
Preparation: Weigh 100 mg of each derivative into separate 1.5 mL microcentrifuge tubes.
-
Titration: Add solvent in 50 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume required for complete dissolution (clear solution, no particulates).
-
Calculation:
.-
Expected Result: The HBr salt typically requires 10-20% less solvent volume in aqueous buffers compared to the HCl analog.
-
Protocol 2: Carboxypeptidase B (CPB) Activity Assay
Context: Using Z-Arg-OH derivatives as substrates/standards.
Reagents:
-
Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65.
-
Substrate: 1.0 mM Hippuryl-L-Arginine (Standard) or Z-Arg-OH derivative.
-
Enzyme: Carboxypeptidase B (Porcine Pancreas), diluted to 4-8 units/mL.[2]
Workflow:
-
Blanking: Pipette 2.9 mL of Substrate solution into a quartz cuvette.
-
Equilibration: Incubate at 25°C for 3 minutes.
-
Initiation: Add 0.1 mL of Enzyme solution. Mix by inversion immediately.[2]
-
Measurement: Monitor Absorbance at 254 nm (
) for 5 minutes. -
Analysis: Calculate
from the linear portion.[2][3]-
Note: this compound can be used here as a competitive inhibitor to determine
values by adding it at varying concentrations (0.1 - 1.0 mM) to the Hippuryl-L-Arg reaction.
-
References
-
Katritzky, A. R., et al. (2008). Efficient synthesis of peptides by extension at the N- and C-terminii of arginine. Journal of Organic Chemistry. Retrieved from [Link]
-
Miyazaki, T., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on poorly water-soluble drugs. King's College London Research Portal. Retrieved from [Link]
Sources
A Guide for Senior Application Scientists: When to Use Z-Protected Arginine Instead of Fmoc-Protected Arginine
In the intricate world of peptide synthesis, the choice of protecting groups is a critical decision that dictates the synthetic strategy, influences yield and purity, and ultimately determines the success of a project. For the uniquely challenging arginine residue, with its highly basic and nucleophilic guanidinium side chain, this choice is paramount. While the 9-fluorenylmethoxycarbonyl (Fmoc) group, paired with a sulfonyl-type side-chain protector like Pbf, has become the gold standard for modern solid-phase peptide synthesis (SPPS), the classic benzyloxycarbonyl (Z or Cbz) group retains significant strategic importance.
This guide provides an in-depth comparison of Z- and Fmoc-based strategies for incorporating arginine, moving beyond a simple list of pros and cons to explain the causality behind experimental choices. We will explore the chemical principles, strategic applications, and detailed protocols that empower researchers to select the optimal approach for their specific synthetic challenge.
At a Glance: Z-Arginine vs. Fmoc-Arginine Strategies
The fundamental difference lies not just in the Nα-protecting group itself, but in the entire synthetic philosophy each group enables. Fmoc chemistry is the cornerstone of modern, automated SPPS, while Z-chemistry is a robust tool for classical solution-phase synthesis and complex fragment condensation strategies.
| Feature | Z-Protected Arginine Strategy | Fmoc-Protected Arginine Strategy |
| Primary Application | Solution-phase peptide synthesis (LPPS), fragment condensation, synthesis of peptides with base-sensitive moieties.[1][2][3] | Solid-phase peptide synthesis (SPPS), especially automated synthesis.[4][] |
| Nα-Deprotection | Catalytic Hydrogenolysis (H₂/Pd) or strong acidolysis (HBr/AcOH).[2][6][7] | Mild base (typically 20% piperidine in DMF).[4][6][8] |
| Orthogonality | Orthogonal to Boc and some acid-labile side-chain groups. Cleavage conditions are harsh and not orthogonal to many common side-chain protectors used in Fmoc or Boc strategies.[9] | Fully orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf), which is the foundation of modern SPPS.[][8][10][11] |
| Side-Chain Protection | Often paired with Nitro (NO₂) or Tosyl (Tos) groups for the guanidinium side chain.[1][12] | Almost exclusively paired with sulfonyl-based groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[13][14][15] |
| Key Advantages | - Crystalline, stable amino acid derivatives.[6] - Low risk of racemization during activation.[16] - Useful for synthesizing fragments for convergent synthesis.[7] - Avoids repetitive base treatment, beneficial for base-sensitive sequences.[2] | - Mild Nα-deprotection preserves acid-labile side-chain groups.[8] - Enables automation and high-throughput synthesis. - Deprotection can be monitored by UV absorbance.[2] - Pbf side-chain group minimizes side reactions like Trp alkylation compared to older alternatives.[13][14] |
| Major Drawbacks | - Harsh deprotection conditions (strong acid or hydrogenation) limit compatibility with sensitive residues (e.g., Met, Cys, Trp).[2] - Not suitable for standard SPPS. - Catalytic hydrogenation can be inefficient and is incompatible with sulfur-containing residues. | - Repetitive base exposure can cause side reactions like aspartimide formation or diketopiperazine formation at the dipeptide stage.[4][15] - Aggregation of the growing peptide chain can be more pronounced.[2] - Cleavage of sulfonyl side-chain protectors can generate reactive cations that modify sensitive residues.[14] |
The Modern Workhorse: Fmoc-Protected Arginine in SPPS
The Fmoc/tBu strategy is the dominant methodology in peptide synthesis for good reason. Its orthogonality allows for the selective removal of the Nα-Fmoc group with a mild base, leaving the acid-labile side-chain protecting groups, including Arg(Pbf), completely intact.[][8][10] This enables the stepwise, one-pot assembly of long peptide chains on a solid support.
The choice of the arginine side-chain protecting group is critical. The Pbf group is now standard, offering a superior balance of stability to piperidine and lability in trifluoroacetic acid (TFA) for final cleavage.[13][15] It significantly reduces side reactions, such as the alkylation of tryptophan residues by the cleaved protecting group, a common issue with older protectors like Pmc and Mtr.[4][14]
Experimental Workflow: Single Fmoc-SPPS Cycle for Arginine Incorporation
This protocol outlines a standard manual cycle for coupling Fmoc-Arg(Pbf)-OH on a Rink Amide resin.
-
Resin Preparation: Start with Fmoc-deprotected peptide-resin in a reaction vessel.
-
Nα-Fmoc Deprotection:
-
Add 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[10]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq. relative to resin loading) and a coupling reagent such as HBTU (2.9 eq.) in DMF.
-
Add a tertiary base, typically N,N-diisopropylethylamine (DIEA) (6 eq.), to the activation mixture. Allow it to pre-activate for 1-2 minutes. The solution will typically change color.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times for the bulky Fmoc-Arg(Pbf)-OH may need to be extended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[17] A negative (yellow/colorless) result is desired.
Visualization of the Fmoc-SPPS Cycle```dot
// Node Definitions Start [label="Peptide-Resin\n(N-terminal Fmoc)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Couple Activated\nFmoc-Arg(Pbf)-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="DMF/DCM Wash", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Elongated Peptide-Resin\n(N-terminal Fmoc)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End; End -> Deprotection [label="Repeat for\nnext amino acid", style=dashed, color="#5F6368"]; }
Caption: Convergent synthesis using a Z-protected fragment.
Conclusion: A Strategic Choice
The decision between using a Z- or Fmoc-based strategy for arginine incorporation is a choice between two distinct synthetic paradigms.
Choose Fmoc-protected arginine (e.g., Fmoc-Arg(Pbf)-OH) for:
-
Routine and automated Solid-Phase Peptide Synthesis (SPPS).
-
Stepwise linear synthesis of peptides of most lengths.
-
Syntheses where mild, orthogonal deprotection is the top priority.
Choose Z-protected arginine (e.g., Z-Arg(Tos)-OH) for:
-
Solution-phase synthesis, particularly for large-scale production where purification of intermediates is feasible.
-
Convergent or fragment-based synthetic strategies for very long or complex peptides.
-
Synthesizing peptides with base-sensitive functional groups that are incompatible with the repetitive piperidine treatments of Fmoc-SPPS.
As a senior application scientist, understanding the fundamental chemistry and strategic application of both protecting groups is essential. While Fmoc-SPPS is the daily workhorse, the classical Z-group remains an indispensable tool for tackling unique and complex synthetic challenges that demand a more nuanced, strategic approach.
References
-
Side Reactions of Arg-Sulfonyl Protecting Groups (Mtr, Pmc, Pbf, MIS) in Fmoc-SPPS. (n.d.). Iris Biotech. Retrieved from [Link]
-
Peptide Synthesis. (2025). Bio-protocol, 15(19), e1011037. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
- Fairlie, D. P., et al. (2011). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin.[Source not fully specified, content relates to orthogonal protection in Fmoc synthesis].
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega. Retrieved from [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ResearchGate. Retrieved from [Link]
-
Solid-phase peptide synthesis introduction. (n.d.). CSBio. Retrieved from [Link]
-
Do I need to protect Fmoc-Arg in solid phase peptide synthesis? (2022). ResearchGate. Retrieved from [Link]
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ResearchGate.
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Publications. Retrieved from [Link]
-
Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. (2022). ACS Publications. Retrieved from [Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). RSC Publishing. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 715-729. Retrieved from [Link]
-
Cleavage Cocktails; Reagent K. (n.d.). AAPPTec. Retrieved from [Link]
-
Szabó, R., et al. (2016). Selective removal of the Nω-nitro protecting group of arginine in the presence of benzyloxycarbonyl-protected amino groups. Tetrahedron Letters, 57(5), 546-548. Retrieved from [Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). Molecules, 25(12), 2936. Retrieved from [Link]
- Methods for the synthesis of arginine-containing peptides. (2006). Google Patents.
-
An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. (2014). Molecules, 19(7), 9573-9586. Retrieved from [Link]
- Methods for the synthesis of arginine-containing peptides. (2005). Google Patents.
-
Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023). Molecules, 28(23), 7780. Retrieved from [Link]
-
Solution Phase Peptide Synthesis: The Case of Biphalin. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 3. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 4. chempep.com [chempep.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptidechemistry.org [peptidechemistry.org]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to Arginine Side-Chain Protection: A Comparative Analysis of Pbf, Pmc, and Mtr
For researchers, scientists, and professionals in drug development, the synthesis of arginine-containing peptides is a routine yet critical task. The strongly basic and nucleophilic nature of the arginine guanidinium group necessitates robust protection during solid-phase peptide synthesis (SPPS) to prevent side reactions and ensure high purity of the final product.[1] The choice of the arginine side-chain protecting group is a pivotal decision in the design of a successful synthesis strategy, particularly within the widely adopted Fmoc/tBu methodology. This guide provides an in-depth, side-by-side comparison of three commonly employed sulfonyl-based protecting groups: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).
The Critical Role of Acid Lability in Protecting Group Selection
In Fmoc-based SPPS, the Nα-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of amino acid addition. The side-chain protecting groups, conversely, must remain stable to these basic conditions and be cleaved only at the final step, typically with a strong acid like trifluoroacetic acid (TFA). The efficiency and cleanliness of this final deprotection step are paramount. The ideal protecting group should be removed rapidly and completely under acidic conditions that minimize degradation of the target peptide and the formation of byproducts. The acid lability of the protecting group, therefore, is a key determinant of its suitability.
A Head-to-Head Comparison: Pbf vs. Pmc vs. Mtr
The Pbf, Pmc, and Mtr protecting groups, while all sulfonyl-based, exhibit significant differences in their acid lability and, consequently, their performance in peptide synthesis.
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
The Pbf group is the most modern and widely used protecting group for arginine in Fmoc-SPPS.[2] Its electron-rich pentamethyldihydrobenzofuran ring system renders it highly susceptible to acid-catalyzed cleavage.[3]
-
Mechanism of Cleavage: The cleavage is initiated by protonation of a sulfonyl oxygen by TFA. This is followed by the rate-determining cleavage of the sulfur-nitrogen (S-N) bond, which releases the deprotected arginine and a reactive Pbf-sulfonyl cation. This cation is then trapped by scavengers in the cleavage cocktail.
-
Advantages:
-
High Acid Lability: Pbf is readily cleaved, with deprotection often complete within 1-2 hours.[1][4] This rapid cleavage minimizes the peptide's exposure to harsh acidic conditions, reducing the risk of acid-catalyzed side reactions.
-
Reduced Side Reactions: Compared to Pmc and Mtr, Pbf is less prone to causing side reactions like tryptophan alkylation and sulfonation of serine or threonine residues.[1]
-
-
Disadvantages:
-
Cost: Fmoc-Arg(Pbf)-OH is generally the most expensive of the three derivatives.[3]
-
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)
The Pmc group is structurally similar to Pbf but possesses a six-membered chroman ring system, which is less electron-donating than the five-membered dihydrobenzofuran ring of Pbf. This subtle structural difference has a significant impact on its acid lability.
-
Mechanism of Cleavage: The cleavage mechanism is analogous to that of Pbf, involving protonation and subsequent S-N bond cleavage.
-
Advantages:
-
Effective Protection: Pmc provides robust protection for the guanidinium group during synthesis.
-
-
Disadvantages:
-
Lower Acid Lability: Pmc is more resistant to acid cleavage than Pbf, typically requiring longer deprotection times of 3-4 hours or more, especially in peptides with multiple arginine residues.[1][5]
-
Increased Side Reactions: The longer exposure to strong acid increases the likelihood of side reactions. Pmc has a known tendency to alkylate tryptophan residues.[1]
-
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)
The Mtr group is one of the older generation sulfonyl-based protecting groups. Its lower acid lability makes it less ideal for routine Fmoc-SPPS of complex peptides.
-
Mechanism of Cleavage: The cleavage mechanism follows the same general pathway as Pbf and Pmc.
-
Advantages:
-
High Stability: The Mtr group is very stable to acidic conditions, which can be advantageous in specific applications where extreme stability is required.
-
-
Disadvantages:
-
Very Low Acid Lability: Complete removal of the Mtr group can require prolonged exposure to TFA, sometimes up to 24 hours.[1][6]
-
Significant Side Reactions: The harsh and extended cleavage conditions required for Mtr deprotection significantly increase the risk of various side reactions, making it a less desirable choice for many applications.[1]
-
Quantitative Data Summary
The following table provides a quantitative comparison of the key performance parameters for Pbf, Pmc, and Mtr.
| Protecting Group | Relative Acid Lability | Typical Cleavage Time (TFA-based cocktail) | Propensity for Side Reactions |
| Pbf | High | 1 - 2 hours[1][4] | Low[1] |
| Pmc | Moderate | 3 - 4 hours[1] | Moderate[1] |
| Mtr | Low | Up to 24 hours[1][6] | High[1] |
A comparative study on the cleavage of an arginine-containing peptide demonstrated that a 3-hour treatment with TFA resulted in a 69% yield of the desired peptide when using Arg(Pbf), compared to only 46% with Arg(Pmc), highlighting the superior cleavage efficiency of Pbf.[1]
Experimental Protocols
To provide a practical context, the following are detailed, step-by-step methodologies for the cleavage of a model peptide containing an arginine protected with Pbf, Pmc, or Mtr.
Model Peptide: Ac-Tyr-Gly-Gly-Phe-Arg(X)-Lys-NH₂ (where X = Pbf, Pmc, or Mtr)
Materials:
-
Peptidyl-resin (synthesized on Rink Amide resin)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Reaction vessel (e.g., fritted syringe)
-
Centrifuge and centrifuge tubes
-
HPLC system for analysis
Protocol 1: Cleavage of Arg(Pbf)-Containing Peptide
-
Resin Preparation: Place approximately 100 mg of the dried peptidyl-resin in a fritted syringe.
-
Washing: Wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to remove residual solvents and swell the resin.
-
Drying: Dry the resin under a stream of nitrogen for 15-30 minutes.
-
Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v). For a 100 mg scale, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature with occasional agitation for 1.5 to 2 hours .
-
Peptide Precipitation: Filter the cleavage mixture directly into a 15 mL centrifuge tube containing 10 mL of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Washing and Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether. After the final wash, dry the peptide pellet under a stream of nitrogen.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC and mass spectrometry analysis.
Protocol 2: Cleavage of Arg(Pmc)-Containing Peptide
-
Follow steps 1-4 as described in Protocol 1.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature with occasional agitation for 3 to 4 hours . For peptides containing multiple Arg(Pmc) residues, this time may need to be extended.
-
Follow steps 6-8 as described in Protocol 1.
Protocol 3: Cleavage of Arg(Mtr)-Containing Peptide
-
Follow steps 1-4 as described in Protocol 1.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature with occasional agitation for 6 to 24 hours . It is advisable to monitor the deprotection progress by taking small aliquots at different time points for HPLC analysis.
-
Follow steps 6-8 as described in Protocol 1.
Visualizing the Protecting Groups and Cleavage
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Chemical structures of Arginine side-chains protected with Pbf, Pmc, and Mtr.
Caption: General experimental workflow for the cleavage and deprotection of arginine-containing peptides.
Conclusion and Recommendations
The selection of an arginine side-chain protecting group is a critical parameter that significantly influences the outcome of solid-phase peptide synthesis. The experimental evidence and established literature overwhelmingly support the use of Pbf as the protecting group of choice for most Fmoc-SPPS applications. Its high acid lability allows for rapid and efficient cleavage under milder conditions compared to Pmc and Mtr.[1] This translates to shorter exposure to strong acids, leading to higher yields of the desired peptide and a reduced risk of side reactions, particularly the alkylation of sensitive residues like tryptophan.[1]
While Pmc remains a viable option, its slower cleavage kinetics and higher propensity for side reactions make it a less optimal choice. The Mtr group, with its requirement for harsh and prolonged cleavage conditions, is generally not recommended for routine Fmoc-SPPS and should only be considered in specific cases where its high stability is a required feature. For researchers aiming to optimize peptide purity, yield, and synthesis efficiency, the adoption of Fmoc-Arg(Pbf)-OH is a scientifically sound and field-proven strategy.
References
-
Peptide Chemistry. (n.d.). Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS. [Link]
-
Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. [Link]
-
Fields, G. B. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.6. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
Albericio, F., et al. (2018). The Power of the Solid Phase. Organic Process Research & Development, 22(12), 1786-1794. [Link]
-
AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.7. [Link]
-
ResearchGate. (2022, December 14). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?. [Link]
-
RSC Publishing. (2024, September 18). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]
-
Fields, G. B. (2011). Introduction to Solid-Phase Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
A Senior Application Scientist's Guide to the Orthogonal Assessment of Synthetic Peptide Purity
An Objective Comparison of Analytical Methodologies for Researchers and Drug Development Professionals
In the pursuit of scientific rigor and therapeutic efficacy, the purity of a synthetic peptide is not a mere metric; it is the bedrock upon which reliable data and successful outcomes are built. While the query regarding the use of N-α-benzyloxycarbonyl-L-arginine hydrobromide (Z-Arg-OH.HBr) for purity evaluation is noted, it is essential to clarify a foundational concept in peptide chemistry at the outset. This compound is a protected amino acid derivative, a critical building block used during the chemical synthesis of peptides, particularly in historical or solution-phase methodologies.[1][2] It is a raw material, not an analytical tool for assessing the final product's quality.
This guide, therefore, pivots to address the core objective: how to expertly and comprehensively evaluate the purity of a newly synthesized peptide. We will dissect the industry-standard orthogonal methods, providing the technical rationale behind their use, comparative data, and actionable protocols. Our approach is grounded in a self-validating system where no single method is sufficient. Instead, the convergence of data from multiple, distinct analytical techniques provides the highest degree of confidence in a peptide's identity, purity, and quantity.
Section 1: The Analytical Trinity: HPLC, MS, and AAA
The quality control of a synthetic peptide is a multi-faceted process. Impurities can range from deletion sequences (missing an amino acid), truncated sequences, and peptides with remaining protecting groups, to by-products from the cleavage process.[3][4] A robust analytical strategy must be capable of not only quantifying the target peptide but also identifying and characterizing these potential contaminants. The gold-standard approach relies on a trinity of techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
-
Reverse-Phase HPLC (RP-HPLC): This is the workhorse for peptide purity assessment.[3][5] It separates the target peptide from its impurities based on hydrophobicity.[6][7] The result is a chromatogram where the area of the main peak, relative to the total area of all peaks, defines the purity percentage.[5]
-
Mass Spectrometry (MS): While HPLC quantifies purity, MS confirms identity.[8] It measures the mass-to-charge ratio of the molecule, providing an exact molecular weight that can be compared against the theoretical weight of the desired peptide sequence.[5][9] This unequivocally confirms that the main peak in the HPLC is, in fact, the correct product.
-
Amino Acid Analysis (AAA): As a complementary technique, AAA provides an absolute quantification of the peptide and confirms its amino acid composition.[10][11] The peptide is hydrolyzed into its constituent amino acids, which are then quantified.[12] The resulting ratios are compared to the theoretical sequence, confirming composition and providing the most accurate measure of peptide content (the net amount of peptide in the lyophilized powder, which also contains water and counter-ions).[3][13]
The logical workflow for peptide quality control integrates these techniques to build a complete picture of the synthesized product.
Section 2: Comparative Analysis of Core Techniques
Each analytical technique provides a unique and critical piece of information. Relying on one alone can be misleading. For example, a single sharp peak in an HPLC chromatogram might suggest high purity, but without MS data, one cannot be certain it is the correct peptide. Co-eluting impurities with similar hydrophobicity but different masses would be missed by HPLC alone, while MS would reveal their presence.
Data Presentation: Performance Metrics
The following table summarizes the key performance characteristics of the primary analytical methods, offering a direct comparison for researchers selecting a QC strategy.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) |
| Primary Output | Chromatogram showing relative peak areas | Mass spectrum showing mass-to-charge ratios | Quantitative report of amino acid mole percentages[10] |
| Primary Application | Purity determination (% purity)[5] | Identity confirmation (Molecular Weight)[8] | Absolute quantification & composition verification[11] |
| Resolution | Very High; can separate peptides differing by a single amino acid[14] | Very High; can resolve isotopic peaks | N/A (measures bulk composition after hydrolysis) |
| Sensitivity | Good (ng to µg range) | Excellent (fmol to pmol range)[15] | Good (pmol to nmol range)[11] |
| Key Strength | Robust, reproducible, and the standard for purity quantification[16] | Unambiguous confirmation of molecular identity[3] | Gold standard for accurate peptide quantification[10] |
| Key Limitation | Cannot confirm identity alone; co-elution can hide impurities | Not inherently quantitative without extensive calibration | Destructive to sample; does not provide sequence information[5] |
Section 3: Experimental Protocols
To ensure trustworthiness and reproducibility, detailed and validated protocols are essential. The following are standardized, field-proven methodologies for the analysis of a typical synthetic peptide.
Protocol 1: Peptide Purity Determination by Analytical RP-HPLC
This protocol is designed to assess the purity of a synthesized peptide by separating it from process-related impurities.
1. Rationale and Causality: Reverse-phase chromatography separates molecules based on hydrophobicity.[7] A C18 column, packed with silica beads bonded with 18-carbon alkyl chains, provides a non-polar stationary phase.[6] The mobile phase is a polar mixture of water and acetonitrile. Peptides bind to the column and are eluted by a gradient of increasing acetonitrile (organic solvent), with more hydrophobic peptides eluting later.[7] Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape and resolution.[14] Detection at 214-220 nm is optimal as it targets the peptide bond, ensuring all peptide-related species are detected.[5][17]
2. Materials & Instrumentation:
-
HPLC System: An analytical HPLC with a gradient pump, autosampler, column thermostat, and UV detector.[18]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[16][17]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[18]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[18]
-
Sample Preparation: Dissolve lyophilized peptide in Mobile Phase A or a compatible solvent to a concentration of ~1 mg/mL. Filter through a 0.22 µm filter.[16]
3. Step-by-Step Methodology:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared peptide sample.
-
Gradient Elution: Run a linear gradient. A typical starting point is from 5% to 65% Mobile Phase B over 30 minutes.[18][19] This broad gradient is effective for initial screening.
-
Detection: Monitor the column effluent at 214 nm or 220 nm.[17]
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peptide peak by the total area of all peaks, expressed as a percentage.
Protocol 2: Peptide Identity Confirmation by Mass Spectrometry
This protocol confirms that the molecular weight of the synthesized peptide matches the theoretical mass of its sequence.
1. Rationale and Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate gas-phase peptide ions.[20] The mass analyzer then separates these ions based on their m/z, producing a spectrum where the peaks correspond to the molecular weights of the components in the sample.[21] For peptides, this provides definitive confirmation of identity.
2. Materials & Instrumentation:
-
Mass Spectrometer: An ESI-MS (often coupled with an LC system, i.e., LC-MS) or a MALDI-TOF instrument.[3]
-
Sample Preparation (for direct infusion ESI-MS): Dilute the peptide sample to ~10-50 pmol/µL in a solution of 50% acetonitrile, 50% water with 0.1% formic acid. Formic acid aids in the ionization process.
3. Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Introduction: Introduce the sample into the ion source via direct infusion or through an LC system.
-
Ionization: Apply appropriate ESI or MALDI parameters to generate peptide ions.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range. Multiple charge states are common in ESI-MS.
-
Data Analysis: Deconvolute the raw spectrum (if necessary for ESI-MS) to determine the neutral molecular mass of the peptide. Compare the observed mass to the calculated theoretical mass of the target peptide sequence. The masses should agree within a narrow tolerance (e.g., ±0.5 Da).
Section 4: Purity Requirements for Common Applications
The required purity level is dictated by the intended application. Using a peptide with insufficient purity can lead to erroneous results, while demanding unnecessarily high purity increases costs. The table below provides generally accepted guidelines.[22][23][24]
| Purity Level | Common Applications | Rationale |
| Crude / >70% | Non-sensitive screening, generating polyclonal antibodies, epitope mapping.[22][23][24] | Cost-effective for initial studies where minor impurities are unlikely to interfere with the primary outcome. |
| >85% | Semi-quantitative enzyme-substrate studies, affinity purification, Western blot blocking studies.[22] | Sufficient for many biochemical and immunological assays where high precision is not the primary goal. |
| >95% | In vitro bioassays, NMR studies, quantitative receptor-ligand interaction studies, enzymology.[22][23] | The standard for most quantitative biological research, ensuring that observed effects are due to the target peptide. |
| >98% | In vivo studies, clinical trials, crystallography, structure-activity relationship (SAR) studies.[22][24] | Highest purity required to minimize potential toxicity or off-target effects from impurities in sensitive systems. |
Conclusion
The evaluation of synthetic peptide purity is a rigorous process that demands a multi-pronged, orthogonal analytical approach. This compound and other protected amino acids are the starting materials, but the final product's quality must be validated through the synergistic use of RP-HPLC for purity quantification, Mass Spectrometry for identity verification, and often Amino Acid Analysis for absolute quantification. By understanding the principles behind each technique and applying the appropriate purity level for the intended application, researchers, scientists, and drug development professionals can ensure the integrity of their work and the reliability of their results.
References
- Amino Acid Analysis - Protein Chemistry Lab. (n.d.).
- Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - US Pharmacopeia (USP). (n.d.).
- Peptide Purity Guideline - BioCat. (n.d.).
- Peptide Purity Explained: A Comprehensive Guide to Assessing Quality and Integrity. (n.d.).
- Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). PubMed.
- Principle of Peptide Purity Analysis Using HPLC - Mtoz Biolabs. (n.d.).
- HPLC vs MS: Peptide Analysis Comparison. (2025).
- Recommended Peptide Purity Guidelines. (n.d.).
- Quality Control of Amino Acids & Peptides: A Guide - Bachem. (n.d.).
- Protein/Peptide Identification - University of Birmingham. (n.d.).
- HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. (2024).
- Peptide Purification and Product Analysis - AltaBioscience. (n.d.).
- Amino Acid Composition Analysis Service - Creative Proteomics. (n.d.).
- RP-HPLC Peptide Purity Analysis - Creative Proteomics. (n.d.).
- A Comparative Guide to HPLC Methods for Peptide Purification and Analysis - Benchchem. (n.d.).
- Peptide Synthesis: What Level of Purity Do You Need? | Biocompare Editorial Article. (2012).
- Quantitation of Amino Acids | Waters. (n.d.).
- Peptide Mass Spectrometric Identification Service - Creative Proteomics. (n.d.).
- Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration - Polypeptide. (n.d.).
- Methods for peptide identification by spectral comparison - PMC. (n.d.).
- Proteins and Peptides Identification from MS/MS Data in Proteomics. (n.d.).
- Protein mass spectrometry - Wikipedia. (n.d.).
- Peptide Purification Process & Methods: An Overview - Bachem. (n.d.).
- Guideline on the Development and Manufacture of Synthetic Peptides | EMA. (2025).
- HPLC of Peptides and Proteins HPLC of Peptides and Proteins. (n.d.).
- A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches - Benchchem. (n.d.).
- Mechanism of Peptide Purity Analysis | MtoZ Biolabs. (n.d.).
- Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs. (n.d.).
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. (n.d.).
- Z-D-His-OH: A Technical Guide for Peptide Research Novices - Benchchem. (n.d.).
- Methods for the synthesis of arginine-containing peptides. (2007). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. bachem.com [bachem.com]
- 5. bachem.com [bachem.com]
- 6. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. renyi.hu [renyi.hu]
- 8. powerofpeptidesodyssey.com [powerofpeptidesodyssey.com]
- 9. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pcl.tamu.edu [pcl.tamu.edu]
- 11. Amino Acid Composition Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. usp.org [usp.org]
- 13. waters.com [waters.com]
- 14. hplc.eu [hplc.eu]
- 15. realpeptides.co [realpeptides.co]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 18. biovera.com.au [biovera.com.au]
- 19. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 20. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 21. Protein/Peptide Identification - University of Birmingham [birmingham.ac.uk]
- 22. biocat.com [biocat.com]
- 23. genscript.com [genscript.com]
- 24. biocompare.com [biocompare.com]
Cost-benefit analysis of Z-Arg-OH.HBr in large-scale peptide synthesis
Cost-Benefit Analysis of Z-Arg-OH·HBr in Large-Scale Peptide Synthesis: A Comparative Guide
In the realm of large-scale peptide API manufacturing, the incorporation of arginine remains one of the most economically and chemically demanding steps. The highly basic guanidino side chain (pKa ~12.5) requires robust protection to prevent branching and irreversible
For ton-scale Liquid-Phase Peptide Synthesis (LPPS), Z-Arg-OH·HBr (N
Mechanistic Causality: Electronic Deactivation vs. Steric Shielding
The fundamental operational difference between Z-Arg-OH·HBr and Fmoc-Arg(Pbf)-OH lies in their side-chain protection strategies:
-
Steric Shielding (Fmoc-Arg(Pbf)-OH) : This derivative utilizes the massive 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This provides complete steric and electronic shielding, blocking the guanidino nitrogens. However, the Pbf group destroys atom economy and requires harsh, highly concentrated Trifluoroacetic Acid (TFA) and expensive scavengers for final deprotection[2].
-
Electronic Deactivation (Z-Arg-OH·HBr) : This derivative relies entirely on protonation. The inherent hydrobromide salt maintains the guanidino group in its protonated, resonance-stabilized guanidinium state. Because a protonated amine is electronically deactivated, it loses its nucleophilicity[3]. As long as the reaction pH is strictly controlled, the side chain remains inert during the activation of the
-carboxyl group, eliminating the need for a covalently attached protecting group.
Cost-Benefit Analysis & Quantitative Comparison
When scaling up from milligram to kilogram quantities, Process Mass Intensity (PMI) and raw material costs dictate synthetic viability. Z-Arg-OH·HBr dramatically reduces both by eliminating the need for complex sulfonyl protecting groups[4].
| Metric | Z-Arg-OH·HBr | Fmoc-Arg(Pbf)-OH | Impact on Large-Scale Synthesis |
| Protection Strategy | Protonation (HBr salt) | Steric/Electronic (Pbf group) | Z-Arg avoids the synthesis and cleavage of heavy side-chain protecting groups. |
| Molecular Weight | 389.2 g/mol [5] | 648.8 g/mol | Better atom economy for Z-Arg; significantly less mass wasted per mole of peptide. |
| Relative Cost (Bulk) | ~1x (Baseline)[4] | ~5x to 8x higher[6] | Massive cost reduction in raw materials for LPPS manufacturing. |
| Deprotection Method | Hydrogenolysis (H | Strong Acid (TFA) + Scavengers | Z-strategy avoids toxic TFA waste, reducing environmental impact and disposal costs. |
| Primary Risk | Steric hindrance during coupling | Z-Arg requires strict pH control; Fmoc-Arg requires longer coupling times and excess reagents. |
Visualizing Synthetic Workflows and Risks
To fully grasp the operational divergence between these two strategies, we must visualize both the macro-workflow and the micro-mechanistic risks.
Comparative workflow of Z-Arg-OH·HBr in LPPS versus Fmoc-Arg(Pbf)-OH in SPPS.
Mechanistic pathway of δ-lactam formation and its prevention via HBr protonation.
Self-Validating Experimental Protocol: LPPS Coupling of Z-Arg-OH·HBr
To harness the economic benefits of Z-Arg-OH·HBr while mitigating the risk of
Objective : Couple Z-Arg-OH·HBr to an amino component (H-Xaa-OtBu) in solution.
Step 1: Preparation & pH Validation (The Critical Control Point)
-
Action : Dissolve 1.0 eq of Z-Arg-OH·HBr and 1.05 eq of the amino component in anhydrous DMF at 0°C.
-
Causality : Low temperature suppresses the kinetics of intramolecular cyclization.
-
Validation Checkpoint : Measure the apparent pH of the solution using damp pH paper. It must read between 6.0 and 6.5. If the pH exceeds 7.5, the guanidino group will deprotonate, becoming nucleophilic and guaranteeing lactam formation. Do not add exogenous base (like DIPEA) unless strictly neutralizing a hydrochloride salt of the amino component.
Step 2: Activation via HOBt/EDC
-
Action : Add 1.1 eq of Hydroxybenzotriazole (HOBt), followed by 1.1 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Causality : EDC/HOBt generates an active ester that is sufficiently electrophilic to react with the primary amine of the growing peptide chain, but not reactive enough to overcome the high activation energy required to cyclize with the protonated guanidinium ion.
Step 3: Reaction Monitoring & Lactam Quantification
-
Action : Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.
-
Validation Checkpoint : Confirm the presence of the product mass. Explicitly extract the ion chromatogram for the
-lactam byproduct (Mass = Z-Arg-OH mass - 18 Da). The protocol is validated and cleared for workup only if the lactam peak integrates to <2% relative to the desired product.
Step 4: Phase-Separation Workup
-
Action : Evaporate DMF under reduced pressure. Dissolve the residue in n-Butanol and wash sequentially with 5% KHSO
(aq) and 5% NaHCO (aq). -
Causality : The acidic wash removes unreacted EDC and basic impurities, while the mild basic wash removes HOBt. The use of n-Butanol is mandatory; it prevents the highly polar, HBr-complexed arginine peptide from partitioning into the aqueous waste stream, ensuring high isolated yields.
References
-
HelixBiosciences - SGPGIMS Catalog Source: sgpgims.org.in URL:[Link]
-
Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives Source: nih.gov URL:[Link]
-
How Much Does a Peptide Synthesizer Cost? Source: excedr.com URL:[Link]
-
Arginine | Protected Amino Acids | Peptide Synthesis | Organic & Bioorganic Chemicals - Carl ROTH Source: carlroth.com URL:[Link]
Sources
- 1. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Much Does a Peptide Synthesizer Cost? [excedr.com]
- 3. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]
- 4. sgpgims.org.in [sgpgims.org.in]
- 5. glbiochem.com [glbiochem.com]
- 6. Arginine | Protected Amino Acids | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
The Strategic Sentinel: A Technical Guide to Z-Group Orthogonality
Executive Summary: The "Z" Factor in Complex Synthesis
The Benzyloxycarbonyl group (Cbz or Z), introduced by Bergmann and Zervas in 1932, remains a cornerstone of organic synthesis despite the advent of newer protecting groups. Its enduring relevance lies in its unique orthogonality profile : it is the "middle ground" protector—stable to the basic conditions that cleave Fmoc and the mild acidic conditions that cleave Boc, yet readily removed by catalytic hydrogenolysis or strong acidolysis.
This guide provides a rigorous, data-backed analysis of the Z-group’s orthogonality, offering validated protocols to navigate the Z/Boc/Fmoc/Alloc matrix with precision.
Mechanistic Foundation: Why Z Works
To master the Z-group, one must understand the electronic and steric forces at play. The Z-group protects amines as a carbamate .
-
Stability: The benzyl moiety provides steric bulk and lacks the electron-donating capacity of the tert-butyl group (Boc). Consequently, the carbonyl oxygen is less basic, making the Z-group significantly more stable to mild acids (e.g., TFA) than Boc.
-
Cleavage (Hydrogenolysis): The primary deprotection mechanism is catalytic hydrogenolysis . Palladium coordinates to the alkene of the aromatic ring and the benzylic carbon, facilitating the cleavage of the C-O bond. This releases toluene and a carbamic acid, which spontaneously decarboxylates to the free amine.[1][2]
-
Cleavage (Acidolysis): In the absence of
, strong acids (HBr, HF) protonate the carbonyl, leading to an -like fragmentation that generates a benzyl cation (often trapped by scavengers) and the free amine.
Visualization: Hydrogenolysis Mechanism
The following diagram illustrates the catalytic cycle for Z-deprotection, highlighting the critical decarboxylation step.
Caption: Figure 1.[3][4] Catalytic hydrogenolysis of the Z-group. Note the spontaneous decarboxylation driving the equilibrium.
Orthogonality Matrix: Z vs. The World
The power of the Z-group is defined by what it survives. The table below summarizes comparative stability data derived from Greene's Protective Groups in Organic Synthesis and standard peptide chemistry protocols.
Table 1: Comparative Stability Matrix
| Reagent/Condition | Z-Group (Cbz) | Boc | Fmoc | Alloc | Orthogonality Verdict |
| TFA (neat or 50% DCM) | Stable * | Labile | Stable | Stable | Z/Boc are Orthogonal (Acid Axis) |
| Piperidine (20% DMF) | Stable | Stable | Labile | Stable | Z/Fmoc are Orthogonal (Base Axis) |
| Labile | Stable | Stable | Labile** | Z/Boc & Z/Fmoc are Orthogonal (Redox Axis) | |
| Pd( | Stable | Stable | Stable | Labile | Z/Alloc are Orthogonal (Metal Axis) |
| HBr / AcOH | Labile | Labile | Stable | Stable | No Selectivity vs Boc |
*Note: Z-groups can degrade in TFA over extended periods (>24h) or if thioanisole is present. Short exposures (standard Boc removal) are safe.
**Note: Alloc is removed by Pd(0). Under hydrogenation conditions (
Visualization: The Orthogonality Decision Tree
Use this logic flow to determine when to employ the Z-group in your synthetic strategy.
Caption: Figure 2. Decision matrix for selecting Z-group based on substrate sensitivity.
Experimental Protocols
These protocols are designed to be self-validating . The completion of the reaction is physically observable (evolution of gas) or chemically distinct (TLC shift).
Protocol A: Standard Catalytic Hydrogenolysis (Z-Removal)
Best for: Substrates stable to reduction; removing Z in presence of Boc/Fmoc.
Reagents:
-
10% Pd/C (wet support preferred to minimize ignition risk).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[2] Acidify with 1% HCl if amine is volatile.
-
Hydrogen source:
balloon (1 atm).
Step-by-Step:
-
Safety First: Purge reaction vessel with Nitrogen (
). Pd/C is pyrophoric; never add dry catalyst to flammable solvent in air. -
Dissolution: Dissolve 1.0 mmol of Z-protected substrate in 10 mL MeOH.
-
Catalyst Addition: Under
flow, carefully add 10 wt% of Pd/C (relative to substrate mass). -
Hydrogenation: Evacuate the vessel and backfill with
(repeat 3x). Leave under a balloon of . -
Monitoring: Stir vigorously. Reaction is typically complete in 1-4 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.[2]
Protocol B: Selective Boc Removal in Presence of Z
Best for: Orthogonal deprotection where Z must remain intact.
Reagents:
-
Dichloromethane (DCM).[5]
-
Crucial: Avoid scavengers like thioanisole if possible, as they accelerate Z cleavage.
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of Substrate (Z/Boc protected) in 5 mL DCM.
-
Acidolysis: Cool to 0°C. Add 5 mL TFA dropwise (Final concentration 50% v/v).
-
Timing (The Causality): Stir at 0°C for 30 minutes, then warm to Room Temp for max 30 minutes.
-
Scientific Logic: Boc cleavage is fast (
of t-butyl cation). Z cleavage is slow. Limiting time and temperature preserves the Z-group.
-
-
Quench: Pour into saturated
or evaporate TFA in vacuo immediately. -
Validation: NMR should show loss of t-butyl singlet (~1.4 ppm) but retention of benzylic protons (~5.1 ppm) and aromatic ring.
Protocol C: HBr/Acetic Acid (Non-Reductive Z-Removal)
Best for: Substrates containing sulfur (poisons Pd) or alkenes (reduced by H2).
Step-by-Step:
-
Reagent: 33% HBr in Acetic Acid.
-
Reaction: Dissolve substrate in minimal AcOH. Add 5-10 equivalents of HBr/AcOH.
-
Stir: 1 hour at Room Temp.
-
Workup: Precipitate product by adding cold diethyl ether (amine hydrobromide salt usually precipitates).
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Slow Hydrogenolysis | Catalyst poisoning (S, N-heterocycles). | Add mild acid (AcOH) to protonate amines; increase catalyst loading; use |
| Z-Group Loss in TFA | Reaction time too long or high temp. | Keep TFA reaction <1 hour; keep at 0°C; dilute TFA to 25% in DCM. |
| Methyl Ester Cleavage | Transesterification during Z-removal. | Avoid MeOH if methyl esters are present; use EtOH or EtOAc/MeOH mixtures. |
| Explosion Risk | Dry Pd/C + Methanol vapors. | Always wet the catalyst with water or toluene before adding alcohol; use |
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[7][8] Wiley-Interscience.[9] (Chapter 7: Protection for the Amino Group).
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
BenchChem. (2025).[2][5][10] Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. BenchChem Technical Library.
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Detailed discussion on Orthogonality).
Sources
- 1. One moment, please... [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. wiley.com [wiley.com]
- 8. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.jm]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Arginine Incorporation in Peptide Synthesis: A Review of Z-Arg-OH.HBr and Modern Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of arginine-rich peptides is a persistent challenge. The unique properties of arginine's guanidinium side chain—its high basicity and nucleophilicity—necessitate robust chemical protection during peptide synthesis to prevent unwanted side reactions and ensure high yield and purity.[1][2] This guide provides an in-depth comparison of the classical protecting group strategy using Nα-benzyloxycarbonyl-L-arginine hydrobromide (Z-Arg-OH.HBr) against modern, state-of-the-art alternatives, primarily focusing on the gold standard in Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Arg(Pbf)-OH.
This analysis is grounded in established chemical principles and supported by experimental insights to provide a clear, objective framework for selecting the optimal arginine building block for your specific synthetic needs.
The Challenge of Arginine in Peptide Synthesis
The incorporation of arginine is frequently difficult, impacting overall coupling efficiency and the purity of the final peptide.[3][4] Key challenges include:
-
Side-Chain Reactivity: The highly basic guanidinium group must be masked to prevent it from catalyzing side reactions, such as the premature removal of other protecting groups or interfering with the peptide bond formation itself.
-
Steric Hindrance: The bulky protecting groups required for the side chain can sterically hinder the approach of the activated amino acid to the growing peptide chain, leading to incomplete or slow coupling reactions.[5]
-
δ-Lactam Formation: A significant side reaction during the activation of arginine for coupling is the intramolecular cyclization, where the side-chain guanidinium group attacks the activated carboxylate. This forms a stable and unreactive δ-lactam, terminating the peptide chain and resulting in deletion sequences.[5][6]
-
Racemization: Like all chiral amino acids (except glycine), arginine is susceptible to racemization during activation, a loss of stereochemical integrity that can render the final peptide biologically inactive.[7][8]
The evolution of peptide synthesis has been largely driven by the development of protecting groups that effectively address these challenges.
Classical vs. Modern Arginine Protection Strategies
The choice of protecting group for arginine's side chain is fundamentally linked to the overall synthetic strategy, primarily the type of temporary protection used for the α-amino (Nα) group (e.g., Z, Boc, or Fmoc).
The Classical Approach: this compound
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was a foundational Nα-protecting group in peptide chemistry.[9] this compound protects the alpha-amino group, leaving the guanidinium side chain protonated as a hydrobromide salt. This strategy relies on the salt formation to reduce the nucleophilicity of the side chain.
Deprotection: The Z-group is typically removed under harsh conditions, such as:
-
Catalytic Hydrogenolysis: (H₂ gas with a palladium catalyst). This method is incompatible with peptides containing other reducible functional groups, such as methionine or cysteine (unless S-protected with a stable group).
-
Strong Acid: Treatment with HBr in glacial acetic acid. These conditions are harsh and can cleave many other side-chain protecting groups and even the peptide from some resins, limiting its utility in modern SPPS.
Due to these limitations and its incompatibility with the milder, orthogonal schemes of modern Fmoc- and Boc-based SPPS, Z-Arg-OH is now rarely used for the synthesis of complex peptides.
The Modern Gold Standard: Fmoc-Arg(Pbf)-OH
The advent of Fmoc-based SPPS necessitated arginine derivatives with side-chain protection stable to the basic conditions of Fmoc removal (piperidine) but labile to mild acid (trifluoroacetic acid, TFA) during the final cleavage step.[2] The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as the superior choice for this purpose.[1][2]
Key Advantages of Pbf Protection:
-
Orthogonality: Stable to repeated piperidine treatment for Fmoc deprotection.
-
Acid Lability: Readily cleaved by standard TFA cocktails during final peptide release from the resin.
-
Reduced Side Reactions: Significantly minimizes the risk of tryptophan alkylation during cleavage compared to its predecessor, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[1][10] This side reaction, where the cleaved protecting group attaches to tryptophan residues, can drastically lower the yield of the target peptide.[1]
Comparative Analysis of Arginine Protecting Groups
The selection of an arginine derivative is a critical decision that balances stability, cleavage efficiency, and the prevention of side reactions.
| Protecting Group | Nα-Chemistry Compatibility | Side-Chain Deprotection Conditions | Key Advantages | Major Disadvantages |
| Z (on Nα) | Z, Boc (limited) | H₂/Pd or HBr/AcOH | Historically significant | Harsh deprotection, not orthogonal to modern SPPS strategies |
| Pbf | Fmoc | Mild TFA Cocktail (e.g., 95% TFA) | Gold standard for Fmoc-SPPS; minimizes tryptophan alkylation; good acid lability.[1][2] | Steric hindrance can slow coupling; risk of δ-lactam formation.[5] |
| Pmc | Fmoc | Mild TFA Cocktail | Good acid lability | High risk of tryptophan alkylation during cleavage.[1][10] |
| Mtr | Fmoc | Stronger acid required (TFA/scavengers) | Used in specific older strategies | Slower deprotection kinetics than Pbf or Pmc.[1] |
| NO₂ | Fmoc, Boc | Reductive cleavage (e.g., SnCl₂) | Prevents δ-lactam formation.[6] | Requires a separate, non-standard deprotection step; potential for side reactions. |
| (Boc)₂ | Fmoc | Mild TFA Cocktail | Good for preventing δ-lactam formation | Can be unstable in solution over long periods.[6] |
Experimental Protocols and Workflows
To ensure reproducible and successful synthesis, the following protocols outline the standard procedures for incorporating arginine using modern Fmoc-SPPS methodology.
Protocol 1: High-Efficiency Coupling of Fmoc-Arg(Pbf)-OH using HATU
This protocol is recommended for achieving maximum coupling efficiency, especially for difficult or sterically hindered sequences.[5]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Arg(Pbf)-OH (3–5 equivalents relative to resin loading)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9–4.8 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6–10 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes, then drain the solvent.
-
Activation Solution: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HATU in a minimal volume of DMF. Add the DIEA to the solution and vortex briefly (1-2 minutes). The solution will typically change color.
-
Coupling Reaction: Immediately add the activation solution to the prepared resin. Agitate the mixture using nitrogen bubbling, orbital shaking, or wrist-action shaking for 30 minutes to 2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation (Optional but Recommended): Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to confirm the completion of the coupling reaction (a negative result indicates a successful coupling). If the test is positive, a second coupling (recoupling) may be necessary.
Side Reaction Spotlight: δ-Lactam Formation
This intramolecular cyclization is a primary cause of failed arginine couplings. It occurs when the nucleophilic side-chain guanidinium group of the activated arginine attacks its own activated carboxyl group, forming a highly stable six-membered ring that is unreactive to further coupling. The use of uronium/aminium-based coupling reagents like HATU, which promote rapid peptide bond formation, can help minimize the time the activated arginine exists in a state susceptible to this side reaction.
Conclusion and Recommendations
While this compound represents a historically important building block in the annals of peptide chemistry, its utility in modern synthetic applications is severely limited by harsh deprotection conditions that are incompatible with the orthogonal protection schemes that define contemporary SPPS.
For researchers engaged in the synthesis of arginine-containing peptides, Fmoc-Arg(Pbf)-OH has established itself as the unequivocal gold standard for Fmoc-based SPPS .[2] Its robust side-chain protection, combined with excellent TFA lability and a significantly reduced risk of tryptophan-related side reactions, ensures higher yields and greater purity of crude peptides.[1] The choice of a high-efficiency coupling reagent, such as HATU, is critical to overcoming the inherent challenges of arginine incorporation, namely steric hindrance and the competing side reaction of δ-lactam formation.[5] By understanding the chemical principles behind these modern reagents and employing optimized protocols, scientists can confidently and successfully synthesize even the most challenging arginine-rich peptide sequences.
References
- A Comparative Guide to the Efficacy of Fmoc-Arg(Pbf)-OH in Complex Peptide Synthesis - Benchchem.
- A Comparative Guide to the Application of Fmoc-Arg(Pbf)-OH in Peptide Synthesis - Benchchem.
- Side reactions in peptide synthesis: An overview - Bibliomed.
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Side Reaction in Peptide Synthesis Presentation | PDF | Amino Acid | Ester - Scribd.
- Fmoc-Arg(Pbf)-Arg(Pbf)-OH in Peptide Synthesis - Advent Chembio.
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. - Semantic Scholar.
- Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc) - Aapptec Peptides.
- SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX.
- Application Notes and Protocols for Fmoc-Arg(Pbf)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - MDPI.
- Introduction to Peptide Synthesis - PMC - NIH.
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - Rsc.org.
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- 10. peptide.com [peptide.com]
Safety Operating Guide
A Comprehensive Guide to the Safe and Compliant Disposal of Z-Arg-OH.HBr
Foundational Principles of Chemical Waste Management
The disposal of any laboratory chemical, including Z-Arg-OH.HBr, is governed by a stringent regulatory framework designed to mitigate risks to human health and the environment.[1][2] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management of hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[2][3] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates workplace safety standards to protect laboratory personnel from chemical hazards.[4][5][6]
A core principle of responsible chemical waste management is the clear identification and segregation of hazardous materials.[1][7] Improper disposal, such as discarding chemicals down the drain or in regular trash, is prohibited by law and can lead to significant environmental contamination and legal consequences.[1][2]
Hazard Profile of this compound
-
Z-Arg-OH (Nα-Benzyloxycarbonyl-L-arginine): Generally considered a combustible solid.[8] While not classified as acutely toxic, it may cause irritation upon contact with the skin, eyes, or respiratory tract.[9][10]
-
Hydrobromic Acid (HBr): A corrosive substance that can cause severe skin burns and eye damage.[11] It is also corrosive to metals.
Therefore, this compound should be handled as a potentially hazardous substance, with a primary concern for its corrosive properties due to the hydrobromide component. The compound itself is a solid powder.
Table 1: Summary of Potential Hazards and Recommended Precautions
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | May cause irritation or chemical burns.[11] | Chemical-resistant gloves (e.g., nitrile), lab coat.[9] |
| Eye Contact | May cause serious eye damage.[11] | Splash goggles or a face shield.[9] |
| Inhalation | Dust may irritate the respiratory tract.[9] | Use in a well-ventilated area or under a chemical fume hood.[9][12] A dust respirator may be necessary for large quantities.[9] |
| Ingestion | May be harmful if swallowed.[9] | Wash hands thoroughly after handling; do not consume food or drink in the laboratory.[9] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe disposal of this compound.
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: Due to its potential corrosivity, this compound waste should be managed as hazardous chemical waste. Do not dispose of it in regular trash or down the sewer system.[2][3]
-
Segregation: It is crucial to segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[7][13] Specifically, keep it separate from:
Step 2: Containerization and Labeling
-
Container Selection: Use a container that is compatible with the chemical waste.[3][7] For solid this compound waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[14] The container must be in good condition, free from leaks or damage.[3][14]
-
Labeling: Proper labeling is a critical regulatory requirement.[7] The label must clearly state:
-
The words "Hazardous Waste."[3]
-
The full chemical name: "this compound" or "Nα-Benzyloxycarbonyl-L-arginine hydrobromide." Avoid using abbreviations or chemical formulas.[3]
-
The date when waste was first added to the container (accumulation start date).
-
A clear description of the hazards (e.g., "Corrosive," "Irritant").
-
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Laboratories that generate hazardous waste must establish a designated SAA.[13] This area must be at or near the point of generation and under the control of laboratory personnel.[3]
-
Storage Conditions:
-
Keep the waste container securely closed at all times, except when adding waste.[14]
-
Store the container in a well-ventilated area, away from heat sources or direct sunlight.[7]
-
Utilize secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[3][15]
-
Do not overfill the container; a general rule is to fill it to no more than 75% of its capacity to allow for expansion and reduce the risk of spills.[1]
-
Step 4: Professional Disposal
-
Engage a Licensed Waste Disposal Company: The final disposal of this compound must be handled by a licensed and certified hazardous waste management service.[1] These companies are equipped to transport, treat, and dispose of chemical waste in compliance with all federal, state, and local regulations.[2]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of. This is a key component of the EPA's "cradle-to-grave" tracking system.[3]
Emergency Procedures for this compound Spills
In the event of an accidental spill, prompt and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills or if there is a risk of significant airborne dust, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the proper PPE as outlined in Table 1.[9]
-
Contain the Spill:
-
Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area according to your laboratory's specific procedures.
-
Dispose of Cleanup Materials: All materials used for the cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
- ACTenviro. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Gillham, S. (2018, March 10). BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- AAPPTec. (n.d.). MSDS - Safety Data Sheet.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- P2 InfoHouse. (n.d.). Standard Guide for Disposal Of Laboratory Chemicals And Samples.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- AAPPTec. (n.d.). MSDS Safety Data Sheet for Z-Arg-OH HCl.
- Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET.
- Palmetto Industries. (2023, February 28). OSHA Secondary Containment Requirements for Chemical Storage.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- Capot Chemical. (n.d.). This compound.
- Benchchem. (n.d.). Z-Arg-OH.HCl.
- AMP Home Page. (n.d.). Safety Data Sheet.
- Labscoop. (2015, February 24). SAFETY DATA SHEET.
- ThermoFisher. (2010, April 22). SAFETY DATA SHEET.
- U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.
- MilliporeSigma. (n.d.). Z-Arg-OH.
- Fluorochem. (n.d.). Z-Arg-OH.HCl.
- ScienceLab.com. (2009, July 20). MSDS Name: L-Arginine.
- National Center for Biotechnology Information. (n.d.). Z-D-Arg-OH HCl. PubChem Compound Summary for CID 56777332.
- TCI Chemicals. (2025, February 4). Nα-(tert-Butoxycarbonyl)-L-arginine Hydrochloride Monohydrate.
- Cayman Chemical. (2025, October 28). Safety Data Sheet.
- MilliporeSigma. (n.d.). Z-Arg-OH Safety Information.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Z-Arg-OH.HBr
Welcome to your essential guide for the safe handling of Nα-Carbobenzyloxy-L-arginine hydrobromide (Z-Arg-OH.HBr). In the fields of peptide synthesis and drug development, where precision and safety are paramount, a comprehensive understanding of your reagents is the foundation of successful research. This guide moves beyond a simple checklist, offering a detailed rationale for personal protective equipment (PPE) selection and use, ensuring that every safety measure is a self-validating component of your experimental protocol.
Hazard Assessment: Understanding the Compound
This compound is an N-protected arginine derivative, a stable, crystalline powder used as a building block in peptide synthesis. While it is not classified as a highly hazardous substance under OSHA's Hazard Communication Standard, a thorough risk assessment is critical.[1] Safety Data Sheets (SDS) for Z-Arg-OH and its salts indicate a low acute toxicity profile.[2] However, as with many fine organic powders, there is a potential for mild irritation upon contact with the skin, eyes, and respiratory tract.[3][4][5] The primary risks are associated with the physical form of the compound—as a dust, it can be easily inhaled or come into contact with mucous membranes.[2][4] Therefore, our PPE strategy is designed to mitigate these specific risks of contact and inhalation.
Core PPE Requirements: Your First Line of Defense
For routine handling of this compound in a laboratory setting, a standard set of PPE is required. This equipment forms a necessary barrier between you and the chemical, a principle that is fundamental to laboratory safety policies at leading research institutions.[6]
-
Laboratory Coat: A clean, buttoned lab coat is non-negotiable. It protects your personal clothing and skin from accidental spills and contamination.[7] For handling crystalline solids, a standard cotton or polyester-cotton blend is sufficient.
-
Safety Glasses with Side Shields: Eye protection is mandatory. This compound is a fine powder, and accidental splashes or aerosolization during weighing and transfer can lead to eye irritation.[3][5] Standard safety glasses must include side shields to provide protection from airborne particles.[6]
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.[8][9]
-
Selection: Nitrile gloves are the preferred choice for handling this type of solid, offering good chemical resistance and manual dexterity.[7] It is crucial to consult glove compatibility charts for the specific solvents you may be using to dissolve the compound.[6]
-
Integrity: Always inspect gloves for tears or punctures before use. Change them immediately if they become contaminated or if their integrity is compromised.[7][9]
-
Table 1: Recommended PPE for Handling this compound
| Task | Engineering Controls | Required PPE | Rationale |
| Weighing & Aliquoting | Chemical Fume Hood or Ventilated Balance Enclosure | Lab Coat, Nitrile Gloves, Safety Glasses with Side Shields | To contain fine powder and prevent inhalation and contact.[4] |
| Solution Preparation | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Safety Goggles | Goggles offer superior splash protection when working with liquids. |
| General Handling (Small Quantities) | Well-Ventilated Lab Bench | Lab Coat, Nitrile Gloves, Safety Glasses with Side Shields | Standard protection against incidental contact. |
| Large Spills | Chemical Fume Hood (if possible) | Full Suit, Dust Respirator, Boots, Gloves, Splash Goggles | To prevent significant inhalation and skin contact during cleanup.[4] |
Enhanced Protective Measures: When to Escalate Protection
Certain scenarios necessitate a higher level of protection. The key principle is to re-evaluate the risk when the scale or nature of the work changes.
-
Handling Large Quantities or Generating Dust: When working with larger amounts of this compound or if the process is likely to generate significant dust, engineering controls are the primary method of exposure reduction.[4][9]
-
Ventilation: Always handle the powder within a chemical fume hood or a local exhaust ventilation (LEV) system. This captures airborne particles at the source.
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a dust respirator (e.g., a NIOSH-approved N95 respirator) should be used to prevent inhalation.[4][8]
-
-
Emergency Situations (Spills): For a significant spill, the immediate priority is to isolate the area and prevent further exposure. The PPE required for cleanup is more extensive and includes splash goggles, a full suit, boots, and a dust respirator to safely manage the material.[4]
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow for PPE usage is critical for ensuring safety. This protocol minimizes the risk of cross-contamination and ensures that protection is maintained throughout the handling process.
Step-by-Step PPE & Handling Workflow
-
Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.
-
Assessment: Review the Safety Data Sheet (SDS) for this compound and the specific protocol you will be following.[10]
-
Donning PPE:
-
Put on your lab coat and fasten all buttons.
-
Put on your safety glasses or goggles.
-
Wash and dry your hands thoroughly.
-
Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.[9]
-
-
Chemical Handling:
-
Perform all operations that may generate dust, such as weighing, inside a certified chemical fume hood.
-
Handle the material carefully to minimize dust formation.[1]
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
-
Doffing PPE (in order):
-
Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Remove your lab coat, turning it inside out as you remove it if you suspect contamination.
-
Remove your eye protection.
-
Wash your hands thoroughly with soap and water.[4]
-
Caption: Workflow for PPE Donning, Chemical Handling, and Doffing.
Decontamination and Disposal
Proper disposal of contaminated materials is a crucial final step.
-
Contaminated PPE: Disposable gloves should be discarded into a designated chemical waste container immediately after use. Never reuse disposable gloves.[7] Lab coats should be professionally laundered and not taken home.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it according to your institution's hazardous waste guidelines. This typically involves collecting it in a clearly labeled, sealed waste container. Do not pour chemical waste down the drain.
Emergency First Aid
In the event of accidental exposure, immediate action is required.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[4][5]
By integrating these expert-validated protocols into your daily laboratory work, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
-
AAPPTec, LLC. Safety Data Sheet: Z-Arg-OH HCl.
-
SRIRAMCHEM. Z-Arg-OH Product Information.
-
Spectrum Chemical. Material Safety Data Sheet: N-Benzoyl-DL-arginine p-Nitroanilide Hydrochloride.
-
Fisher Scientific. Safety Data Sheet: N(alpha)-Boc-L-arginine.
-
MilliporeSigma. Z-Arg-OH Product Information.
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.
-
Fisher Scientific. Safety Data Sheet: 3-(BOC-amino)propyl bromide.
-
Harvard Environmental Health and Safety. Personal Protective Equipment.
-
Stanford University. Personal Protective Equipment Requirements.
-
Cayman Chemical. Safety Data Sheet: Nα-Benzoyl-DL-Arginine-pNA (hydrochloride).
-
ChemicalBook. Z-ARG-OH HCL Product Information.
-
American Chemistry Council. Personal Protective Equipment.
-
University of Florida Environmental Health & Safety. Chapter 10: Personal Protective Equipment for Biohazards.
-
Zaera Research Group, University of California, Riverside. SOP for Chemicals (S to Z).
-
Technion Israel Institute of Technology. Chemical Waste Management Guide.
-
Aapptec Peptides. Z-Arg-OH Product Information.
-
Santa Cruz Biotechnology. Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride Safety Data Sheet.
-
Cole-Parmer. Material Safety Data Sheet - N-Carbobenzyloxy-L-Serine, 99+%
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
